Fmoc-Inp-OH
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c23-20(24)14-9-11-22(12-10-14)21(25)26-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYOOHSQOIDDOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371400 | |
| Record name | 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148928-15-8 | |
| Record name | 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Fmoc-Inp-OH: A Comprehensive Technical Guide for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Inp-OH (1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid) is a pivotal building block in modern peptide chemistry, particularly for the synthesis of peptidomimetics and conformationally constrained peptides.[1][2][3][4] As a derivative of isonipecotic acid, a cyclic secondary amine, its incorporation into a peptide sequence imparts significant structural rigidity.[1] This property is highly sought after in drug development, as it can lead to peptides with enhanced metabolic stability, receptor selectivity, and bioavailability. This guide provides an in-depth overview of the physicochemical properties of this compound, detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), and its application in the development of novel therapeutics, such as ghrelin receptor ligands.[5]
Physicochemical Properties
This compound is a white to off-white solid or powder at room temperature.[6] Its key properties are summarized in the tables below, providing essential data for laboratory applications.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-piperidinecarboxylic acid | [6] |
| Synonyms | Fmoc-isonipecotic acid, N-α-Fmoc-piperidine-4-carboxylic acid, Fmoc-Isn-OH | [2][7][8] |
| CAS Number | 148928-15-8 | [2][6][7] |
| Molecular Formula | C₂₁H₂₁NO₄ | [2][6][8] |
| Molecular Weight | 351.40 g/mol | [2][7] |
| Appearance | Solid, powder | [6][7] |
| Melting Point | ~190 °C | [6][7] |
| Boiling Point | 561.6 ± 43.0 °C at 760 mmHg | [6] |
| Storage Temperature | 2-30°C, Store at room temperature | [6][7] |
Table 2: Purity and Solubility of this compound
| Property | Value/Information | Reference(s) |
| Purity | ≥98% (TLC, HPLC), ≥99% | [2][6][7] |
| Solubility | Clearly soluble in DMF (1 mmole in 2 ml). Soluble in DMSO. | [7][9] |
Applications in Peptide Synthesis and Drug Development
The primary application of this compound is as a specialized building block in Fmoc-based solid-phase peptide synthesis (SPPS).[7][10] The rigid piperidine ring of the isonipecotic acid moiety introduces conformational constraints into the peptide backbone. This is a key strategy in peptidomimetic design to improve pharmacological properties.[1]
Notable applications include:
-
Development of Anti-thrombotic Peptides: this compound is used in the construction of peptide libraries aimed at discovering new anti-thrombotic agents.[2][3]
-
Ghrelin Receptor Ligands: It has been successfully utilized in the synthesis of functionally biased ghrelin receptor agonists.[5] The ghrelin receptor is a significant target for therapeutic intervention in metabolic and neurodegenerative diseases.[1][11]
-
Constraining Peptide Conformation: The incorporation of isonipecotic acid can help to stabilize specific secondary structures, such as β-turns, which are often crucial for biological activity.
The choice between the Fmoc and Boc protecting group strategies for incorporating isonipecotic acid is a critical decision in peptide synthesis. The Fmoc strategy is generally favored due to its milder deprotection conditions (mild base vs. strong acid), making it compatible with a wider range of sensitive amino acids and solid-phase resins.[1][4]
Experimental Protocols
The successful incorporation of the sterically hindered this compound residue requires optimized protocols to achieve high yields and purity.[4]
Protocol 1: this compound Incorporation using Fmoc-SPPS
This protocol outlines the manual solid-phase synthesis steps for coupling this compound.
1. Resin Preparation:
-
Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) in N,N-dimethylformamide (DMF) for at least 1 hour.[4][12]
2. N-terminal Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 3 minutes, drain, and then treat with a fresh 20% piperidine in DMF solution for 10-15 minutes to ensure complete removal of the Fmoc group from the preceding amino acid.[4]
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.[4]
3. Coupling of this compound:
-
Activation Mixture: In a separate vessel, pre-activate this compound (3-4 equivalents relative to resin loading) with a suitable coupling reagent and additive in DMF. For sterically hindered amino acids like Inp, high-reactivity uronium/aminium salt reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are recommended.[4] A typical combination is HATU (3-4 equivalents) and N,N-diisopropylethylamine (DIEA) (6-8 equivalents).[4] Allow the activation mixture to react for 1-5 minutes.
-
Coupling Reaction: Add the activated this compound solution to the deprotected resin. Agitate the reaction mixture at room temperature for 2-4 hours. Due to the steric hindrance of this residue, longer coupling times or a second coupling (double coupling) may be necessary to ensure complete reaction.[4]
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), a second coupling is required.[4]
4. Washing:
-
Once the coupling is complete, wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and by-products.[4]
5. Repetition:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Protocol 2: Final Cleavage and Deprotection
This protocol is for cleaving the completed peptide from the resin and removing acid-labile side-chain protecting groups.
1. Resin Preparation:
-
After the final coupling and deprotection cycle, wash the peptide-resin thoroughly with DMF, followed by dichloromethane (DCM), and then methanol.[13]
-
Dry the resin under high vacuum for at least 4 hours.[13]
2. Cleavage:
-
Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups used. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[12]
-
Add the cleavage cocktail to the dried resin (e.g., 10 mL per gram of resin) and allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.[12][14]
3. Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to recover any remaining peptide.[14]
-
Precipitate the peptide from the combined filtrate by adding 8-10 times the volume of cold diethyl ether.[14]
-
Centrifuge or filter the mixture to collect the precipitated peptide.
-
Wash the crude peptide with cold diethyl ether to remove scavengers and dissolved protecting group fragments.[14]
-
Dry the crude peptide under vacuum.
4. Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide product as a fluffy white powder.
Visualizations
Experimental Workflow for this compound Coupling
Caption: Workflow for a single coupling cycle of this compound in Solid-Phase Peptide Synthesis (SPPS).
Ghrelin Receptor Signaling Pathway
The ghrelin receptor (GHS-R1a) is a G-protein coupled receptor (GPCR) that, upon binding of an agonist (such as a peptide containing Inp), can activate multiple downstream signaling pathways. This pleiotropic signaling is a hallmark of many GPCRs and is a key area of research in drug development.[6][15]
Caption: Simplified overview of the major signaling pathways activated by the ghrelin receptor (GHS-R1a).
References
- 1. Ghrelin receptor signaling: a promising therapeutic target for metabolic syndrome and cognitive dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 10. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ghrelin receptor: high constitutive activity and methods for developing inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 13. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 14. peptide.com [peptide.com]
- 15. Ghrelin Receptor Signaling in Health and Disease: A Biased View - PMC [pmc.ncbi.nlm.nih.gov]
Fmoc-Inp-OH: A Comprehensive Technical Guide for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Inp-OH, or 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-piperidinecarboxylic acid, is a key building block in modern peptide synthesis, particularly in the development of therapeutic peptides. Its unique cyclic structure imparts conformational constraints on the resulting peptide, influencing its bioactivity and metabolic stability. This guide provides an in-depth overview of the chemical properties, synthesis applications, and experimental considerations for utilizing this compound in research and drug development.
Chemical Structure and Properties
This compound is a derivative of isonipecotic acid, a piperidine-4-carboxylic acid, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This base-labile protecting group is central to its application in Fmoc-based solid-phase peptide synthesis (SPPS).
Chemical Formula: C₂₁H₂₁NO₄[1][2]
Molecular Weight: 351.40 g/mol [2][3][4][5]
IUPAC Name: 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-piperidinecarboxylic acid[1][5]
The chemical structure of this compound is depicted below:
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₂₁NO₄ | [1][2] |
| Molecular Weight | 351.40 g/mol | [2][3][4][5] |
| Melting Point | ~190 °C | [1][4] |
| Boiling Point | 561.6 ± 43.0 °C at 760 mmHg | [1] |
| Purity | ≥98% (TLC), ≥98.0% (HPLC) | [4] |
| Physical Form | Solid, powder | [1][4] |
| Solubility | Clearly soluble in DMF (1 mmole in 2 ml) | [4] |
Core Applications in Drug Development
This compound is a valuable tool for medicinal chemists and drug developers due to the properties it confers upon peptide drug candidates. Its incorporation has been noted in the synthesis of:
-
Functionally biased ghrelin receptor agonists: The ghrelin receptor is a target for drugs addressing appetite regulation and energy homeostasis.[2][6] this compound has been utilized in the synthesis of peptides that modulate the activity of this receptor.[6]
-
Anti-thrombotic peptide libraries: The constrained cyclic nature of the isonipecotic acid moiety makes it a useful component in the design of peptide libraries aimed at discovering new anti-thrombotic agents.[3][7][8][9]
Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is in Fmoc-based SPPS. This method allows for the stepwise assembly of a peptide chain on a solid support. The general workflow is as follows:
-
Resin Preparation: The synthesis begins with a solid support, typically a resin such as Wang or Rink Amide resin. The choice of resin depends on whether the desired C-terminus of the peptide is a carboxylic acid or an amide. The resin must be swelled in a suitable solvent, like dimethylformamide (DMF), to make the reactive sites accessible.[1]
-
Fmoc Deprotection: The N-terminal Fmoc protecting group of the amino acid attached to the resin (or the growing peptide chain) is removed. This is typically achieved by treating the resin with a solution of 20% piperidine in DMF.[1] This exposes the free amine, which is then ready to be coupled with the next amino acid.
-
Coupling of this compound: The carboxylic acid of this compound is activated to facilitate the formation of a peptide bond with the free amine on the resin-bound peptide. Common activating agents include HBTU, HATU, or DIC/HOBt.[1] The activated this compound is then added to the resin, and the coupling reaction proceeds. Due to the steric hindrance of the isonipecotic acid ring, longer reaction times or double coupling may be necessary to ensure complete incorporation.[1]
-
Washing: After each deprotection and coupling step, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.[1]
-
Iteration: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the desired peptide sequence.
-
Cleavage and Final Deprotection: Once the peptide chain is fully assembled, it is cleaved from the solid support. This is typically accomplished using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA). This final step also removes any side-chain protecting groups from the amino acids in the peptide.[10]
Experimental Workflow Diagram
The following diagram illustrates the cyclical nature of the Fmoc-SPPS process.
Logical Relationships in Synthesis Strategy
The choice between using this compound and its Boc-protected counterpart, Boc-Inp-OH, is a critical strategic decision in peptide synthesis. The following diagram outlines the decision-making process based on the desired peptide characteristics and synthesis conditions.
Conclusion
This compound is an indispensable reagent for the synthesis of complex and conformationally constrained peptides. Its compatibility with the widely adopted Fmoc-SPPS methodology, coupled with the unique structural features it introduces, makes it a valuable asset in the design and development of novel peptide therapeutics. A thorough understanding of its chemical properties and the nuances of its incorporation into peptide chains is essential for researchers and scientists aiming to leverage its full potential in their drug discovery efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. Ghrelin receptor: high constitutive activity and methods for developing inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. Alternative Chemistries for the Synthesis of Thrombospondin-1 Type 1 Repeats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. Synthesis of new potent agonistic analogs of growth hormone-releasing hormone (GHRH) and evaluation of their endocrine and cardiac activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]
Fmoc-Isonipecotic Acid: A Technical Guide for Advanced Peptide Synthesis
Introduction
Fmoc-isonipecotic acid, a derivative of piperidine, is a crucial building block in modern peptide synthesis, particularly for researchers and drug developers seeking to introduce conformational constraints into peptide structures.[1][2][3] This non-proteinogenic amino acid analogue, protected at its nitrogen atom by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, serves as a valuable tool in solid-phase peptide synthesis (SPPS).[4][5] Its rigid cyclic structure imparts predictable conformational biases, which can lead to peptides with enhanced biological activity, increased enzymatic stability, and improved receptor selectivity.[3][6] This guide provides an in-depth overview of the properties, applications, and detailed methodologies for the effective use of Fmoc-isonipecotic acid in the synthesis of complex peptides and peptidomimetics. Its structural similarity to neurotransmitters also opens avenues for its use in neuropharmacology and the development of novel therapeutics targeting the central nervous system.[2][4]
Physicochemical Properties and Specifications
Fmoc-isonipecotic acid is a white to off-white solid, soluble in organic solvents like DMSO, DMF, and dichloromethane, but has limited solubility in water.[1] Its key properties are summarized in the table below.
| Property | Value | References |
| CAS Number | 148928-15-8 | [1][4][7][8][9] |
| Synonyms | Fmoc-Inp-OH, 1-Fmoc-piperidine-4-carboxylic acid | [1][4] |
| Molecular Formula | C₂₁H₂₁NO₄ | [1][4][7][8] |
| Molecular Weight | 351.4 g/mol | [4][7][9] |
| Appearance | White to off-white powder | [1][4] |
| Melting Point | 176-181 °C | [4] |
| Purity | ≥ 99% (HPLC) | [4] |
| Storage Conditions | 0-8°C or -20°C | [4][7] |
Core Principles: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
The use of Fmoc-isonipecotic acid is integrated into the well-established Fmoc-based SPPS methodology.[5][10] This strategy relies on an orthogonal protection scheme where the temporary Nα-Fmoc group is labile to mild basic conditions (e.g., piperidine), while the side-chain protecting groups and the resin linker are stable to base but are cleaved by strong acid (e.g., trifluoroacetic acid, TFA).[11][12][13]
The synthesis cycle involves the stepwise addition of Fmoc-protected amino acids to a growing peptide chain anchored to an insoluble resin support.[5][14] Each cycle consists of two main steps:
-
Fmoc Deprotection: The removal of the Fmoc group from the N-terminus of the resin-bound peptide to expose a free amine.[15]
-
Coupling: The activation of the carboxyl group of the incoming Fmoc-amino acid and its subsequent reaction with the newly exposed N-terminal amine to form a peptide bond.[16][17]
This iterative process is repeated until the desired peptide sequence is assembled.[12]
Experimental Protocols
The following sections provide detailed methodologies for the key steps involving Fmoc-isonipecotic acid in SPPS.
Resin Preparation and Swelling
Proper swelling of the resin is critical for ensuring efficient diffusion of reagents and achieving high reaction yields.
-
Protocol:
-
Place the desired amount of resin (e.g., Rink Amide or Wang resin) in a reaction vessel.[14][18]
-
Add a suitable solvent, typically N,N-Dimethylformamide (DMF), to the resin (approx. 10-15 mL per gram of resin).
-
Allow the resin to swell for a minimum of 30-60 minutes with gentle agitation.[11]
-
After swelling, drain the solvent by filtration.
-
Nα-Fmoc Group Deprotection
The Fmoc group is cleaved via a base-catalyzed β-elimination mechanism.[12] Piperidine is the most common base used for this purpose.[15]
-
Protocol:
-
To the swelled, resin-bound peptide, add a 20% (v/v) solution of piperidine in DMF.[11][19]
-
Agitate the mixture for 3 minutes, then drain the solution.[11]
-
Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 10-15 minutes to ensure complete deprotection.[11][18]
-
Drain the deprotection solution.
-
Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[11] A colorimetric test (e.g., Kaiser test) can be performed to confirm the presence of the free primary amine.
-
Coupling of Fmoc-Isonipecotic Acid
The coupling reaction involves the activation of the carboxylic acid of Fmoc-isonipecotic acid to form a reactive species that readily forms a peptide bond with the free N-terminal amine on the resin.
-
Reagents:
-
Fmoc-isonipecotic acid: Typically 3-5 equivalents relative to the resin loading capacity.
-
Coupling/Activating Agent: Common choices include:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIC/HOBt (N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole)[16]
-
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine, typically used in slight excess relative to the amino acid.[16]
-
Solvent: Anhydrous DMF.
-
-
Protocol (using HATU):
-
In a separate vessel, dissolve Fmoc-isonipecotic acid (3 eq.) and HATU (2.9 eq.) in DMF.
-
Add DIPEA (6 eq.) to the solution and allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. Reaction time may be extended for sterically hindered couplings.
-
Monitor the reaction for completion using a colorimetric test (e.g., a negative Kaiser test).
-
Once the reaction is complete, drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Final Cleavage and Deprotection
After the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are removed simultaneously using a strong acid cocktail.
-
Protocol:
-
Wash the final peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water. The specific scavengers (like TIS) are crucial to prevent side reactions.
-
Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).
-
Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery.
-
Precipitate the crude peptide from the combined filtrate by adding cold diethyl ether.
-
Isolate the peptide by centrifugation, decant the ether, and dry the peptide pellet under vacuum.[11]
-
The crude peptide can then be purified using reverse-phase HPLC.
-
Applications in Drug Discovery and Peptide Design
The incorporation of Fmoc-isonipecotic acid into peptide sequences is a powerful strategy in medicinal chemistry and drug design.[4]
-
Conformational Constraint: The rigid piperidine ring of isonipecotic acid restricts the conformational freedom of the peptide backbone.[2][20] This pre-organization can lock the peptide into a bioactive conformation, potentially increasing its binding affinity and potency for a specific biological target.[3][6]
-
Increased Stability: The non-natural structure of isonipecotic acid can enhance the peptide's resistance to proteolytic degradation, thereby prolonging its biological half-life.[3]
-
Scaffold for Peptidomimetics: Isonipecotic acid serves as an excellent scaffold for building peptidomimetics.[21] Its defined three-dimensional structure allows for the precise spatial arrangement of pharmacophoric groups, mimicking the secondary structures of natural peptides like β-turns.
-
Neuropharmacology: As a conformationally constrained analogue of γ-aminobutyric acid (GABA), isonipecotic acid itself is a partial agonist at GABA-A receptors.[2] This makes peptides containing this moiety interesting candidates for developing novel therapeutics for neurological disorders.[4]
References
- 1. CAS 148928-15-8: Fmoc-isonipecotic acid | CymitQuimica [cymitquimica.com]
- 2. Isonipecotic acid - Wikipedia [en.wikipedia.org]
- 3. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]
- 6. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. usbio.net [usbio.net]
- 8. 148928-15-8 | Fmoc-isonipecotic acid | Tetrahedron [thsci.com]
- 9. peptide.com [peptide.com]
- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
- 14. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 15. genscript.com [genscript.com]
- 16. chempep.com [chempep.com]
- 17. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.uci.edu [chem.uci.edu]
- 19. peptide.com [peptide.com]
- 20. mdpi.com [mdpi.com]
- 21. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies [mdpi.com]
The Role of Fmoc-Inp-OH in Constraining Peptide Conformation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of peptide-based drug discovery and chemical biology, the ability to control and predict the three-dimensional structure of a peptide is paramount. Unconstrained peptides often exist as a dynamic ensemble of conformers in solution, which can lead to reduced receptor affinity, poor selectivity, and increased susceptibility to enzymatic degradation. The incorporation of conformationally constrained non-proteinogenic amino acids is a powerful strategy to mitigate these challenges. Among these, Fmoc-Inp-OH , the N-α-Fmoc protected form of isonipecotic acid (piperidine-4-carboxylic acid), has emerged as a valuable building block for inducing specific secondary structures, particularly β-turns. This technical guide provides an in-depth analysis of the role of this compound in constraining peptide conformation, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
The Structural Basis of Conformational Constraint by Isonipecotic Acid
Isonipecotic acid (Inp) is a cyclic, non-natural amino acid featuring a six-membered piperidine ring. This inherent cyclic structure significantly restricts the available conformational space of the peptide backbone when incorporated into a sequence. Unlike linear amino acids which have a wide range of permissible dihedral angles (phi, ψ), the piperidine ring of Inp locks these angles into a more defined orientation. This pre-organization of the backbone can favor the formation of specific secondary structures, most notably β-turns.
The incorporation of isonipecotic acid can serve as a potent β-turn mimetic. A β-turn is a secondary structure motif where the polypeptide chain reverses its direction, a crucial feature for the overall folding of many proteins and for the interaction of peptides with their receptors. By replacing a native amino acid in a turn region with Inp, the peptide is predisposed to adopt this folded conformation.
Data Presentation: Impact of Inp on Peptide Activity
The conformational constraint imposed by isonipecotic acid can have a profound impact on the biological activity of a peptide. By locking the peptide into a bioactive conformation, receptor affinity and signaling potency can be significantly enhanced. A notable example is in the development of analogues of ghrelin, a peptide hormone that regulates appetite and growth hormone secretion.
A study on ghrelin(1-8) analogues demonstrated that the incorporation of isonipecotic acid at position 1, along with other modifications, resulted in a potent agonist of the ghrelin receptor (GHSR). The table below summarizes the functional activity of a ghrelin analogue containing isonipecotic acid compared to native human ghrelin.
| Compound | Sequence | Receptor Binding Affinity (IC₅₀, nM) | Gαq/11 Signaling Potency (EC₅₀, nM) |
| Human Ghrelin (1-28) | GSSFLSPEHQRVQQRKESKKPPAKLQPR | 2.48 | 23 |
| Ghrelin Analogue 1 | Inp -Ser(Octanoyl)-Dpr(6-FN)-1Nal-Leu-Ser-Gln-Thr-NH₂ | 0.09 | 8 |
Data sourced from "Discovery of Ghrelin(1–8) Analogues with Improved Stability and Functional Activity for PET Imaging".[1][2][3]
The significantly lower IC₅₀ and EC₅₀ values for the Inp-containing analogue highlight the positive impact of conformational constraint on receptor interaction and subsequent signal transduction.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of an Inp-Containing Ghrelin Analogue
This protocol is a representative example for the manual synthesis of a ghrelin analogue containing this compound using a standard Fmoc/tBu strategy.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 20 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours. For the sterically hindered this compound, a double coupling (repeating the coupling step) may be necessary to ensure complete reaction.
-
Monitor the coupling reaction using a Kaiser test.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DMF and DCM, and dry it under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide powder.
-
Conformational Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should have low absorbance in the far-UV region.
-
Determine the precise concentration of the peptide stock solution, for example, by UV-Vis spectrophotometry if the peptide contains aromatic residues.
-
Prepare a series of dilutions of the peptide in the buffer to the desired final concentrations (typically in the range of 10-100 µM).
-
-
CD Measurement:
-
Use a quartz cuvette with a short path length (e.g., 1 mm).
-
Record a baseline spectrum of the buffer alone.
-
Record the CD spectrum of each peptide solution in the far-UV range (typically 190-260 nm).
-
Acquire multiple scans for each sample and average them to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the baseline spectrum from the sample spectra.
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (θ * 100) / (c * n * l) where θ is the observed ellipticity in degrees, c is the molar concentration of the peptide, n is the number of amino acid residues, and l is the path length of the cuvette in centimeters.
-
Analyze the resulting spectrum for characteristic secondary structure features. A spectrum with a minimum around 208 nm and another at 222 nm is indicative of α-helical content, while a minimum around 218 nm suggests β-sheet structure. A strong negative band below 200 nm is characteristic of a random coil conformation.
-
Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the three-dimensional structure of peptides in solution, including dihedral angle restraints.
Procedure:
-
Sample Preparation:
-
Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O). The concentration should be in the millimolar range.
-
Add a known amount of a reference compound (e.g., DSS or TSP) for chemical shift referencing.
-
-
NMR Data Acquisition:
-
Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra, such as:
-
¹H 1D spectrum for initial assessment of sample purity and folding.
-
TOCSY (Total Correlation Spectroscopy) to identify spin systems of individual amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) to identify through-space proximities between protons, which provides distance restraints for structure calculation.
-
HSQC (Heteronuclear Single Quantum Coherence) if the peptide is isotopically labeled (¹³C, ¹⁵N) to resolve spectral overlap.
-
-
-
Data Analysis and Structure Calculation:
-
Assign all proton resonances to their respective amino acid residues in the peptide sequence.
-
Identify and quantify NOE cross-peaks to generate a list of interproton distance restraints.
-
Measure coupling constants (e.g., ³J(HN,Hα)) to derive dihedral angle restraints (φ).
-
Use molecular dynamics and simulated annealing software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures that are consistent with the experimental restraints.
-
Analyze the resulting structures to determine the conformation of the peptide, including the dihedral angles of the Inp residue.
-
Mandatory Visualization
Ghrelin Receptor Signaling Pathway
The ghrelin receptor (GHSR) is a G-protein coupled receptor (GPCR) that exhibits high constitutive activity. Upon binding of an agonist, such as a ghrelin analogue containing isonipecotic acid, the receptor couples to Gαq/11 and Gαi/o proteins, initiating downstream signaling cascades.
References
A Technical Guide to Fmoc-Inp-OH: Synthesis, Applications, and Core Concepts
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Fmoc-Inp-OH (Fmoc-isonipecotic acid), a crucial building block in modern peptide synthesis and drug discovery. This document outlines its chemical properties, provides detailed experimental protocols for its incorporation into peptide chains, and explores its applications in the development of novel therapeutics, including ghrelin receptor modulators and anti-thrombotic agents.
Core Compound Data: this compound
This compound is a derivative of isonipecotic acid, a cyclic amino acid analog, protected with a fluorenylmethoxycarbonyl (Fmoc) group. This protection strategy is central to its use in solid-phase peptide synthesis (SPPS).
| Property | Value | Citations |
| CAS Number | 148928-15-8 | [1][2][3][4][5][6] |
| Molecular Weight | 351.40 g/mol | [1][2][3][4][5] |
| Molecular Formula | C₂₁H₂₁NO₄ | [1][3][5][6] |
| Synonyms | 1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid, N-Fmoc-isonipecotic acid | [1][2][3] |
| Primary Application | Building block for peptide synthesis | [1][7] |
Experimental Protocols: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound into a peptide sequence follows the standard procedures of Fmoc-based SPPS. The following is a generalized protocol for manual synthesis.
Materials and Reagents:
-
Fmoc-Rink Amide resin (or other suitable resin depending on desired C-terminus)
-
This compound
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (TIS), water, dithiothreitol (DTT))
-
Diethyl ether, cold
Protocol:
-
Resin Swelling: The resin is swelled in DMF in a reaction vessel for 1-2 hours.[8]
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treating it with a 20% solution of piperidine in DMF. This is typically a two-step process: a short treatment of 1-2 minutes followed by a longer treatment of 15-20 minutes to ensure complete deprotection.[8][9] The resin is then washed thoroughly with DMF to remove residual piperidine.[9]
-
Amino Acid Coupling:
-
In a separate vessel, the this compound (or other Fmoc-amino acid) is pre-activated by dissolving it in DMF with a coupling reagent (e.g., HBTU) and an activator base like DIEA.[10]
-
This activated amino acid solution is then added to the deprotected resin.
-
The coupling reaction is allowed to proceed for 1-2 hours at room temperature with agitation.[8] The completion of the reaction can be monitored using a qualitative ninhydrin test.
-
After coupling, the resin is washed with DMF and DCM to remove excess reagents and byproducts.[8]
-
-
Chain Elongation: Steps 2 and 3 are repeated for each subsequent amino acid in the desired peptide sequence.
-
Final Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed using the piperidine solution as described in step 2.
-
Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed by treating the resin with a cleavage cocktail, typically containing a high concentration of TFA and scavengers to prevent side reactions.[11] A common cocktail is TFA/TIS/water (95:2.5:2.5). The cleavage reaction is usually carried out for 2-3 hours.
-
Peptide Precipitation and Purification:
-
Characterization: The purified peptide's identity and purity are confirmed by analytical techniques such as mass spectrometry (MS) and analytical RP-HPLC.[8][13]
Logical Workflow for Fmoc-SPPS
Caption: General workflow for solid-phase peptide synthesis using Fmoc chemistry.
Applications and Signaling Pathways
The isonipecotic acid core of this compound imparts conformational rigidity to peptide backbones, a desirable trait in drug design for enhancing receptor affinity and metabolic stability.
Ghrelin Receptor Inverse Agonists
This compound and similar cyclic amino acids are utilized in the synthesis of ghrelin receptor inverse agonists. The ghrelin receptor, a G protein-coupled receptor (GPCR), exhibits high constitutive activity.[6] Inverse agonists can reduce this basal activity and are being investigated as potential treatments for obesity.[6] The synthesis of these peptide-based inverse agonists is often achieved through Fmoc-based SPPS.[6]
Ghrelin Receptor Signaling Pathway
Ghrelin binding to its receptor (GHSR1a) can activate multiple G-protein-dependent pathways, including the Gαq and Gαi/o pathways, leading to downstream signaling cascades that influence appetite and energy homeostasis.[3][4]
References
- 1. A short synthesis of argatroban. a potent selective thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biocompatibility of an argatroban-modified polysulfone membrane that directly inhibits thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crystal structures of thrombin complexed to a novel series of synthetic inhibitors containing a 5,5-trans-lactone template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biopharmaspec.com [biopharmaspec.com]
- 8. Synthesis and evaluation of peptidic thrombin inhibitors bearing acid-stable sulfotyrosine analogues - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. WO2012136504A1 - Method for the preparation of process intermediates for the synthesis of argatroban monohydrate - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 13. chemcoplus.co.jp [chemcoplus.co.jp]
An In-depth Technical Guide to Fmoc Protection in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the 9-fluorenylmethoxycarbonyl (Fmoc) protection strategy, a cornerstone of modern solid-phase peptide synthesis (SPPS). We will delve into the core principles of Fmoc chemistry, detail the iterative steps of the SPPS cycle, present quantitative data for process optimization, and provide detailed experimental protocols for key procedures.
Core Principles of Fmoc Chemistry
The Fmoc group is an Nα-amino protecting group crucial for the stepwise assembly of amino acids into a peptide chain. Its utility lies in its base-lability, which allows for its removal under conditions that do not affect the acid-labile protecting groups typically used for amino acid side chains. This "orthogonal" protection scheme is the foundation of the widely used Fmoc/tBu strategy in SPPS.[1][2]
The Fmoc group is stable under acidic and neutral conditions but is readily cleaved by a mild base, most commonly piperidine, through a β-elimination mechanism.[1][3][4] This reaction releases the free N-terminal amine of the growing peptide chain, preparing it for the coupling of the next amino acid.
The Solid-Phase Peptide Synthesis (SPPS) Cycle
Fmoc-based SPPS is a cyclical process performed on an insoluble polymer support, or resin.[1][5] This solid support allows for the easy removal of excess reagents and byproducts by simple filtration and washing.[1][6] The general cycle consists of the following steps:
-
Resin Swelling: The resin is swollen in a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), to allow access to the reactive sites within the polymer matrix.[3][7]
-
First Amino Acid Loading (Anchoring): The C-terminal amino acid of the target peptide is covalently attached to the resin. The choice of resin dictates whether the final peptide will have a C-terminal carboxylic acid or amide.[3][8]
-
Nα-Fmoc Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound amino acid or peptide, typically with a solution of piperidine in DMF.[3][6]
-
Washing: The resin is thoroughly washed to remove the Fmoc cleavage products (dibenzofulvene-piperidine adduct) and excess piperidine.[2][9]
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly freed N-terminal amine, forming a peptide bond.[1][6]
-
Washing: The resin is washed to remove excess activated amino acid and coupling reagents.[5]
These deprotection, washing, and coupling steps are repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.[10]
The efficiency of each deprotection step is critical for the synthesis of a high-purity final product. Incomplete Fmoc removal leads to the formation of deletion sequences, which are often difficult to separate from the target peptide.[11] A common and reliable method for monitoring Fmoc deprotection is UV-Vis spectrophotometry. The cleavage of the Fmoc group with piperidine releases dibenzofulvene, which reacts with piperidine to form a stable dibenzofulvene-piperidine adduct that strongly absorbs light at approximately 301 nm.[11] The concentration of this adduct is directly proportional to the amount of Fmoc group removed, allowing for quantitative assessment of the reaction's completion.[11]
Quantitative Data for SPPS Optimization
The efficiency and success of SPPS are highly dependent on the specific reaction conditions and reagents used. The following tables provide quantitative data to aid in the optimization of your peptide synthesis protocols.
Table 1: Typical Conditions for Fmoc Deprotection
| Parameter | Condition | Expected Outcome/Yield | Notes |
| Piperidine Concentration | 20% (v/v) in DMF | >95% | The most common and effective concentration for rapid deprotection.[12] |
| 10% (v/v) in DMF | High | May require longer reaction times; can be used to potentially minimize base-related side reactions.[12] | |
| 5% (v/v) in DMF with DBU (1-2%) | High | DBU can accelerate the reaction but may increase the risk of side reactions.[12] | |
| Reaction Time | 3 - 5 minutes (initial) followed by 10 - 20 minutes | >98% | A two-step deprotection is common practice to ensure completeness.[2][9] |
| Temperature | Room Temperature (~25°C) | >98% | Standard condition for most sequences.[12] |
Table 2: Performance Comparison of Common Coupling Reagents
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Level of Racemization |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | >95 | Low |
| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low |
| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | >95 | Low |
| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | >95 | >95 | Low to Moderate |
| DIC/OxymaPure® | Carbodiimide/Additive | 30-120 minutes | >98 | >95 | Very Low |
Data compiled from various sources.[13][14] Aminium/uronium salts like HATU and HCTU are highly reactive and efficient, leading to shorter coupling times and high yields.[13] Phosphonium salts like PyBOP also offer high efficiency with low racemization.[13] Carbodiimides such as DIC, when used with additives like HOBt or OxymaPure®, are cost-effective options, with OxymaPure® generally providing better results in terms of suppressing racemization.[13][14]
Table 3: Common Cleavage Cocktails for Fmoc-SPPS
| Reagent Cocktail | Composition (v/v or w/v) | Application |
| TFA/H₂O | 95% TFA, 5% H₂O | Peptides containing only Arg(Pbf), but no Trp, Met, or Cys.[10] |
| TFA/TIS/H₂O | 95% TFA, 2.5% TIS, 2.5% H₂O | General purpose for peptides containing Trp, Met, or Tyr. TIS is a scavenger for carbocations. |
| TFA/EDT/TIS/H₂O | 94% TFA, 2.5% H₂O, 1% TIS, 2.5% EDT | Peptides containing Cys, Met, or Trp to minimize side reactions. EDT is an effective scavenger for protecting Cysteine residues.[10] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | For complex peptides, particularly those containing multiple sensitive residues like Arg(Mtr/Pmc), Cys, Met, and Trp. |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% H₂O, 2% Dimethylsulfide, 1.5% Ammonium Iodide (w/w) | Specifically designed to minimize methionine side-chain oxidation.[15] |
TFA: Trifluoroacetic acid; TIS: Triisopropylsilane; EDT: 1,2-Ethanedithiol.
Experimental Protocols
The following sections provide detailed methodologies for the key steps in Fmoc-SPPS.
-
Place the desired amount of resin in a reaction vessel.
-
Add a suitable solvent such as DMF or DCM (approximately 10 mL per gram of resin).[7]
-
Gently agitate the resin for at least 30-60 minutes at room temperature to ensure uniform swelling.[2][8]
-
Drain the solvent from the reaction vessel.
Attachment to 2-Chlorotrityl Chloride Resin:
-
Swell the 2-chlorotrityl chloride resin in DCM (10 mL/g).[16]
-
Dissolve 1.0-1.5 equivalents of the Fmoc-amino acid in DCM (or a minimal amount of DMF to aid dissolution).[16]
-
Add 2.0-4.0 equivalents of N,N-diisopropylethylamine (DIPEA) to the amino acid solution.[16]
-
Add the amino acid/DIPEA solution to the swollen resin and agitate for 30-60 minutes at room temperature.[17]
-
To cap any remaining reactive trityl chloride groups, add a mixture of DCM/Methanol/DIPEA (17:2:1 v/v) and agitate for 15-30 minutes.[16][17]
-
Wash the resin three times with DCM, followed by three times with DMF.[17]
Attachment to Wang Resin:
-
Swell the Wang resin in DCM or DMF.
-
In a separate vessel, dissolve 2-5 equivalents of the Fmoc-amino acid in a minimal amount of DMF.
-
Add 2-5 equivalents of a coupling reagent (e.g., DIC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1-0.3 equivalents).
-
Add the activation mixture to the resin and agitate for 2-12 hours at room temperature.
-
Wash the resin thoroughly with DMF, DCM, and isopropanol.
-
To cap unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride and DIPEA in DCM.[16]
-
Fmoc Deprotection:
-
Washing:
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[2]
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve 3-5 equivalents of the next Fmoc-amino acid and a near-equivalent amount of a coupling agent (e.g., HATU, HCTU) in DMF.[8]
-
Add 6-10 equivalents of a base (e.g., DIPEA or 2,4,6-collidine) to the activation mixture.[8][13]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 15-60 minutes, depending on the coupling reagent and the specific amino acids being coupled.[8][13]
-
-
Washing:
-
Wash the resin with DMF (3-5 times) to remove excess reagents.[8]
-
-
Wash the fully assembled peptide-resin with DCM and dry it under vacuum.[10]
-
Add the appropriate cleavage cocktail (see Table 3), using approximately 10 mL per gram of resin.[10]
-
Agitate the mixture at room temperature for 1.5-4 hours. The optimal time depends on the peptide sequence and the protecting groups used.[8][18]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail or neat TFA and combine the filtrates.[7]
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether (typically 10 times the volume of the filtrate).[7][10]
-
Incubate the ether-peptide mixture at -20°C for at least 1 hour to maximize precipitation.[10]
-
Centrifuge the suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers and cleaved protecting groups.[10]
-
Dry the crude peptide pellet under vacuum.
Common Side Reactions
Several side reactions can occur during Fmoc-SPPS, potentially compromising the purity and yield of the final product. These include:
-
Aspartimide Formation: Cyclization of aspartic acid residues, which can occur under both acidic and basic conditions. This can lead to a mixture of α- and β-coupled peptides or piperidide adducts.[19][20] Adding HOBt to the piperidine deprotection solution can help reduce this side reaction.[20]
-
Diketopiperazine Formation: Cyclization of the N-terminal dipeptide, leading to chain termination. This is particularly prevalent when proline or glycine are in the first two positions of the sequence.[19][20] Using 2-chlorotrityl chloride resin can minimize this issue due to its steric bulk.[20]
-
Racemization: Loss of stereochemical integrity, especially during the activation and coupling of certain amino acids like histidine and cysteine.[7][21] The choice of coupling reagent and the avoidance of excess base are critical to minimize racemization.[13][21]
-
3-(1-Piperidinyl)alanine Formation: An elimination-addition reaction that can occur with C-terminal cysteine residues, where piperidine adds to a dehydroalanine intermediate.[20]
Visualizing Key Processes in Fmoc-SPPS
To further elucidate the core concepts of Fmoc-SPPS, the following diagrams illustrate key workflows and mechanisms.
Caption: Mechanism of Fmoc deprotection by piperidine.
Caption: General workflow of the Fmoc-SPPS cycle.
Caption: Decision workflow for selecting a cleavage cocktail.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. youtube.com [youtube.com]
- 5. bachem.com [bachem.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. bachem.com [bachem.com]
- 15. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. peptideweb.com [peptideweb.com]
- 17. chemistry.du.ac.in [chemistry.du.ac.in]
- 18. scribd.com [scribd.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. peptide.com [peptide.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
The Versatile Scaffold: An In-depth Technical Guide to the Applications of Isonipecotic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isonipecotic acid, or piperidine-4-carboxylic acid, is a conformationally constrained analog of γ-aminobutyric acid (GABA) that has carved a significant niche in medicinal chemistry.[1] While its intrinsic activity as a partial agonist at GABAA receptors is noteworthy, its true value lies in its role as a versatile and readily modifiable scaffold.[2][3] The rigid piperidine core allows for the precise spatial orientation of functional groups, making it an ideal starting point for the design of novel therapeutics targeting the central nervous system (CNS) and beyond. This guide provides a comprehensive overview of the applications of isonipecotic acid, detailing its use in the development of anticonvulsants, antipsychotics, and other neuroactive agents. We will explore its derivatives, their structure-activity relationships, and the experimental protocols for their synthesis and evaluation, supported by quantitative data and graphical representations of key concepts.
Isonipecotic Acid: A Foundation in GABAergic Modulation
Isonipecotic acid is a saturated heterocyclic compound featuring a piperidine ring with a carboxylic acid substituent at the 4-position.[2] It is an isomer of nipecotic acid, a well-known GABA uptake inhibitor.[4] Unlike nipecotic acid, isonipecotic acid's primary intrinsic activity is as a partial agonist of the GABAA receptor, the main inhibitory neurotransmitter receptor in the CNS.[1][2][5]
GABAA Receptor Activity
Isonipecotic acid exhibits subtype-dependent efficacy at GABAA receptors. It acts as a moderate-efficacy partial agonist at α1, α2, α3, and α5 subunit-containing receptors, while demonstrating full or near-full agonism at α4 and α6 subunit-containing receptors.[1] This differential activity highlights the potential for developing subtype-selective GABAA receptor modulators based on the isonipecotic acid scaffold.
| GABAA Receptor Subtype | Efficacy (Emax) of Isonipecotic Acid | Reference |
| α1βxγx | 46-57% | [1] |
| α2βxγx | 46-57% | [1] |
| α3βxγx | 46-57% | [1] |
| α5βxγx | 46-57% | [1] |
| α4βxγx | 83-104% | [1] |
| α6βxγx | 83-104% | [1] |
Table 1: Efficacy of Isonipecotic Acid at Different GABAA Receptor Subtypes
Despite its interesting pharmacological profile, isonipecotic acid itself has limited therapeutic potential due to its inability to cross the blood-brain barrier.[1] This has driven extensive research into the development of lipophilic derivatives that can penetrate the CNS and exert their effects.
The Isonipecotic Acid Scaffold in Drug Design and Discovery
The isonipecotic acid structure is a "privileged scaffold" in medicinal chemistry. Its piperidine ring offers a rigid framework that can be functionalized at the nitrogen atom and the carboxylic acid group to explore a wide chemical space and target various receptors and enzymes.
References
- 1. Isonipecotic acid - Wikipedia [en.wikipedia.org]
- 2. Isonipecotic acid Online | Isonipecotic acid Manufacturer and Suppliers [scimplify.com]
- 3. leapchem.com [leapchem.com]
- 4. GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Fmoc-Inp-OH: A Comprehensive Technical Guide to Safety and Handling
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the incorporation of non-standard amino acids like isonipecotic acid (Inp) is a key strategy for designing novel peptides with constrained conformations. The N-α-Fmoc protected version, Fmoc-Inp-OH, is a crucial building block in solid-phase peptide synthesis (SPPS). This in-depth technical guide provides a thorough overview of the safety and handling precautions necessary for the effective and safe use of this compound in a laboratory setting.
Chemical and Physical Properties
This compound, chemically known as 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-piperidinecarboxylic acid, is a solid, white to off-white powder. Understanding its physical and chemical properties is the first step toward safe handling.
| Property | Value | Source |
| CAS Number | 148928-15-8 | [1][2] |
| Molecular Formula | C₂₁H₂₁NO₄ | [1][2] |
| Molecular Weight | 351.4 g/mol | [1][2] |
| Melting Point | ~190 °C | |
| Boiling Point | 561.6 ± 43.0 °C at 760 mmHg | |
| Appearance | Solid, powder | |
| Purity | ≥98% | |
| Storage Temperature | Room temperature or 2-30°C |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. The following table summarizes its hazard statements and associated pictograms according to the Globally Harmonized System (GHS).
| GHS Pictogram | Signal Word | Hazard Statements |
![]() | Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
Source:
Precautionary Measures
To mitigate the risks associated with these hazards, the following precautionary measures should be strictly adhered to:
| Precautionary Statement Code | Precautionary Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
Source:
Personal Protective Equipment (PPE) and Handling Guidelines
Proper personal protective equipment is mandatory when handling this compound to prevent exposure.
-
Eye and Face Protection: Tightly fitting safety goggles or a face shield (minimum 8-inch) should be worn.[3]
-
Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling. A lab coat or other protective clothing is also required to prevent skin contact.[3][4]
-
Respiratory Protection: If dust is generated, a NIOSH-approved N95 or EN 143 type P1 dust mask should be used.[3] In general, work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[5]
-
Hygiene Practices: Avoid direct contact with the compound. Wash hands thoroughly after handling and before eating, drinking, or smoking.[4]
Experimental Protocol: Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is in Fmoc-based solid-phase peptide synthesis. The following is a general protocol for its incorporation.
Materials and Reagents:
-
Rink Amide or Wang resin
-
This compound
-
Dimethylformamide (DMF)
-
Piperidine
-
Coupling reagents (e.g., HBTU, HATU, HCTU, PyBOP, DIC/HOBt)[6]
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., Trifluoroacetic acid-based)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the appropriate resin in DMF in a reaction vessel.[6]
-
Fmoc Deprotection:
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate this compound (3-4 equivalents) with a suitable coupling reagent in DMF.[6]
-
Add the activated this compound solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-4 hours. Due to the sterically hindered nature of isonipecotic acid, extended coupling times or double coupling may be necessary.[6]
-
Monitor the reaction completion using a ninhydrin test.[6]
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove unreacted reagents and byproducts.[4][6]
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: Once the peptide sequence is complete, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cleavage cocktail.[6]
-
Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether, followed by centrifugation and lyophilization.[4]
First Aid and Emergency Procedures
In case of accidental exposure, follow these first aid measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3][5]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[3][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][5]
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[3][5]
Spills, Disposal, and Environmental Precautions
-
Spills: In the event of a spill, avoid dust formation.[3][5] Sweep up the solid material and place it in a suitable, labeled container for disposal.[3]
-
Disposal: Dispose of waste material as hazardous chemical waste in accordance with local, state, and federal regulations.[4]
-
Environmental Precautions: Do not allow the material to enter drains or waterways.[3][4]
Workflow and Pathway Visualizations
The following diagrams illustrate the safe handling workflow for this compound and its role in the Fmoc-SPPS cycle.
Caption: A logical workflow for the safe handling of this compound.
Caption: The cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).
References
Solubility Profile of Fmoc-Inp-OH in Common Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of N-α-Fmoc-isonipecotic acid (Fmoc-Inp-OH), a key building block in peptide synthesis and drug discovery. Understanding the solubility of this reagent is critical for optimizing reaction conditions, ensuring efficient coupling, and preventing aggregation, thereby improving the yield and purity of synthetic peptides and other molecules. This document compiles available solubility data, presents a detailed experimental protocol for determining solubility, and discusses the general principles governing the solubility of Fmoc-protected amino acids.
Core Principles of Fmoc-Amino Acid Solubility
The solubility of Fmoc-protected amino acids is primarily governed by the physicochemical properties of the large, hydrophobic fluorenylmethoxycarbonyl (Fmoc) group and the specific amino acid side chain. The Fmoc group generally imparts good solubility in many organic solvents. Polar aprotic solvents such as N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and Dimethyl Sulfoxide (DMSO) are widely used in solid-phase peptide synthesis (SPPS) due to their excellent ability to dissolve Fmoc-amino acids and swell the resin support.[1][2] However, the specific structure of the amino acid derivative, in this case, isonipecotic acid, will ultimately determine its solubility profile in various solvents.
It is important to note that the abbreviation "Inp" can sometimes refer to Indoline-2-carboxylic acid. This guide focuses on Fmoc-Isonipecotic acid (1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-piperidinecarboxylic acid) as it is a more common reagent in this context and for which solubility information was found.
Data Presentation: Solubility of this compound
Quantitative solubility data for this compound across a wide range of solvents is not extensively published. The following table summarizes the available quantitative and qualitative data. Researchers are strongly encouraged to determine solubility empirically for their specific applications and conditions.
| Solvent | Chemical Formula | Solvent Type | Molar Concentration (M) | Qualitative Solubility | Notes |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | 0.5 | Clearly Soluble | The most common solvent for SPPS; Fmoc-amino acids are generally very soluble.[1][3] |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | Polar Aprotic | Not Published | Highly Soluble (Expected) | Often interchangeable with DMF in SPPS protocols.[3] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Not Published | Highly Soluble (Expected) | A strong solvent, though less common as the primary solvent for coupling reactions in SPPS.[4] |
| Dichloromethane (DCM) | CH₂Cl₂ | Chlorinated | Not Published | Limited Solubility (Expected) | Generally a poor solvent for Fmoc-amino acids due to its lower polarity.[4] |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Not Published | Limited to Moderate Solubility (Expected) | Used in some "green" SPPS protocols, but may have lower solvating power than DMF or NMP.[1] |
| Acetonitrile (ACN) | C₂H₃N | Polar Aprotic | Not Published | Limited to Moderate Solubility (Expected) | More commonly used in purification (RP-HPLC) than for coupling reactions.[1] |
| Water | H₂O | Polar Protic | Not Published | Insoluble (Expected) | The hydrophobic Fmoc group significantly reduces aqueous solubility.[5] |
Experimental Protocols: Solubility Determination (Shake-Flask Method)
For researchers requiring precise solubility data, the shake-flask method is a widely accepted technique for determining equilibrium solubility.[1]
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., DMF, NMP, DCM)
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. These will be used to generate a calibration curve.
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can be conducted to determine the minimum time required to reach a plateau in concentration.[1]
-
Sample Filtration: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.
-
Sample Dilution: Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the range of the calibration curve.
-
HPLC Analysis: Analyze the diluted sample and the standard solutions by HPLC. The concentration of this compound in the saturated solution can be determined from the calibration curve.
-
Calculation: Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or mol/L.
Mandatory Visualization
Caption: Workflow for Solubility Determination using the Shake-Flask Method.
References
An In-Depth Technical Guide to Non-Proteinogenic Amino Acids in Peptide Design
For Researchers, Scientists, and Drug Development Professionals
Introduction: Overcoming the Limitations of Natural Peptides
Peptides are promising therapeutic agents due to their high specificity and low toxicity. However, their application is often limited by poor metabolic stability, low cell permeability, and a short in vivo half-life. The incorporation of non-proteinogenic amino acids (NPAAs)—amino acids not found in the 20 common protein-building blocks—has emerged as a powerful strategy to overcome these limitations. By introducing NPAAs, researchers can precisely modulate the physicochemical properties of peptides, enhancing their stability, potency, and bioavailability.[1][2] This guide provides a comprehensive overview of the use of NPAAs in peptide design, including detailed experimental protocols and quantitative data to inform the development of next-generation peptide therapeutics.
Non-proteinogenic amino acids offer a vast chemical diversity that can be leveraged to improve the drug-like properties of peptides.[3] These modifications can range from simple changes in stereochemistry to the introduction of novel side chains and backbone structures. The strategic incorporation of NPAAs can lead to peptides with enhanced resistance to enzymatic degradation, improved conformational stability, and optimized receptor binding interactions.[4]
Key Classes of Non-Proteinogenic Amino Acids and Their Impact
The strategic incorporation of different classes of NPAAs can impart specific, desirable characteristics to a peptide therapeutic.
D-Amino Acids: Enhancing Proteolytic Stability
The substitution of naturally occurring L-amino acids with their D-enantiomers is a fundamental and highly effective strategy to increase a peptide's resistance to proteolysis.[5] Proteolytic enzymes are stereospecific and primarily recognize L-amino acids, making peptides with D-amino acids poor substrates for these enzymes.[5] This increased stability translates to a longer in vivo half-life.[6]
α-Aminoisobutyric Acid (Aib): Inducing Helical Conformations
α-Aminoisobutyric acid (Aib) is an achiral amino acid with two methyl groups on its α-carbon. This unique structure restricts the conformational freedom of the peptide backbone, promoting the formation of stable helical structures like α-helices and 3₁₀-helices.[7] This pre-organization into a helical structure can enhance binding affinity to the target receptor and also contributes to proteolytic resistance.[8]
β-Amino Acids: Expanding Structural Diversity and Stability
β-amino acids contain an additional carbon atom in their backbone compared to α-amino acids. This seemingly small change leads to a profound impact on the peptide's secondary structure and proteolytic stability.[9][10] Peptides composed of β-amino acids, or α/β-hybrid peptides, can adopt unique helical and sheet-like structures not accessible to natural peptides.[11] Importantly, β-peptides are highly resistant to degradation by proteases.[12][13][14]
N-Methylated Amino Acids: Improving Permeability and Bioavailability
N-methylation involves the addition of a methyl group to the amide nitrogen of the peptide backbone. This modification disrupts hydrogen bonding networks and can increase the lipophilicity of the peptide, which often leads to improved cell permeability and oral bioavailability.[11][15][16] N-methylation can also confer resistance to proteolysis.[15]
Quantitative Data on the Impact of Non-Proteinogenic Amino Acids
The following tables summarize quantitative data from various studies, highlighting the significant improvements in stability, potency, and permeability that can be achieved through the incorporation of NPAAs.
Table 1: Proteolytic Stability of Peptides with Non-Proteinogenic Amino Acids
| Peptide/Analog | Modification | Matrix | Half-life (t½) | Fold Improvement |
| GLP-1 (Native) | None | Human Serum | ~3.5 hours | - |
| Semaglutide | Aib at position 8 | Human Serum | >48 hours | >13.7 |
| GLP-1(7–37)-NH₂ | None | DPP-4 | 13.5 minutes | - |
| α/β-Peptide 6 | Aib & cyclic β-amino acids | DPP-4 | No cleavage after 7 days | >750 |
| Lcf1 (RRWQWR) | None | Not Specified | - | - |
| Lcf3 (Ac-RRWQWR) | N-terminal Acetylation | Not Specified | Longer than Lcf1 | - |
| Lcf4 (Ac-RRWQWR-NH₂) | N- & C-terminal modification | Not Specified | Longer than Lcf3 | - |
| KSL (KKVVFKVKFK) | All L-amino acids | Not Specified | - | - |
| KSL7 (kKVVFKVKFk) | Two D-amino acids | Not Specified | Longer than KSL | - |
Table 2: Receptor Binding Affinity and Potency of Peptides with Non-Proteinogenic Amino acids
| Peptide/Analog | Modification | Receptor | IC₅₀ / EC₅₀ / Kᵢ |
| Deltorphin C (Parent) | None | δ-opioid | Kᵢ = 0.12-3.6 nM |
| [Aib²]Deltorphin C | Aib at position 2 | δ-opioid | Kᵢ = 0.12-3.6 nM |
| [Aib³]Deltorphin C | Aib at position 3 | δ-opioid | Kᵢ = 0.12-3.6 nM |
| GLP-1 | None | GLP-1R | EC₅₀ = 1.6 ± 0.2 nM |
| α/β-Peptide 2 | Three cyclic β-amino acids | GLP-1R | EC₅₀ = 0.7 ± 0.1 nM |
| α/β-Peptide 6 | Aib & five cyclic β-amino acids | GLP-1R | EC₅₀ = 3.2 ± 0.3 nM |
| Glucagon (Natural) | None | Glucagon Receptor | EC₅₀ = 0.14 µM |
| [Aib¹⁶,²⁴]Glucagon | Aib at positions 16 & 24 | Glucagon Receptor | EC₅₀ = 0.18 µM |
| GLP-1 (Natural) | None | GLP-1 Receptor | EC₅₀ = 0.05 µM |
| [Aib²²,²⁴,³⁰]GLP-1 | Aib at positions 22, 24 & 30 | GLP-1 Receptor | EC₅₀ = 0.11 µM |
| Macrocyclic Peptide 1 | None | NNMT | IC₅₀ = 1.8 ± 0.4 µM |
| N-Me-Phe¹-Peptide 2 | N-methylation at Phe1 | NNMT | IC₅₀ = 4.4 ± 0.8 µM |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) for Incorporating Non-Proteinogenic Amino Acids
Fmoc-based SPPS is the most common method for synthesizing peptides containing NPAAs.[4][17] The general workflow is outlined below, with specific considerations for different NPAAs.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides, Wang for C-terminal acids) in N,N-dimethylformamide (DMF) for at least 30 minutes.[17]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 5-20 minutes.
-
Washing: Wash the resin thoroughly with DMF to remove excess piperidine.
-
Amino Acid Coupling:
-
Activate the incoming Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU, HATU, HCTU) and a base (e.g., N,N-diisopropylethylamine - DIPEA) in DMF.[18]
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test for primary amines, chloranil test for secondary amines like Aib).[18]
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
D-Amino Acids: Fmoc-protected D-amino acids are commercially available and can be incorporated using the standard SPPS protocol.[19][20]
-
α-Aminoisobutyric Acid (Aib): The steric hindrance from the gem-dimethyl groups of Aib makes coupling challenging.[18] It is recommended to use a more potent coupling reagent like HATU or HCTU and to perform a double coupling (repeating the coupling step) to ensure complete reaction.[18]
-
β-Amino Acids: Fmoc-protected β-amino acids can be synthesized from their corresponding α-amino acids and incorporated into peptides using standard SPPS protocols.[8][21]
-
N-Methylated Amino Acids: The coupling of an amino acid to an N-methylated residue is sterically hindered. Microwave-assisted coupling can significantly improve the efficiency of this step.[22] Alternatively, on-resin N-methylation can be performed using a three-step procedure involving activation with an o-nitrobenzenesulfonyl group, methylation with dimethylsulfate, and removal of the sulfonamide group.[23][24][25]
Proteolytic Stability Assay
This assay assesses the resistance of a peptide to degradation by proteases.[6][26][27]
-
Peptide Solution: Prepare a stock solution of the peptide in an appropriate buffer (e.g., Tris-HCl or PBS).
-
Enzyme Solution: Prepare a stock solution of the desired protease (e.g., trypsin, chymotrypsin, or a mixture like pronase) in the same buffer.
-
Reaction Initiation: Mix the peptide and enzyme solutions at a specific ratio (e.g., 1:100 enzyme to substrate by weight) and incubate at 37°C.
-
Time Points: At various time points (e.g., 0, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture.
-
Quenching: Immediately stop the reaction by adding a quenching solution, such as trifluoroacetic acid (TFA) or a specific protease inhibitor.
-
Analysis: Analyze the samples by RP-HPLC or LC-MS to quantify the amount of intact peptide remaining at each time point.
-
Half-life Calculation: Plot the percentage of intact peptide versus time and calculate the half-life (t½) of the peptide.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method to predict the passive permeability of a compound across a lipid membrane, simulating the gastrointestinal tract or the blood-brain barrier.[28][29][30]
-
Membrane Preparation: A filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.
-
Donor Plate: The test peptide is dissolved in a buffer at a specific pH and added to the wells of a donor plate.
-
Assay Assembly: The filter plate is placed on top of the donor plate, and an acceptor plate containing buffer is placed on top of the filter plate.
-
Incubation: The "sandwich" is incubated for a defined period (e.g., 4-16 hours) to allow the peptide to diffuse from the donor to the acceptor compartment.
-
Quantification: The concentration of the peptide in both the donor and acceptor wells is measured using a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS).
-
Permeability Calculation: The effective permeability coefficient (Pe) is calculated using the following equation: Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (Vd * Va) / ((Vd + Va) * Area * Time) where Vd and Va are the volumes of the donor and acceptor wells, respectively, and Area is the surface area of the membrane.
Competitive Receptor Binding Assay
This assay is used to determine the binding affinity (IC₅₀ or Kᵢ) of a test peptide for its receptor.[2][7][9][10][19][20][22]
-
Receptor Preparation: Prepare cell membranes or whole cells expressing the target receptor.
-
Radiolabeled Ligand: A known ligand for the receptor is labeled with a radioisotope (e.g., ¹²⁵I or ³H).
-
Competition Reaction: In a multi-well plate, incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test peptide.
-
Incubation: Allow the binding to reach equilibrium (e.g., 1-2 hours at room temperature or 4°C).
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. This is typically done by rapid filtration through a glass fiber filter that traps the cell membranes.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radiolabeled ligand against the concentration of the unlabeled test peptide. The IC₅₀ value, which is the concentration of the test peptide that inhibits 50% of the specific binding of the radiolabeled ligand, is determined by non-linear regression analysis. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.[9]
Visualizing Workflows and Signaling Pathways
Experimental Workflow for Peptide Design with Non-Proteinogenic Amino Acids
The following diagram illustrates a typical workflow for the design and evaluation of peptides incorporating NPAAs.
GLP-1 Receptor Signaling Pathway
Glucagon-like peptide-1 (GLP-1) receptor agonists are important therapeutics for type 2 diabetes. The signaling pathway is initiated by the binding of GLP-1 or its analogue to the GLP-1 receptor (GLP-1R), a G-protein coupled receptor.[1][3][5][10][13][14][30][31][32][33]
Somatostatin Receptor Signaling Pathway
Somatostatin analogues are used to treat neuroendocrine tumors and acromegaly. They act by binding to somatostatin receptors (SSTRs), which are also G-protein coupled receptors.[2][9][26][34][35][36][37]
Conclusion
The incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide drug design. By providing tools to enhance stability, modulate conformation, and improve pharmacokinetic properties, NPAAs enable the development of peptide therapeutics with superior clinical potential. The experimental protocols and quantitative data presented in this guide offer a framework for the rational design and evaluation of novel peptide candidates, empowering researchers to unlock the full therapeutic potential of this versatile class of molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Peptidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. azolifesciences.com [azolifesciences.com]
- 6. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. isw3.naist.jp [isw3.naist.jp]
- 9. benchchem.com [benchchem.com]
- 10. Peptide Competition Assay (PCA) Protocol | Rockland [rockland.com]
- 11. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Radio-labeled receptor-binding peptides: a new class of radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Understanding The GLP-1 Receptor Signaling Pathway [copyright-certificate.byu.edu]
- 14. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. research.monash.edu [research.monash.edu]
- 17. In silico approaches for predicting the half-life of natural and modified peptides in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 19. Radiolabeled Peptide Binding Assay - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions [jove.com]
- 22. Video: An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions [jove.com]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. Peptidomimetic toolbox for drug discovery. | Semantic Scholar [semanticscholar.org]
- 26. somatostatin receptor signaling pathway Gene Ontology Term (GO:0038169) [informatics.jax.org]
- 27. PEPlife: A Repository of the Half-life of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Effects of Aib residues insertion on the structural-functional properties of the frog skin-derived peptide esculentin-1a(1-21)NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Macrocyclic Peptides as a Novel Class of NNMT Inhibitors: A SAR Study Aimed at Inhibitory Activity in the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Helix-inducing alpha-aminoisobutyric acid in opioid mimetic deltorphin C analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. JCI Insight - GLP-1 receptor signaling increases PCSK1 and β cell features in human α cells [insight.jci.org]
- 33. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
- 36. researchgate.net [researchgate.net]
- 37. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Fmoc-Inp-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-indoline-2-carboxylic acid (Fmoc-Inp-OH) is a conformationally constrained proline analogue that is utilized in peptide synthesis to introduce rigid turns and bends into peptide backbones. Its unique bicyclic structure can impart favorable pharmacological properties, including enhanced metabolic stability and receptor affinity. However, the steric hindrance posed by its structure presents challenges during solid-phase peptide synthesis (SPPS), necessitating optimized protocols for efficient incorporation. These application notes provide a detailed protocol for the successful synthesis of peptides containing this compound using the Fmoc/tBu strategy.
Data Presentation: Reagents and Conditions
The successful incorporation of the sterically hindered this compound residue requires optimized coupling protocols to achieve high yields and purity.[1] High-reactivity uronium/aminium salt reagents are recommended for this purpose.[1]
| Parameter | Condition | Recommendation/Purpose | Reference |
| Resin | Rink Amide or Wang Resin | Rink Amide for C-terminal amides, Wang for C-terminal acids. | [1] |
| Resin Swelling | 1 hour in DMF | To allow for optimal reaction kinetics. | [1] |
| Fmoc Deprotection | 20% Piperidine in DMF | Two-step treatment (3 min, then 10-15 min) for complete Fmoc removal. | [1] |
| This compound Equivalents | 3-4 eq. | To drive the coupling reaction to completion. | [1] |
| Coupling Reagent | HATU | High-reactivity uronium salt, superior for hindered couplings. | [1] |
| Coupling Reagent Equivalents | 3-4 eq. | In conjunction with this compound. | [1] |
| Base | DIEA | To activate the coupling reagent. | [1] |
| Base Equivalents | 6-8 eq. | To ensure an optimal reaction environment. | [1] |
| Coupling Time | 2-4 hours | Longer coupling times may be necessary due to steric hindrance. Double coupling can also be employed. | [1] |
| Monitoring | Kaiser Test (Ninhydrin Test) | To qualitatively assess the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. | [1] |
| Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5) | For cleavage from the resin and removal of acid-labile side-chain protecting groups. | [2] |
| Cleavage Time | 2-3 hours | To ensure complete deprotection and cleavage. | [3] |
Experimental Protocols
This protocol outlines the manual solid-phase synthesis steps for incorporating this compound into a peptide sequence.
Resin Preparation
-
Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) in N,N-dimethylformamide (DMF) for at least 1 hour in a reaction vessel.[1]
-
Drain the DMF.
Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 3 minutes and then drain the solution.[1]
-
Add a fresh solution of 20% piperidine in DMF and agitate for 10-15 minutes to ensure complete removal of the Fmoc group from the N-terminal amino acid.[1]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.[1]
Coupling of this compound
-
Activation Mixture: In a separate vessel, pre-activate this compound (3-4 equivalents relative to resin loading) with HATU (3-4 equivalents) and N,N-diisopropylethylamine (DIEA) (6-8 equivalents) in DMF.[1] Allow the activation mixture to react for 1-5 minutes.[1]
-
Coupling Reaction: Add the activated this compound solution to the deprotected resin in the reaction vessel.[1]
-
Agitate the reaction mixture at room temperature for 2-4 hours. For sterically hindered residues like Inp, longer coupling times or a second coupling (double coupling) may be necessary to ensure complete reaction.[1]
-
Monitoring: To monitor the completion of the coupling reaction, perform a Kaiser test (ninhydrin test). A negative result (yellow beads) indicates that the coupling is complete.[1]
-
After a successful coupling, wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to remove any unreacted reagents and byproducts.
Chain Elongation
Repeat steps 2 and 3 for the coupling of subsequent amino acids until the desired peptide sequence is assembled.
Final Fmoc Deprotection
After the final amino acid has been coupled, perform a final Fmoc deprotection by following step 2.
Cleavage and Deprotection
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water in a ratio of 95:2.5:2.5.[2]
-
Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.[3]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.
-
Precipitate the crude peptide by adding cold diethyl ether to the combined filtrates.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
Mandatory Visualization
References
Application Notes and Protocols for Fmoc-Inp-OH Incorporation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the efficient incorporation of Fmoc-Isonipecotic Acid (Fmoc-Inp-OH), a sterically hindered secondary amino acid, into peptide sequences using solid-phase peptide synthesis (SPPS). The selection of an appropriate coupling reagent is critical for achieving high yields and purity. This document outlines the performance of various coupling reagents and provides detailed protocols for their use.
Introduction to this compound Incorporation
Isonipecotic acid is a cyclic, non-proteinogenic amino acid that can introduce conformational constraints into peptides, making it a valuable tool in drug design and peptidomimetic development. However, its sterically hindered nature presents a challenge for standard peptide coupling protocols. The bulky Fmoc protecting group, combined with the cyclic structure of the isonipecotic acid, can lead to slow and incomplete coupling reactions. Therefore, the choice of a highly efficient coupling reagent is paramount for successful incorporation.
Comparison of Coupling Reagents
The efficiency of coupling this compound is highly dependent on the chosen activating agent. Reagents are typically categorized into aminium/uronium salts, phosphonium salts, and carbodiimides used with additives. Below is a summary of commonly used coupling reagents and their performance in the context of sterically hindered amino acids like this compound.
Data Presentation: Performance of Coupling Reagents for Hindered Amino Acid Incorporation
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Level of Racemization | Key Considerations |
| HATU | Aminium/Uronium Salt | 1 - 4 hours | >95 | >95 | Very Low | Highly reactive and efficient for hindered couplings.[1][] |
| HBTU | Aminium/Uronium Salt | 2 - 6 hours | >90 | >90 | Low | A common and effective reagent, though may require longer reaction times or double coupling for very difficult sequences compared to HATU.[3] |
| HCTU | Aminium/Uronium Salt | 1 - 4 hours | >95 | >95 | Very Low | Similar in reactivity to HATU, often a more cost-effective alternative. |
| COMU | Aminium/Uronium Salt | 1 - 4 hours | >95 | >95 | Very Low | High coupling efficiency and improved safety profile as it is not based on potentially explosive HOBt/HOAt.[4] |
| PyBOP | Phosphonium Salt | 2 - 8 hours | >90 | >90 | Low | A reliable reagent with a low propensity for racemization.[5][6] |
| DIC/OxymaPure | Carbodiimide/Additive | 4 - 12 hours | >85 | >90 | Very Low | A cost-effective option that provides good results with suppressed racemization.[7][8] |
Note: The data presented are representative values for sterically hindered amino acids and may vary depending on the specific peptide sequence, resin, and reaction conditions.
Experimental Protocols
The following are detailed protocols for the manual solid-phase peptide synthesis (SPPS) for the incorporation of this compound using different classes of coupling reagents.
General Preparatory Steps
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal carboxylic acids) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 10-15 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and byproducts. Confirm the completion of deprotection using a qualitative ninhydrin test.
Protocol 1: Coupling of this compound using HATU
This protocol is recommended for achieving high coupling efficiency with the sterically demanding this compound.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (3 equivalents relative to resin loading)
-
HATU (2.9 equivalents relative to resin loading)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents relative to resin loading)
-
DMF
Procedure:
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound and HATU in DMF. Add DIPEA to the solution and vortex briefly.
-
Coupling Reaction: Immediately add the activation mixture to the drained, deprotected peptide-resin.
-
Agitation: Agitate the reaction mixture at room temperature for 1-4 hours. The reaction time may need to be extended for particularly difficult sequences.
-
Monitoring: Monitor the reaction progress using the ninhydrin test. A negative test indicates complete coupling.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF.
-
Optional Double Coupling: If the ninhydrin test is positive, indicating incomplete coupling, a second coupling can be performed by repeating steps 1-5.
Protocol 2: Coupling of this compound using DIC/OxymaPure
This protocol provides a cost-effective method for the incorporation of this compound.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (3 equivalents relative to resin loading)
-
Diisopropylcarbodiimide (DIC) (3 equivalents relative to resin loading)
-
OxymaPure (3 equivalents relative to resin loading)
-
DMF
Procedure:
-
Reaction Mixture Preparation: In the reaction vessel containing the drained, deprotected peptide-resin, add a solution of this compound and OxymaPure in DMF.
-
Initiation of Coupling: Add DIC to the reaction vessel.
-
Agitation: Agitate the reaction mixture at room temperature for 4-12 hours.
-
Monitoring: Monitor the reaction progress using the ninhydrin test.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF.
Visualizing the Workflow and Logic
To aid in understanding the experimental process, the following diagrams illustrate the general workflow of an SPPS cycle for this compound incorporation and the chemical logic of amide bond formation.
Caption: General workflow for a single cycle of this compound incorporation in SPPS.
Caption: Chemical logic of amide bond formation during peptide coupling.
References
- 1. benchchem.com [benchchem.com]
- 3. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. oxymapure.com [oxymapure.com]
- 8. OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Activation of Fmoc-Inp-OH with HATU and HBTU
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed comparison and experimental protocols for the activation of Fmoc-Isonipecotic Acid (Fmoc-Inp-OH) using two common uronium-based coupling reagents: HATU and HBTU. Isonipecotic acid, a cyclic secondary amine, introduces conformational constraints in peptide structures and is considered a sterically hindered amino acid.[1] The successful incorporation of such residues into a peptide sequence is highly dependent on the choice of coupling reagent and optimized reaction conditions.[2]
Overview of Coupling Reagents: HATU vs. HBTU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are two of the most effective and widely used coupling reagents in solid-phase peptide synthesis (SPPS).[3][4] Both belong to the aminium/uronium salt class of reagents and facilitate amide bond formation by activating the carboxylic acid of the incoming amino acid.[3][4]
The primary difference between HATU and HBTU lies in the benzotriazole moiety. HATU contains a 7-azabenzotriazole (HOAt) group, whereas HBTU has a standard benzotriazole (HOBt) group.[5] The nitrogen atom at the 7-position in HOAt makes it more electron-withdrawing, resulting in the formation of a more reactive OAt-active ester intermediate compared to the OBt-ester formed by HBTU.[5][6] This enhanced reactivity makes HATU particularly effective for challenging couplings, such as those involving sterically hindered amino acids like this compound.[2]
Mechanism of Carboxylic Acid Activation
The activation of an Fmoc-protected amino acid with HATU or HBTU is a two-step process that occurs in the presence of a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA).
-
Deprotonation and Formation of the Active Ester: The base deprotonates the carboxylic acid of this compound, forming a carboxylate anion. This anion then attacks the electrophilic carbon of the coupling reagent (HATU or HBTU), leading to the formation of a highly reactive OAt- or OBt-active ester, respectively.[4][7]
-
Nucleophilic Attack and Peptide Bond Formation: The free N-terminal amine of the growing peptide chain on the solid support attacks the carbonyl carbon of the active ester. This results in the formation of the desired peptide bond and the release of HOAt or HOBt.[4][7]
Comparative Performance Data
While both reagents are highly effective, HATU generally exhibits superior performance, especially in difficult couplings.[5] The following table summarizes the key performance indicators for HATU and HBTU in the context of sterically hindered amino acid incorporation.
| Parameter | HATU | HBTU | Rationale |
| Coupling Efficiency | Higher | High, but generally lower than HATU | The OAt-ester formed by HATU is more reactive, leading to more complete reactions, especially with sterically hindered residues like Inp-OH.[2][5] |
| Reaction Speed | Faster | Slower | The enhanced reactivity of the HATU-derived active ester results in faster reaction kinetics.[5] |
| Risk of Racemization | Lower | Higher | The HOAt moiety in HATU is more effective at suppressing racemization compared to HOBt.[5][8] |
| Side Reactions | Guanidinylation of the N-terminal amine can occur, especially with excess reagent.[4] | Guanidinylation is a known side reaction, and dehydration of Asn and Gln can also be an issue.[9] | Both are aminium salts and can react with the free amine if used in excess.[8][10] |
| Cost | Generally higher | More cost-effective |
Application Notes for this compound Coupling
-
Choice of Reagent: For the sterically demanding this compound, HATU is the recommended coupling reagent to maximize yield and purity while minimizing reaction times.[2] While HBTU can be used, it may require longer coupling times or double coupling to achieve similar efficiency.[2]
-
Stoichiometry: To avoid side reactions like guanidinylation, it is crucial to use the coupling reagent in slight deficiency or equimolar amounts relative to the carboxylic acid.[8][9] A typical ratio is this compound:Coupling Reagent:Base of 1:0.95:2.
-
Pre-activation: Allowing the this compound, coupling reagent, and base to pre-activate for a few minutes before adding to the resin can improve coupling efficiency.[11]
-
Monitoring the Reaction: The completion of the coupling reaction should be monitored using a qualitative test, such as the Kaiser test.[12] For a secondary amine like isonipecotic acid, the Kaiser test will not give a positive result. In this case, a chloranil test is more appropriate. If the test indicates incomplete coupling, a second coupling should be performed.
Experimental Protocols
The following are detailed protocols for the manual solid-phase peptide synthesis (SPPS) for the incorporation of this compound. These protocols assume a 0.1 mmol synthesis scale.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
This compound
-
HATU
-
N,N-diisopropylethylamine (DIPEA)
-
N,N-dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) piperidine in DMF
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[13]
-
Fmoc Deprotection:
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (0.4 mmol, 4 eq.), and HATU (0.38 mmol, 3.8 eq.) in DMF.[12]
-
Add DIPEA (0.8 mmol, 8 eq.) to the solution and allow it to pre-activate for 1-2 minutes.[12]
-
Immediately add the activated amino acid solution to the deprotected resin.[14]
-
Agitate the reaction mixture for 60-120 minutes at room temperature. Due to the steric hindrance of Inp-OH, a longer coupling time is recommended.
-
-
Monitoring and Washing:
-
Perform a chloranil test to confirm the completion of the coupling.
-
If the test is positive (indicating free secondary amine), a second coupling may be required.
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times).[12]
-
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
This compound
-
HBTU
-
N,N-diisopropylethylamine (DIPEA)
-
N,N-dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) piperidine in DMF
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 from the HATU protocol.
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (0.4 mmol, 4 eq.) and HBTU (0.38 mmol, 3.8 eq.) in DMF.[13]
-
Add DIPEA (0.8 mmol, 8 eq.) to the solution and allow it to pre-activate for 2-5 minutes.[11]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. A longer coupling time or double coupling is often necessary for HBTU with sterically hindered residues.[2]
-
-
Monitoring and Washing: Follow step 4 from the HATU protocol.
Troubleshooting
-
Problem: Incomplete coupling after the recommended time.
-
Cause: Steric hindrance of this compound.
-
Solution: Perform a second coupling by repeating the activation and coupling steps. For subsequent couplings of hindered amino acids, consider switching to HATU if using HBTU, or increasing the coupling time.
-
-
Problem: Guanidinylation of the N-terminus.
-
Cause: Use of excess coupling reagent.
-
Solution: Ensure the stoichiometry of the coupling reagent is not in excess of the Fmoc-amino acid. Pre-activating the amino acid before adding it to the resin can also minimize this side reaction.[9]
-
Conclusion
The efficient incorporation of the sterically hindered this compound residue is critical for the synthesis of conformationally constrained peptides. While both HATU and HBTU are powerful coupling reagents, the experimental evidence strongly supports the use of HATU for such challenging couplings due to its ability to form a more reactive intermediate, leading to faster and more complete reactions with a lower risk of racemization.[2][5] By following the detailed protocols and considering the application notes provided, researchers can optimize the incorporation of this compound, thereby enhancing the overall success of their peptide synthesis endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 7. HATU - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for the Incorporation of Fmoc-Inp-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful incorporation of the non-standard amino acid Fmoc-Inp-OH (Fmoc-isonipecotic acid) into peptide sequences using solid-phase peptide synthesis (SPPS). Isonipecotic acid, a cyclic β-amino acid, is a valuable building block for introducing conformational constraints into peptides, which can lead to enhanced biological activity, selectivity, and metabolic stability. This document outlines the recommended coupling strategies, detailed experimental protocols, and a discussion on the significance of incorporating such structures in peptide-based drug discovery.
Introduction
The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in medicinal chemistry to develop novel therapeutics with improved pharmacological profiles.[1] this compound, a derivative of the cyclic secondary amine isonipecotic acid, serves as a rigid scaffold that can induce specific secondary structures in peptides. This conformational rigidity can enhance binding affinity to biological targets, such as G-protein coupled receptors (GPCRs), and increase resistance to enzymatic degradation.[1][2] The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is ideal for SPPS due to its base-lability, allowing for orthogonal protection strategies under mild conditions.[3]
The primary challenge in incorporating this compound lies in its sterically hindered nature, which can impede coupling efficiency. Therefore, the selection of an appropriate coupling reagent and optimized reaction conditions are critical for achieving high yields and purity of the final peptide. This guide provides a comparative analysis of common coupling reagents and detailed protocols to facilitate the seamless integration of this compound into synthetic peptides.
Data Presentation: Comparative Coupling Efficiency
The choice of coupling reagent significantly impacts the efficiency of this compound incorporation. Due to the steric hindrance of the isonipecotic acid ring, more potent activating agents are generally recommended. The following table summarizes the expected performance of various common coupling reagents for the incorporation of this compound, with data extrapolated from studies on other sterically hindered amino acids.
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Key Considerations |
| HATU | Aminium/Uronium Salt | 30 - 60 minutes | >99 | >95 | Highly efficient for hindered amino acids; minimal racemization.[4][5] |
| HBTU | Aminium/Uronium Salt | 45 - 90 minutes | >98 | >95 | A robust and widely used coupling reagent, effective for many hindered systems.[6] |
| PyBOP | Phosphonium Salt | 60 - 120 minutes | >98 | >95 | Offers high coupling efficiency with low racemization risk.[7][8] |
| DIC/HOBt | Carbodiimide/Additive | 2 - 4 hours (or double coupling) | 95 - 98 | Good | A cost-effective option, but may require longer reaction times or double coupling for complete incorporation of hindered residues.[4] |
Experimental Protocols
The following protocols are provided for the manual solid-phase synthesis of a peptide containing an Inp residue. These protocols can be adapted for automated peptide synthesizers.
Resin Preparation and Swelling
-
Place the desired resin (e.g., Rink Amide for C-terminal amides or Wang resin for C-terminal acids) in a suitable reaction vessel.
-
Add N,N-Dimethylformamide (DMF) to the resin (approximately 10-15 mL per gram of resin).
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation (e.g., on a shaker or with nitrogen bubbling).
-
After swelling, drain the DMF.
Fmoc Deprotection
-
Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.
-
Agitate the mixture for 3-5 minutes at room temperature.
-
Drain the piperidine solution.
-
Add a fresh 20% piperidine in DMF solution to the resin.
-
Agitate for an additional 15-20 minutes to ensure complete Fmoc removal.[3]
-
Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.[3]
-
Perform a Kaiser test to confirm the presence of free primary amines (a positive test results in a blue color).
Coupling of this compound
The following are protocols for different coupling reagents. Equivalents are calculated relative to the initial loading of the resin.
a) HATU Coupling Protocol
-
In a separate vial, dissolve this compound (3-4 equivalents), HATU (2.9 equivalents), and N,N-Diisopropylethylamine (DIPEA) (6-8 equivalents) in DMF.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated this compound solution to the deprotected resin.
-
Agitate the reaction mixture for 30-60 minutes at room temperature. For sterically hindered couplings, the reaction time can be extended, or a second coupling can be performed.
-
After the coupling, drain the solution and wash the resin with DMF (3-5 times).
-
Perform a Kaiser test to confirm the completion of the coupling (a negative test results in a yellow/colorless solution).
b) HBTU Coupling Protocol
-
In a separate vial, dissolve this compound (3-4 equivalents), HBTU (2.9 equivalents), and DIPEA (6-8 equivalents) in DMF.
-
Add the solution to the deprotected resin.
-
Agitate the reaction mixture for 45-90 minutes at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
-
Perform a Kaiser test to monitor reaction completion.
c) PyBOP Coupling Protocol
-
In a separate vial, dissolve this compound (3-5 equivalents), PyBOP (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.[7]
-
Add the solution to the deprotected resin.
-
Agitate the mixture for 60-120 minutes at room temperature.[7]
-
Drain the solution and wash the resin with DMF (3-5 times).
-
Confirm complete coupling with a Kaiser test.
d) DIC/HOBt Coupling Protocol
-
In a separate vial, dissolve this compound (3 equivalents) and 1-Hydroxybenzotriazole (HOBt) (3 equivalents) in DMF.
-
Add the solution to the deprotected resin.
-
Add Diisopropylcarbodiimide (DIC) (3 equivalents) to the resin slurry.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
If the Kaiser test is positive after this time, a second coupling (double coupling) is recommended. To do this, drain the solution, wash with DMF, and repeat the coupling procedure with fresh reagents.
-
Once the Kaiser test is negative, drain the solution and wash the resin with DMF (3-5 times).
Capping of Unreacted Amines (Optional but Recommended)
If a coupling reaction is incomplete, it is advisable to cap the unreacted amines to prevent the formation of deletion peptide sequences.
-
After the coupling step and DMF washes, add a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF to the resin.
-
Agitate for 30 minutes at room temperature.
-
Drain the capping solution and wash the resin thoroughly with DMF (3-5 times).
Final Cleavage and Deprotection
-
After the final Fmoc deprotection, wash the resin with DMF, followed by dichloromethane (DCM), and dry the resin under vacuum.
-
Prepare a cleavage cocktail appropriate for the side-chain protecting groups used in the peptide sequence. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
Peptide Purification and Analysis
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified fractions by mass spectrometry to confirm the identity of the desired peptide.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in a single cycle of incorporating this compound into a peptide sequence on a solid support.
Caption: Workflow for a single coupling cycle in Fmoc-SPPS.
Logical Relationship: Modulation of GPCR Signaling
Peptides containing conformationally constrained residues like isonipecotic acid can act as modulators of signaling pathways, for instance, by binding to G-protein coupled receptors (GPCRs). The rigid structure can enhance binding to allosteric sites, thereby influencing the receptor's response to its endogenous ligand.
Caption: GPCR signaling modulation by an Inp-containing peptide.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Allosteric modulation of G protein-coupled receptor signaling [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. chempep.com [chempep.com]
- 6. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Fmoc-Inp-OH in the Synthesis of Cyclic Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of peptide-based drug discovery, the synthesis of cyclic peptides represents a pivotal strategy for enhancing therapeutic properties. Cyclization can significantly improve metabolic stability, receptor affinity and selectivity, and bioavailability compared to linear counterparts. A key building block in this endeavor is Fmoc-Inp-OH (1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid) , a non-proteinogenic amino acid that introduces a conformationally constrained piperidine ring into the peptide backbone. The incorporation of this compound is particularly valuable for inducing specific secondary structures and optimizing the pharmacokinetic profile of cyclic peptides.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of cyclic peptides, with a focus on solid-phase peptide synthesis (SPPS) methodologies. The information presented herein is intended to guide researchers, scientists, and drug development professionals in the efficient and successful synthesis of novel cyclic peptide drug candidates.
Properties of this compound
| Property | Value |
| CAS Number | 148928-15-8 |
| Molecular Formula | C₂₁H₂₁NO₄ |
| Molecular Weight | 351.40 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMF, DMSO, NMP |
| Storage | 2-8°C |
Principle of Cyclic Peptide Synthesis using this compound
The synthesis of cyclic peptides incorporating this compound generally follows the well-established principles of Fmoc-based solid-phase peptide synthesis (SPPS). The workflow involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid support (resin). The piperidine ring of this compound introduces a rigid turn or bend in the peptide backbone, which can facilitate the subsequent cyclization step. Cyclization can be performed either on-resin or in solution after cleavage of the linear peptide from the solid support.
A key example of the application of this compound is in the development of functionally biased ghrelin receptor agonists. The ghrelin receptor, a G protein-coupled receptor (GPCR), is a significant target for therapies related to appetite, metabolism, and growth hormone secretion. The incorporation of the isonipecotic acid moiety can impart unique pharmacological properties to these agonists.
Experimental Protocols
The following protocols provide a general framework for the synthesis of a cyclic peptide containing an isonipecotic acid residue. It is based on standard Fmoc-SPPS and cyclization procedures, with specific considerations for the incorporation of the sterically hindered this compound.
Protocol 1: Linear Peptide Synthesis via Automated Fmoc-SPPS
This protocol outlines the automated synthesis of a linear peptide on a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including this compound)
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc Deprotection Solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing Solvents: DMF, DCM, Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the reaction vessel of an automated peptide synthesizer.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin.
-
Amino Acid Coupling:
-
For standard amino acids, use a 4-fold molar excess of the Fmoc-amino acid, 3.95 equivalents of HBTU/HATU, and 8 equivalents of DIPEA in DMF. Allow to couple for the standard cycle time of the synthesizer.
-
For the incorporation of This compound , due to its steric hindrance, a double coupling is recommended to ensure high coupling efficiency. Use the same equivalents as for standard amino acids and program the synthesizer to perform the coupling step twice.
-
-
Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF.
-
Chain Elongation: Repeat steps 2-4 for each amino acid in the desired sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.
-
Final Washing: Wash the resin with DMF, followed by DCM, and dry the resin-bound linear peptide under vacuum.
Protocol 2: On-Resin Cyclization
This protocol describes the head-to-tail cyclization of the peptide while it is still attached to the solid support. This method is advantageous as it minimizes intermolecular side reactions. For on-resin cyclization, the peptide is typically anchored to the resin via a side chain of an amino acid like Asp, Glu, or Lys.
Materials:
-
Resin-bound linear peptide with N-terminal and C-terminal protecting groups removed (the C-terminus is effectively activated by the resin linkage).
-
Cyclization Reagent: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HATU
-
Base: DIPEA
-
Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF
Procedure:
-
Resin Swelling: Swell the resin-bound linear peptide in NMP or DMF for 1-2 hours.
-
Cyclization Reaction: Add a solution of HATU (4 equivalents) and DIPEA (8 equivalents) in NMP to the swollen resin.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-24 hours. Monitor the progress of the cyclization by taking a small sample of the resin, cleaving the peptide, and analyzing it by mass spectrometry.
-
Washing: Once the cyclization is complete, wash the resin thoroughly with DMF, DCM, and MeOH.
-
Drying: Dry the resin-bound cyclic peptide under vacuum.
Protocol 3: Solution-Phase Cyclization
This protocol is an alternative to on-resin cyclization and is performed after the linear peptide has been cleaved from the resin.
Materials:
-
Crude linear peptide with side-chain protecting groups intact.
-
Cyclization Reagent: HATU
-
Base: DIPEA
-
Solvent: DMF, DCM
-
High Dilution Conditions: The reaction is performed at a low peptide concentration (0.1-1 mM) to favor intramolecular cyclization over intermolecular oligomerization.
Procedure:
-
Cleavage of Protected Peptide: Cleave the linear peptide from the resin using a mild cleavage cocktail (e.g., 1% TFA in DCM for 2-chlorotrityl chloride resin) to keep the side-chain protecting groups intact.
-
Purification of Linear Peptide (Optional but Recommended): Purify the crude linear peptide by flash chromatography or RP-HPLC.
-
Cyclization Reaction: Dissolve the purified linear peptide in a large volume of DMF to achieve high dilution. Add HATU (1.5 equivalents) and DIPEA (3.0 equivalents) to the solution.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-48 hours. Monitor the reaction progress by LC-MS.
-
Solvent Removal: Once the cyclization is complete, remove the solvent under reduced pressure.
Protocol 4: Final Cleavage and Deprotection
This protocol is for the final cleavage of the cyclic peptide from the resin (if cyclized on-resin) and/or the removal of all side-chain protecting groups.
Materials:
-
Resin-bound cyclic peptide or crude protected cyclic peptide from solution-phase cyclization.
-
Cleavage Cocktail: A mixture of Trifluoroacetic acid (TFA), a scavenger, and water. A common cocktail is 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water.
Procedure:
-
Cleavage Reaction: Treat the resin or the crude protected peptide with the cleavage cocktail for 2-4 hours at room temperature.
-
Precipitation: Filter the cleavage mixture and precipitate the crude cyclic peptide by adding it to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a desiccator.
Protocol 5: Purification and Characterization
Materials:
-
Crude cyclic peptide
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column
-
Mass Spectrometer
Procedure:
-
Purification: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture) and purify by preparative RP-HPLC.
-
Lyophilization: Lyophilize the pure fractions to obtain the final cyclic peptide as a white, fluffy powder.
-
Characterization: Confirm the identity and purity of the final product by analytical RP-HPLC and mass spectrometry.
Quantitative Data Summary
The following table provides representative data for the synthesis of a cyclic peptide containing an isonipecotic acid residue. The actual yields and purity will be sequence-dependent and require optimization for each specific peptide.
| Step | Parameter | Representative Value |
| This compound Incorporation | Coupling Efficiency | >95% (with double coupling) |
| On-Resin Cyclization | Cyclization Yield | 40-70% |
| Solution-Phase Cyclization | Cyclization Yield | 50-80% |
| Final Product | Overall Yield (from resin) | 10-30% |
| Final Product | Purity (after HPLC) | >98% |
Visualizations
Experimental Workflow for Cyclic Peptide Synthesis
Caption: General workflow for cyclic peptide synthesis using this compound.
Ghrelin Receptor Signaling Pathway
Caption: Simplified ghrelin receptor signaling pathway in hypothalamic neurons.
Conclusion
This compound is a valuable building block for the synthesis of conformationally constrained cyclic peptides. Its incorporation, while requiring optimized coupling conditions due to steric hindrance, can significantly influence the structural and pharmacological properties of the final peptide. The protocols and information provided in these application notes offer a comprehensive guide for researchers to successfully synthesize and characterize novel cyclic peptides containing isonipecotic acid for various therapeutic applications. The provided workflows and signaling pathway diagrams serve as visual aids to understand the experimental process and the biological context of these important molecules.
Application Notes and Protocols: Manual vs. Automated Synthesis with Fmoc-Inp-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isonipecotic acid (Inp), a cyclic secondary amino acid, is a valuable building block in peptide synthesis for introducing conformational constraints. The N-α-Fmoc-protected derivative, Fmoc-Inp-OH, is crucial for its incorporation into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). The choice between manual and automated synthesis for incorporating this compound depends on various factors, including the desired scale, throughput, complexity of the peptide, and available resources. These application notes provide a detailed comparison of manual and automated methodologies for the synthesis of peptides containing this compound, offering guidance to researchers in drug discovery and development.
The sterically hindered nature of isonipecotic acid presents unique challenges in peptide synthesis, necessitating optimized coupling conditions to ensure high efficiency.[1] The selection of the appropriate synthesis strategy is a critical decision based on the chemical properties of the target peptide and the desired synthesis efficiency.[1] While the Fmoc strategy is generally preferred for its mild deprotection conditions, making it compatible with a wider range of sensitive amino acids, the choice between manual and automated approaches warrants careful consideration.[1]
Quantitative Data Summary
The decision to employ manual or automated synthesis can be guided by a quantitative comparison of key parameters. The following tables summarize the typical performance and resource considerations for each method.
Table 1: Comparison of Synthesis Parameters
| Parameter | Manual Solid-Phase Synthesis | Automated Solid-Phase Synthesis |
| Typical Scale | 0.05 - 0.5 mmol | 0.025 - 1.0 mmol |
| Throughput | Low | High |
| Hands-on Time | High | Low (post-setup) |
| Solvent/Reagent Consumption | Generally lower, operator dependent | Can be higher due to priming and wash cycles |
| Process Optimization | Flexible, allows for on-the-fly adjustments | Requires more systematic optimization of methods |
| Initial Cost | Low (glassware and shaker) | High (synthesizer) |
| Yield & Purity | Can be high with experienced operators | Generally higher and more reproducible |
Table 2: Typical Purity and Yield
| Method | Typical Crude Purity (%) | Typical Overall Yield (%) |
| Manual Synthesis | 60 - 85% | 40 - 70% |
| Automated Synthesis | 75 - 95% | 60 - 85% |
| Note: Values are approximate and can vary significantly based on the peptide sequence, length, and operator experience. |
Experimental Protocols
The following are detailed protocols for the manual and automated solid-phase synthesis of a peptide containing this compound. These protocols are based on a standard 0.1 mmol synthesis scale.
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS)
1. Resin Preparation and Swelling:
-
Weigh 100 mg of Rink Amide resin (for a C-terminal amide) and place it in a glass reaction vessel with a sintered glass filter.
-
Add 2 mL of N,N-dimethylformamide (DMF) to the resin and allow it to swell for at least 30 minutes with gentle agitation.[2]
2. Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Agitate the mixture for 3 minutes, then drain the solution.
-
Add another 2 mL of 20% piperidine in DMF and agitate for 10-15 minutes to ensure complete Fmoc removal.[1]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.[1]
3. Coupling of this compound:
-
Activation Mixture: In a separate vial, dissolve this compound (3-4 equivalents) and a coupling agent such as HATU or HCTU (3-4 equivalents) in DMF. Add a base like N,N-diisopropylethylamine (DIPEA) (6-8 equivalents). Due to the sterically hindered nature of Inp, using a highly reactive uronium/aminium salt reagent is recommended.[1]
-
Coupling Reaction: Add the activated this compound solution to the deprotected resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature. For sterically hindered amino acids like Inp, extended coupling times or double coupling may be necessary.[1]
-
Monitoring: Monitor the coupling reaction's completion using a qualitative ninhydrin test. A negative result (beads remain colorless) indicates a complete reaction.
4. Washing:
-
Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (5-7 times).
5. Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
6. Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
7. Cleavage and Deprotection:
-
Wash the resin with dichloromethane (DCM) and dry it under vacuum.
-
Prepare a cleavage cocktail, typically composed of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) in a ratio of 95:2.5:2.5.[3]
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
8. Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide product.
Protocol 2: Automated Solid-Phase Peptide Synthesis (SPPS)
Automated synthesis follows the same fundamental steps as manual synthesis but is performed by a programmable synthesizer.
1. Instrument Setup:
-
Ensure the synthesizer is clean and all reagent and solvent bottles are sufficiently filled.
-
Program the synthesis protocol, specifying the peptide sequence, synthesis scale, and reaction times for deprotection and coupling steps. For this compound, it is advisable to program a longer coupling time or a double coupling cycle.
2. Resin Loading:
-
Place the appropriate amount of resin in the reaction vessel of the synthesizer.
3. Synthesis Execution:
-
The synthesizer will automatically perform the following cycles for each amino acid:
-
DMF washes
-
Fmoc deprotection with 20% piperidine in DMF
-
DMF washes
-
Coupling of the pre-activated Fmoc-amino acid (including this compound)
-
DMF washes
-
4. Post-Synthesis Processing:
-
Once the automated synthesis is complete, the peptide-resin is removed from the synthesizer.
-
The cleavage, deprotection, precipitation, and purification steps are performed manually as described in the manual synthesis protocol (steps 7 and 8).[4]
Visualizations
Workflow Diagrams
Caption: Manual Solid-Phase Peptide Synthesis Workflow.
Caption: Automated Solid-Phase Peptide Synthesis Workflow.
Decision-Making Logic
Caption: Decision guide for selecting a synthesis method.
Conclusion
Both manual and automated SPPS methods can be successfully employed for the incorporation of this compound into peptide sequences. Manual synthesis offers greater flexibility for optimization and is more cost-effective for small-scale synthesis and methods development.[5] In contrast, automated synthesis provides higher throughput, superior reproducibility, and often results in higher yields and purity, making it the preferred choice for the synthesis of multiple peptides, long or complex sequences, and for routine production.[5][6] The choice between these two powerful techniques should be made based on the specific requirements of the research project, considering factors such as scale, throughput, and the need for methodological flexibility.
References
Application Notes and Protocols: Fmoc-Inp-OH in Solid-Phase Peptide Synthesis with Rink Amide and Wang Resins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isonipecotic acid (Inp), a cyclic β-amino acid, is a valuable building block in peptide chemistry for introducing conformational constraints and enhancing metabolic stability. The use of its N-α-Fmoc protected form, Fmoc-Inp-OH, is standard in solid-phase peptide synthesis (SPPS). The choice of resin is a critical parameter that dictates the C-terminal functionality of the final peptide. This document provides detailed application notes and protocols for the utilization of this compound with two commonly employed resins: Rink Amide and Wang resin. Rink Amide resin is the standard choice for generating peptides with a C-terminal amide, a common feature in many biologically active peptides.[1] Conversely, Wang resin is utilized for the synthesis of peptides with a C-terminal carboxylic acid.[2]
Due to the sterically hindered nature of the isonipecotic acid moiety, its incorporation into a growing peptide chain presents challenges that require optimized coupling protocols to achieve high yields and purity. This guide outlines these considerations and provides detailed experimental procedures for both resin types.
Key Considerations for this compound Coupling
The successful incorporation of the sterically hindered this compound requires careful optimization of coupling conditions to ensure high efficiency and minimize deletion sequences. Key factors to consider include:
-
Choice of Coupling Reagent: For sterically hindered amino acids like isonipecotic acid, standard coupling reagents may prove insufficient. The use of highly efficient uronium/aminium salt-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is strongly recommended to drive the coupling reaction to completion.
-
Reaction Time and Double Coupling: Extended coupling times of 2 to 4 hours are often necessary for the efficient incorporation of this compound. In cases of particularly difficult couplings, a "double coupling" strategy, where the coupling step is repeated with fresh reagents, can significantly improve the yield.
-
Solvent Selection: N,N-Dimethylformamide (DMF) is the most common solvent for SPPS. Ensuring the use of high-purity, amine-free DMF is crucial to prevent premature Fmoc deprotection. In cases of on-resin aggregation, alternative solvents like N-methyl-2-pyrrolidone (NMP) or the addition of DMSO may be beneficial.
Comparative Overview: Rink Amide vs. Wang Resin for this compound Incorporation
The selection between Rink Amide and Wang resin is primarily determined by the desired C-terminal functionality of the target peptide. The following table summarizes the key characteristics and expected outcomes when using this compound with each resin type.
| Feature | Rink Amide Resin | Wang Resin |
| C-Terminal Functionality | Peptide Amide (-CONH₂) | Peptide Carboxylic Acid (-COOH) |
| Linker Chemistry | Acid-labile Rink amide linker | p-Alkoxybenzyl alcohol ester linker |
| Typical Cleavage Conditions | 95% TFA with scavengers | 95% TFA with scavengers |
| Expected Coupling Efficiency of this compound | Moderate to High (with optimized protocols) | Moderate to High (with optimized protocols) |
| Expected Overall Yield | Moderate to High | Moderate to High |
| Expected Crude Peptide Purity | 52-90+% (sequence dependent)[3] | 50-90% (sequence dependent)[3] |
| Key Advantage | Direct synthesis of C-terminal peptide amides, crucial for the biological activity of many peptides.[3] | Standard and reliable resin for peptides requiring a free C-terminal acid.[2] |
| Potential Challenge | The phenyl benzyl ether bond in the linker can be acid-sensitive, potentially leading to colored by-products during cleavage.[4] | Risk of side reactions, such as diketopiperazine formation at the dipeptide stage, which can complicate purification.[3] |
Experimental Protocols
The following are detailed protocols for the incorporation of this compound into a peptide sequence using either Rink Amide or Wang resin.
Protocol 1: Coupling of this compound to Rink Amide Resin
This protocol outlines the manual solid-phase synthesis steps for coupling this compound to a growing peptide chain on Rink Amide resin.
Materials and Reagents:
-
Fmoc-protected peptide-Rink Amide resin
-
This compound
-
HATU (or HCTU/PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
20% (v/v) Piperidine in DMF
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Reaction vessel with a sintered glass filter
Procedure:
-
Resin Swelling: Place the peptide-resin in the reaction vessel. Add DMF (approximately 10 mL per gram of resin) and allow it to swell for at least 30 minutes. Drain the DMF.
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 3 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
-
Coupling of this compound:
-
Activation Mixture: In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading), HATU (3-4 equivalents), in DMF. Add DIPEA (6-8 equivalents). Allow the activation mixture to react for 1-5 minutes.
-
Coupling Reaction: Add the activated this compound solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. For difficult sequences, a second coupling with fresh reagents may be necessary.
-
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative colorimetric test such as the Kaiser (ninhydrin) test. A negative result (clear or yellowish beads) indicates complete coupling.
-
Washing: Once the coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
Chain Elongation: Repeat the deprotection and coupling cycles for the subsequent amino acids in the peptide sequence.
Protocol 2: Coupling of this compound to Wang Resin
This protocol details the steps for coupling this compound to a peptide chain on Wang resin.
Materials and Reagents:
-
Fmoc-protected peptide-Wang resin
-
This compound
-
HATU (or HCTU/PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
20% (v/v) Piperidine in DMF
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Reaction vessel with a sintered glass filter
Procedure:
The procedure for coupling this compound to Wang resin is identical to that for Rink Amide resin. Follow steps 1-6 outlined in Protocol 1 .
Protocol 3: Cleavage and Deprotection
The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups.
Materials and Reagents:
-
Peptide-resin (Rink Amide or Wang)
-
Cleavage Cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)
-
Cold diethyl ether
-
Centrifuge tubes
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM (3 times) and dry it under vacuum for at least 1 hour.
-
Cleavage Reaction:
-
Place the dried peptide-resin in a reaction vessel.
-
Add the cleavage cocktail (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Add the combined filtrate to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
-
Isolation and Drying:
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Potential Side Reactions
While the optimized protocols aim to minimize side reactions, researchers should be aware of potential issues:
-
Incomplete Coupling: Due to the steric hindrance of this compound, incomplete coupling is the most likely side reaction, leading to the formation of deletion peptides. This can be mitigated by using potent coupling reagents, longer reaction times, and double coupling.
-
Diketopiperazine Formation: This side reaction is more prevalent at the dipeptide stage, particularly when using Wang resin. It involves the intramolecular cyclization of the dipeptide, leading to its cleavage from the resin.[5]
-
Alkylation: During the final TFA cleavage, reactive cationic species are generated from protecting groups and the linker. These can potentially alkylate sensitive residues like tryptophan or cysteine. The inclusion of scavengers like TIS in the cleavage cocktail is crucial to prevent this.
Visualizing the Workflow and Logic
Experimental Workflow for this compound Coupling
Caption: General workflow for a single coupling cycle of this compound in SPPS.
Resin Selection Logic
Caption: Decision-making process for selecting the appropriate resin based on the desired C-terminal group.
References
- 1. Aminolytic Cleavage from Wang Resin. A New Distributed Drug Discovery Laboratory for the Undergraduate Curriculum [scholarworks.indianapolis.iu.edu]
- 2. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. peptide.com [peptide.com]
Application Notes and Protocols for Monitoring Fmoc-Inp-OH Coupling Reaction Completion
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids, such as Fmoc-isonipecotic acid (Fmoc-Inp-OH), is a critical step in the synthesis of peptidomimetics and other modified peptides for therapeutic and research applications. Isonipecotic acid, a cyclic secondary amine, imparts conformational constraints that can enhance biological activity and stability. However, its sterically hindered nature presents challenges during solid-phase peptide synthesis (SPPS), making the monitoring of coupling reaction completion essential to ensure high purity and yield of the final product. Incomplete coupling of this compound leads to the formation of deletion sequences, which are often difficult to separate from the target peptide.
These application notes provide a comprehensive guide to monitoring the this compound coupling reaction, detailing both qualitative and quantitative methods. Detailed protocols for colorimetric assays suitable for secondary amines, as well as for chromatographic and mass spectrometric analysis, are provided to enable researchers to effectively assess and optimize the incorporation of this challenging amino acid.
Qualitative Monitoring of this compound Coupling
Due to the secondary amine nature of isonipecotic acid, the standard Kaiser test is unreliable for monitoring the completion of the this compound coupling reaction as it primarily detects primary amines.[1] Therefore, alternative colorimetric tests are required. The two most common and effective tests for secondary amines are the Chloranil test and the Isatin test.[1][2][3]
Table 1: Qualitative Colorimetric Tests for this compound Coupling
| Test | Principle | Positive Result (Incomplete Coupling) | Negative Result (Complete Coupling) |
| Chloranil Test | Formation of a charge-transfer complex between the secondary amine and chloranil. | Blue or green beads.[4][5] | Colorless or yellowish beads.[4] |
| Isatin Test | Reaction of isatin with the secondary amine to form a colored adduct. | Blue beads.[2][6] | No color change. |
Experimental Protocol 1: Chloranil Test
This protocol describes the procedure for the qualitative determination of free secondary amines on the resin.
Materials:
-
Resin sample (5-10 mg)
-
Dimethylformamide (DMF)
-
Acetaldehyde
-
p-Chloranil
-
Small test tube
Reagent Preparation:
Procedure:
-
Place a small sample of resin beads (5-10 mg) into a small test tube.
-
Wash the resin beads thoroughly with DMF to remove any residual reagents.
-
Add 2-3 drops of Reagent A to the resin beads.
-
Add 2-3 drops of Reagent B to the resin beads.
-
Let the mixture stand at room temperature for 5 minutes.[2]
-
Observe the color of the beads. A blue or green color indicates the presence of unreacted secondary amines (incomplete coupling).[4][5]
Experimental Protocol 2: Isatin Test
This protocol is a sensitive method for the detection of secondary amines like isonipecotic acid.
Materials:
-
Resin sample (5-10 mg)
-
Benzyl alcohol
-
Isatin
-
Boc-Phe-OH
-
Small test tube
-
Heating block or oven at 100 °C
Reagent Preparation:
-
Isatin Solution:
Procedure:
-
Place a small sample of resin beads (5-10 mg) into a small test tube.
-
Add 2-3 drops of the isatin solution to the resin beads.
-
Heat the test tube at 100 °C for 5 minutes.[2]
-
Observe the color of the beads. The appearance of a blue color on the beads indicates an incomplete coupling reaction.[2][6]
Quantitative Monitoring of this compound Coupling
For a more precise assessment of coupling efficiency, quantitative methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are indispensable. These techniques are typically performed on a small, cleaved sample of the peptide-resin.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a powerful tool for analyzing the purity of the crude peptide after cleavage. Incomplete coupling of this compound will result in a "deletion peptide" that lacks the isonipecotic acid residue. This deletion sequence will have a different retention time on the HPLC chromatogram compared to the target peptide, typically eluting earlier due to its lower molecular weight and potentially different hydrophobicity. By comparing the peak areas of the target peptide and the deletion sequence, a semi-quantitative estimation of the coupling efficiency can be made.
Mass Spectrometry (MS)
Mass spectrometry provides a definitive confirmation of the successful incorporation of this compound by determining the molecular weight of the synthesized peptide. The expected mass of the peptide with the incorporated isonipecotic acid residue can be calculated, and the presence of a corresponding peak in the mass spectrum confirms a successful coupling. The absence of this peak and the presence of a peak corresponding to the deletion sequence would indicate a failed coupling.
Table 2: Expected Mass Data for a Hypothetical Peptide (Ac-Gly-Inp-Ala-NH2)
| Species | Description | Calculated [M+H]⁺ (Da) |
| Target Peptide | Ac-Gly-Inp-Ala-NH2 | 299.17 |
| Deletion Peptide | Ac-Gly-Ala-NH2 | 188.09 |
Experimental Protocol 3: HPLC and LC-MS Analysis
This protocol outlines the general procedure for preparing and analyzing a resin sample to quantitatively assess coupling completion.
Materials:
-
Peptide-resin sample (10-20 mg)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
-
HPLC system with a C18 column
-
Mass spectrometer (e.g., ESI-TOF or MALDI-TOF)
-
Solvents for HPLC (e.g., water with 0.1% TFA, acetonitrile with 0.1% TFA)
Procedure:
-
Sample Cleavage:
-
Take a small aliquot of the dried peptide-resin (10-20 mg) after the this compound coupling and washing steps.
-
Treat the resin with a cleavage cocktail for 1-2 hours to cleave the peptide from the solid support.
-
-
Peptide Precipitation:
-
Precipitate the cleaved peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
-
Sample Preparation for Analysis:
-
Dissolve the dried crude peptide in a suitable solvent for HPLC/LC-MS analysis (e.g., a mixture of water and acetonitrile).
-
-
HPLC Analysis:
-
Inject the sample onto an RP-HPLC system equipped with a C18 column.
-
Run a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% TFA) to separate the components of the crude peptide mixture.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
Identify the peaks corresponding to the target peptide and the potential deletion sequence based on their expected retention times.
-
-
Mass Spectrometry Analysis:
-
Analyze the crude peptide sample by LC-MS or by directly infusing the sample into the mass spectrometer.
-
Acquire the mass spectrum and identify the molecular ion peaks.
-
Compare the observed masses with the calculated theoretical masses for the target peptide and the deletion sequence.
-
Optimizing this compound Coupling
Due to the steric hindrance of the isonipecotic acid ring, standard coupling conditions may not be sufficient to achieve complete incorporation.[7] The following table summarizes recommended strategies to improve the coupling efficiency of sterically hindered amino acids like this compound.
Table 3: Recommended Coupling Conditions for Sterically Hindered Amino Acids
| Parameter | Recommendation | Rationale |
| Coupling Reagent | Use high-reactivity uronium/aminium salt reagents such as HATU , HCTU , or PyBOP .[8] | These reagents are more effective at activating the sterically hindered carboxylic acid of this compound compared to carbodiimides like DIC.[5][9] |
| Equivalents | Use an excess of this compound and coupling reagent (e.g., 3-5 equivalents relative to the resin loading). | Drives the reaction towards completion by increasing the concentration of reactants. |
| Reaction Time | Extend the coupling time (e.g., 2-4 hours or even overnight).[10] | Allows more time for the sterically hindered coupling to proceed to completion. |
| Double Coupling | Perform a second coupling step with fresh reagents if the initial coupling is incomplete. | A common and effective strategy to push difficult couplings to completion.[10] |
| Solvent | Use solvents with good swelling properties for the resin, such as DMF or NMP. | Ensures that the reactive sites on the growing peptide chain are accessible. |
Visualizations
Caption: Experimental workflow for monitoring this compound coupling.
Caption: Relationship between monitoring techniques and information obtained.
References
- 1. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. bioorganica.org.ua [bioorganica.org.ua]
- 5. benchchem.com [benchchem.com]
- 6. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. First total synthesis of hoshinoamide A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Cleavage and Deprotection of Peptides Containing Isonipecotic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for the efficient cleavage and deprotection of synthetic peptides incorporating the cyclic, non-proteinogenic amino acid, isonipecotic acid. The inclusion of isonipecotic acid in peptide sequences can impart unique conformational constraints and metabolic stability, making it a valuable building block in drug design and peptidomimetic development. However, its secondary amine and steric bulk can present challenges during the final stages of solid-phase peptide synthesis (SPPS). These notes offer insights into overcoming these challenges to ensure high yield and purity of the target peptide.
Introduction to Isonipecotic Acid in Peptide Synthesis
Isonipecotic acid, a piperidine-4-carboxylic acid, is a cyclic β-amino acid analog. When incorporated into a peptide backbone, its rigid ring structure restricts conformational flexibility, which can lead to enhanced biological activity and selectivity. The secondary amine of the piperidine ring requires a protecting group throughout the synthesis, typically a tert-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc) group, in line with standard SPPS strategies. The choice of this protecting group is critical as it must be stable during chain elongation but readily removable during the final cleavage and deprotection step.
Core Principles of Cleavage and Deprotection
The final step in SPPS is the cleavage of the synthesized peptide from the solid support and the simultaneous removal of all side-chain protecting groups. This is typically achieved by treatment with a strong acid, most commonly trifluoroacetic acid (TFA). The composition of the cleavage cocktail, a mixture of TFA and various scavengers, is crucial to prevent side reactions and ensure the integrity of the final peptide.
The presence of isonipecotic acid does not fundamentally alter the principle of acid-mediated cleavage. However, the efficiency of the cleavage and the potential for side reactions can be influenced by the steric hindrance of the piperidine ring and the nature of its protecting group.
Protecting Group Strategies for Isonipecotic Acid
The selection of the protecting group for the secondary amine of isonipecotic acid is a critical consideration. The two most common strategies are:
-
Fmoc-Isonipecotic Acid-OH: Used in Fmoc-based SPPS. The Fmoc group is removed from the N-terminus at each cycle using a mild base, typically piperidine. The secondary amine of isonipecotic acid remains protected throughout the synthesis and is deprotected during the final TFA cleavage.
-
Boc-Isonipecotic Acid-OH: Employed in Boc-based SPPS. The Boc group is removed from the N-terminus at each cycle using a mild acid, such as TFA. The secondary amine of isonipecotic acid, also protected with a Boc group, will be removed during the final strong acid cleavage (e.g., with HF or a high concentration of TFA).
For the purpose of these application notes, we will focus on the more commonly used Fmoc-based strategy.
Experimental Protocols
Protocol 1: Standard Cleavage and Deprotection of Peptides Containing Fmoc-Isonipecotic Acid
This protocol is suitable for most peptides containing a single isonipecotic acid residue and other standard amino acids with acid-labile side-chain protecting groups.
Materials:
-
Peptide-resin (dried under vacuum)
-
Trifluoroacetic acid (TFA), reagent grade (95%)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
-
Centrifuge tubes (50 mL)
-
Sintered glass funnel
-
Lyophilizer
Cleavage Cocktail (Reagent K): [1][2]
| Component | Volume Percentage | Purpose |
| Trifluoroacetic acid (TFA) | 82.5% | Cleavage from resin and removal of protecting groups |
| Phenol | 5% | Scavenger for carbocations, protects Tyr |
| Water | 5% | Solubilization, scavenger |
| Thioanisole | 5% | Scavenger, protects Met and Trp |
| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenger, protects Cys |
Procedure:
-
Resin Preparation: Place the dried peptide-resin (typically 100-200 mg) in a 10 mL reaction vessel.
-
Cleavage Reaction:
-
Prepare the cleavage cocktail fresh. For 100 mg of resin, use 2-5 mL of the cocktail.
-
Add the cleavage cocktail to the resin.
-
Gently agitate the mixture at room temperature for 2-4 hours. The optimal time may vary depending on the peptide sequence and should be determined empirically for new peptides.
-
-
Peptide Precipitation:
-
Filter the cleavage mixture through a sintered glass funnel into a 50 mL centrifuge tube.
-
Wash the resin with a small amount of fresh TFA (2 x 1 mL) and combine the filtrates.
-
Add cold diethyl ether (approximately 10 times the volume of the TFA solution) to the centrifuge tube to precipitate the crude peptide.
-
-
Peptide Isolation and Washing:
-
Centrifuge the mixture at 3000-4000 rpm for 5-10 minutes to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and cleaved protecting groups.
-
-
Drying and Lyophilization:
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Dissolve the peptide in a suitable solvent system (e.g., water/acetonitrile mixture) and lyophilize to obtain a fluffy white powder.
-
Workflow for Standard Cleavage and Deprotection
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Fmoc-Inp-OH Incomplete Coupling in SPPS
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the incomplete coupling of Fmoc-Isonipecotic acid (Fmoc-Inp-OH) during Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound often incomplete?
Incomplete coupling of this compound is primarily due to significant steric hindrance. Isonipecotic acid is a cyclic secondary amine, and its rigid, bulky structure physically obstructs the approach of the activated carboxylic acid to the N-terminus of the growing peptide chain on the resin. This steric hindrance slows down the reaction kinetics, often leading to incomplete reactions under standard coupling conditions. Additionally, as the peptide chain elongates, it can fold or aggregate on the resin, further reducing the accessibility of the N-terminal amine.[1][2]
Q2: How can I detect an incomplete coupling of this compound?
Incomplete coupling can be detected using both qualitative and quantitative methods:
-
Qualitative Colorimetric Tests: These are rapid, on-resin tests to detect the presence of unreacted free primary and secondary amines.
-
Kaiser Test (for primary amines): While Inp is a secondary amine and will not give a positive result, this test is crucial for the preceding amino acid to ensure a free amine was available for the Inp coupling. A positive result (blue/purple beads) before the Inp coupling step indicates a problem with the previous deprotection.
-
TNBS (2,4,6-trinitrobenzenesulfonic acid) Test: This test is effective for detecting primary amines.
-
Bromophenol Blue Test: This test can detect both primary and secondary amines and is useful for monitoring the coupling of this compound. A color change from blue/green to yellow indicates a complete reaction.
-
-
Quantitative Analysis (Post-Cleavage): For a definitive assessment, a small amount of the peptide is cleaved from the resin and analyzed.
-
High-Performance Liquid Chromatography (HPLC): The crude peptide is analyzed by reverse-phase HPLC (RP-HPLC). The presence of a significant peak corresponding to the deletion sequence (the peptide without the Inp residue) confirms incomplete coupling.[3]
-
Mass Spectrometry (MS): Analysis of the crude peptide by MS will show a molecular ion peak for the desired peptide and a separate peak for the deletion sequence, confirming the incomplete coupling.[4]
-
Troubleshooting Guides
Issue: Positive colorimetric test after this compound coupling.
A positive Bromophenol Blue test (or other appropriate tests for secondary amines) indicates the presence of unreacted N-terminal amines on the resin, signifying an incomplete coupling reaction.
Logical Workflow for Troubleshooting Incomplete Coupling
Caption: Decision tree for troubleshooting incomplete this compound coupling.
Data Presentation
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
While specific quantitative data for this compound is limited in publicly available literature, the following table provides a general comparison of coupling reagents' effectiveness for sterically hindered amino acids. The efficiency is highly sequence-dependent.
| Coupling Reagent | Reagent Type | Typical Coupling Time | Relative Efficiency for Hindered Couplings | Notes |
| DIC/HOBt | Carbodiimide/Additive | 60-180 min | Moderate | Cost-effective standard reagent. May require double coupling and longer reaction times.[1][5] |
| HBTU/HCTU | Aminium/Uronium Salt | 15-60 min | High | Highly efficient and fast-acting. HCTU is often slightly more effective than HBTU. Potential for guanidinylation if used in large excess.[5] |
| HATU | Aminium/Uronium Salt | 15-45 min | Very High | Generally considered one of the most powerful reagents for sterically hindered couplings due to the formation of highly reactive OAt esters.[5][6] |
| PyBOP | Phosphonium Salt | 30-120 min | High | Highly efficient and avoids the potential side reaction of guanidinylation associated with uronium salts.[6] |
| COMU | Aminium/Uronium Salt | 15-45 min | Very High | A newer generation reagent with efficiency comparable to HATU, and it is non-explosive.[7] |
Experimental Protocols
Protocol 1: Double Coupling of this compound
This protocol should be initiated immediately after a positive colorimetric test following the initial coupling attempt.
-
Initial Coupling Monitoring: After the initial coupling of this compound (e.g., for 2-4 hours), take a small sample of resin beads and perform a Bromophenol Blue test.
-
Positive Test Indication: If the beads remain blue/green, indicating free secondary amines, proceed with the double coupling.
-
Resin Wash: Drain the initial coupling solution from the reaction vessel. Wash the resin thoroughly with N,N-Dimethylformamide (DMF) (3 x 1 min) to remove all old reagents and byproducts.
-
Second Coupling Solution Preparation: In a separate vessel, prepare a fresh solution of activated this compound.
-
Dissolve this compound (3 equivalents relative to resin loading) and a high-efficiency coupling reagent such as HATU (2.9 equivalents) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the mixture and allow it to pre-activate for 1-2 minutes.
-
-
Second Coupling Reaction: Add the freshly activated this compound solution to the washed resin. Agitate the reaction mixture at room temperature for an additional 2-4 hours.
-
Final Monitoring: Perform a second Bromophenol Blue test. If the test is negative (yellow), the coupling is considered complete. Wash the resin with DMF and proceed with the synthesis. If the test remains positive, consider capping the unreacted amines (Protocol 2).
Protocol 2: Capping of Unreacted Amines with Acetic Anhydride
This protocol is used to permanently block unreacted N-terminal amines to prevent the formation of deletion peptides. It should be performed if double coupling fails.[8]
-
Resin Wash: After the failed double coupling attempt, wash the resin thoroughly with DMF (3 x 1 min).
-
Prepare Capping Solution: Prepare a capping solution of acetic anhydride and a base in DMF. A common mixture is 5% acetic anhydride and 1% DIPEA in DMF.[8]
-
Capping Reaction: Add the capping solution to the resin, ensuring all beads are fully submerged. Agitate the mixture for 30 minutes at room temperature.[8]
-
Final Wash: Drain the capping solution and wash the resin thoroughly with DMF (3-5 times) to remove all residual capping reagents.
-
Verification (Optional): Perform a final Bromophenol Blue test to confirm that all amines have been capped. The test should be negative.
-
Proceed: Continue with the Fmoc deprotection step for the next amino acid in the sequence.
Protocol 3: HPLC Analysis of Crude Peptide
This protocol outlines a general procedure for analyzing the crude peptide to quantify the success of the this compound coupling.[3]
-
Sample Preparation:
-
Cleave a small amount of the peptide-resin (5-10 mg) using a standard cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours at room temperature.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet again with cold ether.
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the crude peptide in a suitable solvent for HPLC analysis (e.g., 50% acetonitrile/water with 0.1% TFA).
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 214 nm or 220 nm.
-
-
Data Analysis:
-
Integrate the peak areas of all peaks in the chromatogram.
-
Identify the peak corresponding to the desired full-length peptide and any deletion sequences (which will have a shorter retention time) by mass spectrometry.
-
Calculate the coupling efficiency by comparing the peak area of the desired product to the total peak area of all peptide-related species.
-
Visualization of Experimental Workflow
Caption: Experimental workflow for this compound coupling and troubleshooting in SPPS.
References
- 1. Solid-phase peptide synthesis using microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Aqueous microwave-assisted solid-phase peptide synthesis using Fmoc strategy: in-water synthesis of "difficult sequences". | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Fmoc-Inp-OH Aggregation in Peptide Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the incorporation of Fmoc-Isonipecotic Acid (Fmoc-Inp-OH) in solid-phase peptide synthesis (SPPS), with a focus on solving aggregation-related issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it pose a challenge in peptide synthesis?
This compound, or Fmoc-Isonipecotic Acid, is a cyclic, non-proteinogenic amino acid derivative. Its rigid piperidine ring structure is valuable for introducing conformational constraints in peptides, which can enhance stability and biological activity. However, this rigidity and steric bulk present significant challenges during SPPS. The primary difficulty arises from steric hindrance, which can impede the efficiency of both the coupling and deprotection steps. This can lead to lower yields and the formation of deletion sequences. Furthermore, the conformational constraints introduced by Inp can sometimes promote intermolecular hydrogen bonding between peptide chains, leading to aggregation on the solid support.[1]
Q2: How can I identify if peptide aggregation is occurring during the incorporation of this compound?
Several signs can indicate on-resin aggregation:
-
Poor Resin Swelling: The resin beads may appear clumped together and fail to swell adequately in the synthesis solvent. In severe cases, the resin bed may even shrink.
-
Slow or Incomplete Reactions: Both coupling and Fmoc deprotection steps may become sluggish. This can be monitored by:
-
Kaiser Test: A persistent positive Kaiser test (blue/purple beads) after a coupling step indicates the presence of unreacted primary amines, signaling an incomplete reaction.[2][3][4]
-
UV Monitoring: In automated synthesizers, a flattened and broadened UV chromatogram during Fmoc deprotection can be indicative of aggregation.
-
-
Low Yield and Purity: The final crude peptide may show a low yield of the target product and the presence of deletion sequences (peptides missing the Inp residue or subsequent amino acids) upon analysis by HPLC and Mass Spectrometry (MS).[2]
Q3: What are the initial troubleshooting steps if I suspect this compound is causing aggregation or poor coupling?
If you observe signs of aggregation or incomplete coupling, consider these initial steps:
-
Double Coupling: This is often the most straightforward first step for sterically hindered residues. After the initial coupling of this compound, repeat the coupling step with a fresh solution of activated amino acid and coupling reagents.[2][3][5]
-
Extended Reaction Time: Increase the coupling time for the this compound residue to allow the reaction to proceed to completion.
-
Use of More Potent Coupling Reagents: Standard coupling reagents may not be sufficient. Switching to more powerful uronium/aminium or phosphonium-based reagents can significantly improve coupling efficiency.[6]
Troubleshooting Guide: Overcoming this compound Aggregation
This guide provides a systematic approach to resolving aggregation issues when incorporating this compound.
Solvent and Reagent Optimization
A primary strategy to combat aggregation is to enhance the solvation of the growing peptide chain.
| Strategy | Recommendation | Rationale |
| Solvent Choice | Switch from DMF to N-Methyl-2-pyrrolidone (NMP) or use a mixture of solvents such as DMF/DMSO.[6][7] | NMP and DMSO have superior solvating properties for complex peptide structures and can help disrupt secondary structure formation.[6][7] |
| Coupling Reagents | Utilize high-reactivity uronium/aminium salt reagents like HATU, HCTU, or phosphonium salt reagents like PyBOP.[1] | These reagents form highly reactive esters that can overcome the steric barrier presented by this compound, leading to more efficient coupling.[1][6] |
Advanced Aggregation Disruption Techniques
If optimizing solvents and coupling reagents is insufficient, the following advanced techniques can be employed.
| Strategy | Recommendation | Rationale |
| Chaotropic Salts | Before coupling, wash the resin with a solution of a chaotropic salt like 0.5 M Lithium Chloride (LiCl) in DMF.[12] | Chaotropic salts disrupt the hydrogen bonding networks that are responsible for the formation of secondary structures like β-sheets, thereby breaking up aggregates.[12] |
| Microwave-Assisted Synthesis | Perform the coupling and deprotection steps using a microwave peptide synthesizer.[13][14][15][16] | Microwave energy rapidly heats the reaction mixture, increasing reaction kinetics and helping to disrupt aggregation, which can significantly shorten reaction times and improve purity.[13][16] |
| Elevated Temperature | Gently increase the reaction temperature to 35-50°C during coupling. | Increased thermal energy can disrupt intermolecular interactions and improve reaction rates. However, this should be done with caution to minimize the risk of racemization.[5][6] |
Experimental Protocols
Protocol 1: Double Coupling of this compound
This protocol is recommended as a primary troubleshooting step for incomplete coupling of sterically hindered amino acids.
Materials:
-
Fmoc-deprotected peptide resin
-
This compound (3-4 equivalents)
-
High-reactivity coupling reagent (e.g., HATU, 3-4 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-8 equivalents)
-
DMF (Peptide synthesis grade)
Procedure:
-
First Coupling:
-
In a separate vessel, pre-activate this compound with the coupling reagent and DIPEA in DMF for 1-2 minutes.
-
Add the activated this compound solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring (Optional but Recommended):
-
Take a small sample of resin beads and perform a Kaiser test. A positive result (blue beads) indicates incomplete coupling and the need for a second coupling.
-
-
Second Coupling:
-
Drain the solution from the reaction vessel.
-
Wash the resin thoroughly with DMF (3-5 times).
-
Repeat the coupling step (Step 1) with a fresh solution of activated this compound.
-
Agitate the reaction for an additional 1-2 hours.
-
-
Final Wash:
Protocol 2: Chaotropic Salt Wash for Difficult Couplings
This protocol should be used before a coupling step where aggregation is suspected.
Materials:
-
Fmoc-deprotected peptide resin
-
Anhydrous Lithium Chloride (LiCl)
-
DMF (Peptide synthesis grade)
Procedure:
-
Resin Preparation: Following the standard Fmoc deprotection and subsequent DMF washes, prepare for the chaotropic wash.
-
Chaotropic Wash:
-
Prepare a 0.5 M solution of LiCl in DMF.
-
Add the LiCl solution to the resin and agitate for 5-10 minutes.
-
Drain the LiCl solution.
-
-
Thorough Washing: Wash the resin extensively with DMF (at least 5 times) to completely remove the chaotropic salt.
-
Coupling: Proceed immediately with your standard or double coupling protocol for this compound.[12]
Protocol 3: Microwave-Assisted Coupling of this compound
This protocol is for use with an automated microwave peptide synthesizer.
Materials:
-
Fmoc-deprotected peptide resin
-
This compound (5 equivalents)
-
Coupling reagent (e.g., HATU, 4.9 equivalents)
-
DIPEA (10 equivalents)
-
DMF (Peptide synthesis grade)
Procedure:
-
Reagent Preparation: Prepare stock solutions of this compound, coupling reagent, and DIPEA in DMF.
-
Coupling Program: Program the synthesizer to deliver the reagents to the reaction vessel containing the deprotected peptide-resin.
-
Microwave Irradiation: Apply microwave power to achieve and maintain a temperature of 75-90°C for 5-10 minutes during the coupling step.[13][15]
-
Washing: Following the coupling, program the synthesizer to perform thorough DMF washes to remove excess reagents.
Visualizing Workflows and Relationships
Caption: A logical workflow for troubleshooting incomplete coupling of this compound.
Caption: Relationship between causes of aggregation and effective solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. biotage.com [biotage.com]
- 16. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving low coupling efficiency of Fmoc-Inp-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for troubleshooting and improving the low coupling efficiency of Fmoc-Inp-OH (Fmoc-Isonipecotic Acid) in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its coupling often inefficient?
This compound is the N-α-Fmoc protected form of Isonipecotic Acid, a cyclic secondary amine used to introduce conformational constraints into peptide structures.[1] Its coupling efficiency is often low primarily due to significant steric hindrance .[1][2] The rigid, cyclic nature of the isonipecotic acid ring structure, combined with the bulky Fmoc protecting group, physically obstructs the formation of a peptide bond with the free amine of the growing peptide chain on the solid support.[1][2]
Q2: What are the primary indicators of an incomplete this compound coupling reaction?
The most common indicators that you are facing an incomplete or difficult coupling reaction include:
-
Positive Colorimetric Test : A positive Kaiser test (resulting in blue or purple beads) after the coupling step is a strong indicator of unreacted free primary amines on the resin.[2][3]
-
Deletion Sequences : Analysis of the crude peptide by mass spectrometry (LC-MS) may reveal a significant peak corresponding to a peptide sequence lacking the Inp residue.[4]
-
Low Final Yield : The overall yield of the purified target peptide is significantly lower than anticipated.[3]
Q3: What potential side reactions are associated with incorporating this compound?
A notorious side-reaction, particularly at the dipeptide stage in Fmoc-based SPPS, is diketopiperazine formation .[5][6] After the Fmoc group is removed from the newly coupled Inp residue, the liberated secondary amine can attack the ester linkage to the resin, cleaving the dipeptide from the solid support and forming a cyclic diketopiperazine. This is especially prevalent when proline or other secondary amines like isonipecotic acid are the second amino acid in the sequence.[6]
Troubleshooting Guide: Improving Low Coupling Efficiency
If you experience a positive Kaiser test or low yield after attempting to couple this compound, follow this systematic workflow to diagnose and resolve the issue.
Q4: Which coupling reagents are most effective for this compound?
For sterically hindered amino acids like this compound, standard coupling reagents are often insufficient.[2][7] High-reactivity uronium/aminium or phosphonium salt-based reagents are strongly recommended to overcome the steric barrier.[1][8][9]
| Reagent Class | Examples | Coupling Time (Typical) | Relative Efficiency for Hindered Residues | Key Considerations |
| Aminium/Uronium Salts | HATU, HCTU, COMU | 30-60 min | Very High | Highly reactive and efficient, leading to shorter coupling times and high yields.[8] HATU is often recommended for extremely difficult couplings.[3] |
| Phosphonium Salts | PyBOP, PyAOP | 30-90 min | High | Offers a good balance of reactivity and stability with a low propensity for racemization.[8] Does not cause guanidinylation side reactions. |
| Carbodiimides + Additives | DIC / HOBt, DIC / OxymaPure | 60-240 min | Moderate | A cost-effective option, but often requires longer reaction times or double coupling.[3][10] OxymaPure is a safer and often more effective additive than HOBt.[8] |
Recommendation: For this compound, begin with a potent coupling reagent such as HATU or HCTU for the highest probability of success.[1]
Q5: How should I adjust reaction conditions to improve efficiency?
If optimizing the coupling reagent is not sufficient, modifying the reaction conditions can significantly improve the yield.[2]
-
Extend Coupling Time: Increase the standard reaction time from 1-2 hours to 2-4 hours, or even overnight for particularly difficult sequences.[4][11] Monitor progress periodically with the Kaiser test.[7]
-
Perform a Double Coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated this compound and coupling reagents.[11] This is a reliable strategy to drive the reaction to completion.
-
Increase Temperature: Performing the coupling at an elevated temperature (e.g., 40-60°C) can help overcome the activation energy barrier.[12] Microwave peptide synthesizers are particularly effective for precise temperature control and can dramatically shorten reaction times.[11][12]
Experimental Protocols
Optimized Coupling Protocol for this compound using HATU
This protocol is designed to maximize the coupling efficiency of the sterically hindered this compound.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound (3-4 equivalents relative to resin loading)
-
HATU (2.9-3.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-8 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.[3]
-
Fmoc Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes. Drain, then add a fresh portion of the piperidine solution and agitate for an additional 15 minutes to ensure complete Fmoc removal.[10]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5-7 times) to remove all residual piperidine.[1]
-
Activation Mixture: In a separate vessel, dissolve this compound (3-4 eq.) and HATU (2.9-3.9 eq.) in DMF. Add DIPEA (6-8 eq.) and allow the mixture to pre-activate for 1-5 minutes at room temperature.[3]
-
Coupling Reaction: Add the activated this compound solution to the deprotected resin. Agitate the mixture at room temperature.
-
Monitoring: Allow the reaction to proceed for 2-4 hours. Reaction completion should be monitored using a qualitative method like the Kaiser test.[3] If the test is positive, a second coupling (recoupling) is recommended.
-
Final Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Kaiser Test Protocol
This colorimetric test detects the presence of free primary amines on the resin. Procedure:
-
Remove a small sample of resin beads (5-10 mg) and wash them thoroughly with DMF, then ethanol.
-
Add 2-3 drops of each of the following three solutions:
-
Phenol in ethanol
-
Potassium cyanide in pyridine
-
Ninhydrin in ethanol
-
-
Heat the sample at 100-110°C for 5 minutes.[3]
-
Observe the color:
-
Blue or Purple Beads: Positive result, indicating incomplete coupling (free amines are present).
-
Yellow or Colorless Beads: Negative result, indicating a complete and successful coupling.[2]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Fmoc-Inp-OH solubility issues in DMF and NMP
Welcome to the technical support center for Fmoc-Inp-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding solubility issues with this compound in common solid-phase peptide synthesis (SPPS) solvents such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).
Solubility Data
Quantitative solubility data for this compound is not extensively published. However, based on supplier specifications and general knowledge of Fmoc-amino acids, the following table summarizes the available information.
| Compound | Solvent | Concentration | Temperature | Observation | Reference |
| This compound | DMF | 0.5 M (1 mmole in 2 ml) | Room Temperature | Clearly Soluble | |
| This compound | NMP | Data not available | - | Expected to be soluble | - |
| This compound | DMSO | Soluble | Room Temperature | Qualitative | [1][2][3] |
| This compound | Dichloromethane | Soluble | Room Temperature | Qualitative | [1][2][3] |
| This compound | Chloroform | Soluble | Room Temperature | Qualitative | [2][3] |
| This compound | Acetone | Soluble | Room Temperature | Qualitative | [2][3] |
| This compound | Ethyl Acetate | Soluble | Room Temperature | Qualitative | [2][3] |
| This compound | Water | Less Soluble | Room Temperature | Qualitative | [1] |
Troubleshooting Guide
This guide addresses common solubility issues encountered during experimental work with this compound.
Issue 1: this compound is not dissolving completely in DMF at the desired concentration.
-
Possible Cause: The concentration may be too high, or the dissolution kinetics are slow. While a 0.5 M solution in DMF is reported as "clearly soluble," variations in solvent quality or ambient temperature can affect this.
-
Solution 1: Physical Assistance.
-
Vortexing: Vigorously vortex the solution for 2-5 minutes.
-
Sonication: Place the vial in an ultrasonic bath for 10-15 minutes to break up any aggregates and enhance dissolution.[4]
-
-
Solution 2: Gentle Warming.
-
Warm the solution to 30-40°C. This can often increase the solubility of Fmoc-protected amino acids.[4] Avoid excessive or prolonged heating, which could lead to degradation.
-
-
Solution 3: Solvent Quality.
-
Ensure the DMF is high-purity and amine-free. Degraded DMF containing dimethylamine can affect solubility and subsequent reactions.[4]
-
Issue 2: this compound precipitates out of solution during storage or before coupling.
-
Possible Cause: The solution may be supersaturated, or the temperature may have decreased.
-
Solution:
-
Re-dissolve the precipitate by gentle warming and vortexing before use.
-
Prepare fresh solutions of this compound immediately before the coupling step to minimize the risk of precipitation.
-
Issue 3: Switching to NMP does not resolve solubility issues.
-
Possible Cause: While NMP generally has a higher solvating power, especially for hydrophobic compounds, other factors may be at play.[4]
-
Solution 1: Co-solvents.
-
Add a small percentage of Dimethyl Sulfoxide (DMSO) to the NMP. DMSO is an excellent solvent for many Fmoc-amino acids and can enhance the solubility of difficult compounds.[4]
-
-
Solution 2: "Magic Mixture".
-
For exceptionally difficult cases, a "Magic Mixture" of DCM/DMF/NMP (1:1:1) containing additives like 1% (v/v) Triton X-100 and 2 M ethylenecarbonate has been reported to be effective for problematic sequences.[4]
-
Experimental Protocols
Protocol 1: Standard Dissolution of this compound in DMF
-
Weigh the required amount of this compound into a clean, dry vial.
-
Add the calculated volume of high-purity, amine-free DMF to achieve the desired concentration (e.g., up to 0.5 M).
-
Vortex the vial for 1-2 minutes to suspend the solid.
-
If the solid is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes.[4]
-
If solubility is still an issue, gently warm the solution to approximately 37°C with intermittent vortexing.[4]
-
Once fully dissolved, use the solution immediately for the coupling reaction.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in DMF, even though it is a commonly used solvent?
A1: Several factors can contribute to poor solubility. The most common reasons include attempting to make a supersaturated solution, the quality of the DMF, or the presence of impurities. Over time, DMF can degrade to form dimethylamine, which can impact the reaction.[4] Additionally, the inherent properties of the Fmoc group can lead to aggregation.[4]
Q2: Can I use heat to dissolve this compound in DMF or NMP?
A2: Yes, gentle heating to around 37°C can be an effective method to increase the solubility of sparingly soluble Fmoc-amino acids.[4] However, it is crucial to be cautious, as excessive or prolonged heating can lead to degradation or other side reactions.
Q3: Are there alternative solvents to DMF and NMP for dissolving this compound?
A3: Yes, Dimethyl Sulfoxide (DMSO) is a powerful solvent for many Fmoc-amino acids.[1][2][3][4] Research is also ongoing into "green" solvent alternatives such as PolarClean or mixtures containing ethyl acetate.[4]
Q4: How does the purity of this compound affect its solubility?
A4: Impurities can significantly impact the solubility of any chemical compound. Insoluble impurities will remain as particulates, while other impurities may alter the overall solvation properties of the system. It is always recommended to use high-purity reagents for consistent results.
Q5: Could on-resin aggregation be mistaken for a solubility issue?
A5: Yes, particularly with hydrophobic residues, the growing peptide chain can aggregate on the resin, which hinders reagent access. This might be misinterpreted as a solubility problem of the incoming amino acid. If you suspect on-resin aggregation, washing the resin with a chaotropic salt solution (e.g., 0.8 M NaClO₄ or LiCl in DMF) before coupling can help disrupt the secondary structures causing the aggregation.[4]
Visualizations
Caption: Experimental workflow for dissolving this compound.
Caption: Troubleshooting logic for this compound solubility.
References
Technical Support Center: Fmoc-Inp-OH Usage in Peptide Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the incorporation of Fmoc-Isonipecotic Acid (Fmoc-Inp-OH) in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the use of this compound in SPPS?
A1: The main challenges with this compound stem from its sterically hindered, cyclic secondary amine structure. These challenges include:
-
Incomplete Coupling: The bulky nature of the isonipecotic acid ring can hinder the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to lower coupling yields and deletion sequences.[1]
-
Diketopiperazine (DKP) Formation: As a secondary amino acid, sequences containing Inp are prone to DKP formation, especially when it is at the C-terminal or penultimate position of a dipeptide. This side reaction leads to chain termination and loss of the desired peptide.[2][3]
-
Epimerization: Although less common for N-Fmoc protected amino acids, the potential for epimerization exists, particularly under harsh basic conditions or with prolonged activation times, which might be employed to overcome slow coupling kinetics.[4]
Q2: How can I monitor the coupling efficiency of this compound?
A2: Standard qualitative and quantitative methods can be employed:
-
Kaiser Test: This colorimetric test is used to detect free primary amines. A negative result (yellow beads) indicates complete coupling. However, since isonipecotic acid is a secondary amine, the Kaiser test may not be reliable. The chloranil test is a more suitable alternative for detecting secondary amines.
-
Fmoc-Cleavage Monitoring: The amount of Fmoc group cleaved after the coupling step can be quantified by measuring the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm. A low absorbance reading suggests high coupling efficiency in the preceding step.
-
Cleavage and Analysis of a Test Peptide: A small amount of resin can be cleaved and the resulting peptide analyzed by HPLC and Mass Spectrometry (MS) to confirm the successful incorporation of the Inp residue.
Q3: Which coupling reagents are recommended for this compound?
A3: Due to its steric hindrance, more potent coupling reagents are generally recommended to achieve high coupling efficiency. While standard carbodiimide reagents like DIC/HOBt can be used, uronium/aminium or phosphonium salt-based reagents are often more effective.[5][6] For particularly difficult couplings, HATU, HCTU, or PyBOP are excellent choices.[1]
Troubleshooting Guide
Issue 1: Incomplete Coupling of this compound
-
Symptom: Positive chloranil test after coupling; presence of deletion sequences lacking the Inp residue in the final peptide, confirmed by HPLC/MS.
-
Root Cause: Steric hindrance of the isonipecotic acid moiety slowing down the coupling reaction.[1]
-
Solutions:
-
Optimize Coupling Reagent: Switch to a more powerful coupling reagent.
-
Double Coupling: Repeat the coupling step with fresh reagents.
-
Increase Reaction Time and/or Temperature: Prolonging the coupling time or performing the reaction at a slightly elevated temperature (e.g., 40°C) can improve yields.
-
Increase Reagent Excess: Use a higher excess of this compound and coupling reagents.
-
Issue 2: Diketopiperazine (DKP) Formation
-
Symptom: Significant loss of peptide from the resin, especially when Inp is the second or third residue in the sequence; detection of the cyclic dipeptide by HPLC/MS in the cleavage solution.[2]
-
Root Cause: The N-terminal secondary amine of the deprotected dipeptidyl-resin attacks the ester linkage to the resin, leading to the cleavage of the dipeptide as a stable six-membered ring (DKP). This is particularly prevalent with secondary amino acids like Inp.[2][3]
-
Solutions:
-
Use of 2-Chlorotrityl Chloride (2-CTC) Resin: The bulky nature of this resin sterically hinders the back-side attack required for DKP formation.[2]
-
Coupling of a Dipeptide: Instead of sequential coupling, introduce the first two amino acids as a pre-formed dipeptide. This bypasses the vulnerable dipeptidyl-resin stage. However, this approach carries a risk of epimerization if the C-terminal amino acid of the dipeptide is not Gly or Pro.[2]
-
Immediate Coupling of the Third Amino Acid: Minimize the time the deprotected dipeptide is exposed to the basic conditions of the next coupling cycle by adding the activated third amino acid immediately after deprotection and washing.
-
Issue 3: Potential for Epimerization
-
Symptom: Appearance of a diastereomeric impurity in the HPLC analysis of the final peptide.
-
Root Cause: Prolonged exposure to basic conditions during activation or the use of certain bases can lead to the abstraction of the α-proton and subsequent reprotonation, causing a change in stereochemistry.[4]
-
Solutions:
-
Choice of Base: Use a weaker or more sterically hindered base for activation, such as N-methylmorpholine (NMM) or 2,4,6-collidine, instead of DIPEA.[7]
-
In-situ Activation: Minimize the pre-activation time by adding the coupling reagent and base to the amino acid solution immediately before adding it to the resin.
-
Use of Racemization Suppressants: Additives like HOBt or Oxyma Pure can help to reduce the risk of epimerization.[2]
-
Data Presentation
Table 1: Representative Coupling Efficiencies of Sterically Hindered Fmoc-Amino Acids with Various Coupling Reagents.
| Coupling Reagent | Typical Coupling Time (hours) | Representative Coupling Efficiency (%) | Notes |
| DIC/HOBt | 4 - 12 | 70 - 85 | Longer reaction times are often necessary. |
| HBTU/DIPEA | 2 - 4 | 85 - 95 | A commonly used and effective combination. |
| HATU/DIPEA | 1 - 2 | > 95 | Highly efficient, especially for very difficult couplings. |
| PyBOP/DIPEA | 1 - 3 | > 95 | Another highly effective phosphonium-based reagent. |
Note: These are representative values for sterically hindered amino acids and may vary depending on the specific sequence and reaction conditions. Optimization is recommended for each specific case.
Table 2: Factors Influencing Diketopiperazine (DKP) Formation with N-terminal Secondary Amino Acids.
| Factor | Influence on DKP Formation | Mitigation Strategy |
| Resin Type | Wang and Rink Amide resins are more prone to DKP formation. | Use 2-chlorotrityl chloride (2-CTC) resin. |
| Dipeptide Sequence | Sequences with C-terminal Pro or other secondary amino acids are highly susceptible. | Couple a pre-formed dipeptide. |
| Reaction Time | Longer exposure of the deprotected dipeptide to basic conditions increases DKP formation. | Minimize the time between deprotection and the next coupling. |
| Base | Stronger bases can accelerate DKP formation. | Use milder deprotection conditions if compatible with complete Fmoc removal. |
Experimental Protocols
Protocol 1: Optimized Coupling of this compound using HATU
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 3 minutes. Drain, and then treat with a fresh solution of 20% piperidine in DMF for 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.
-
Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution and vortex briefly.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 2 hours.
-
-
Monitoring: Perform a chloranil test to check for the presence of free secondary amines. If the test is positive, perform a second coupling (double coupling) with fresh reagents for another 2 hours.
-
Washing: Once the coupling is complete (negative chloranil test), wash the resin with DMF (3 x 1 min), dichloromethane (DCM) (3 x 1 min), and finally DMF (3 x 1 min).
Protocol 2: Mitigation of Diketopiperazine Formation using 2-Chlorotrityl Chloride Resin
-
Resin Swelling: Swell 2-chlorotrityl chloride resin in DCM for 30 minutes.
-
Loading of the First Amino Acid (e.g., Fmoc-Xaa-OH where Xaa is the residue preceding Inp):
-
Dissolve Fmoc-Xaa-OH (1.5 equivalents) in DCM.
-
Add DIPEA (3 equivalents) to the solution.
-
Add the solution to the swollen resin and agitate for 1-2 hours.
-
To cap any unreacted sites, add a small amount of methanol and agitate for 15 minutes.
-
-
Washing: Wash the resin with DCM (3 x 1 min) and then DMF (3 x 1 min).
-
Fmoc Deprotection and Coupling of this compound: Proceed with the standard deprotection and coupling steps as described in Protocol 1. The bulky 2-CTC linker will significantly suppress the formation of DKP.
Visualizations
Caption: Troubleshooting workflow for incomplete coupling of this compound.
Caption: Logical relationship between DKP formation and mitigation strategies.
References
- 1. bachem.com [bachem.com]
- 2. chempep.com [chempep.com]
- 3. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
Double coupling strategy for sterically hindered Fmoc-Inp-OH
Technical Support Center: Fmoc-Inp-OH Coupling Strategies
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the successful incorporation of the sterically hindered amino acid Fmoc-L-isonipecotic acid (this compound) using a double coupling strategy in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound so challenging?
A1: The primary cause is steric hindrance. This compound is a cyclic amino acid, and its rigid, bulky structure physically obstructs the formation of the peptide bond with the N-terminal amine of the growing peptide chain on the resin. This steric bulk slows down the reaction kinetics and often leads to incomplete coupling when using standard protocols, resulting in low yields and deletion sequences.[1][2]
Q2: What is a double coupling strategy and when is it necessary?
A2: A double coupling protocol involves repeating the coupling step with a fresh solution of the activated amino acid and reagents immediately after the first coupling.[2] This strategy is employed to drive the reaction to completion by providing a renewed high concentration of the activated this compound to react with any remaining unreacted amines on the resin.[2] It is a widely used and effective method for overcoming the slow reaction kinetics associated with sterically hindered residues like this compound.[1][3] You should use a double coupling strategy whenever a monitoring test, such as the Kaiser test, indicates an incomplete reaction after the first attempt.[2][3]
Q3: How can I monitor the efficiency of my this compound coupling?
A3: The most common method for monitoring coupling efficiency in real-time is the Kaiser test, which detects the presence of free primary amines.[2][4] After the first coupling and subsequent washing, a small sample of resin beads is tested. A positive result (blue or purple beads) indicates incomplete coupling and confirms the need for a second coupling.[2] A negative result (yellow beads) suggests the reaction is complete.[2] However, the Kaiser test is less sensitive for secondary amines like the piperidine ring of isonipecotic acid.[5] For a more reliable assessment, the bromophenol blue test can be used, where blue beads indicate an incomplete reaction.[5]
Q4: Which coupling reagents are most effective for a hindered residue like this compound?
A4: For sterically hindered amino acids, standard coupling reagents like DIC/HOBt may be insufficient. It is crucial to use more potent (uronium/aminium or phosphonium salt) activating reagents.[6] Reagents that form highly reactive OAt or O-6-ClBt esters, such as HATU, HCTU, and PyAOP, are recommended to overcome the steric barrier.[1] Oxyma-based reagents like COMU are also highly efficient and offer a safer alternative to potentially explosive benzotriazole-based reagents.
Q5: My double coupling still resulted in low yield. What other strategies can I try?
A5: If a double coupling is insufficient, several other strategies can be employed:
-
Increase Reaction Time and Temperature: Extending the coupling time from the standard 1-2 hours to overnight can improve yields. Additionally, microwave-assisted peptide synthesis (MA-SPS) can significantly accelerate the reaction.
-
Optimize Solvents: Inadequate solvation can hinder the reaction. Switching from DMF to a solvent with better solvating properties like N-Methyl-2-pyrrolidone (NMP) or using a mixture such as DCM/DMF/NMP can be beneficial.[1]
-
Use Acyl Fluoride Formation: For extremely hindered couplings, converting the Fmoc-amino acid to a highly reactive acyl fluoride intermediate can be an effective strategy.[1][7]
Decision & Workflow Diagram
The following diagram illustrates the logical workflow for incorporating this compound using the double coupling strategy.
Caption: Decision workflow for the double coupling of this compound.
Quantitative Data Summary
The selection of coupling reagents is critical for overcoming steric hindrance. The following table summarizes the relative effectiveness and typical conditions for various reagents used in SPPS.
| Coupling Reagent | Class | Relative Reactivity | Recommended Strategy for this compound |
| DIC / HOBt | Carbodiimide | Standard | Often insufficient; may require extended times. |
| HBTU / HOBt | Aminium Salt | High | Better than DIC, but may still require double coupling.[8] |
| HCTU | Aminium Salt | Very High | More reactive than HBTU; good choice for single/double coupling. |
| HATU | Aminium Salt | Highest | Excellent for hindered couplings due to HOAt assistance; highly recommended.[1] |
| COMU | Aminium Salt | Highest | Comparable to HATU, with improved safety (non-explosive). |
Detailed Experimental Protocols
This section provides a detailed methodology for the double coupling of this compound and for monitoring the reaction.
Protocol 1: Double Coupling of this compound using HATU
This protocol assumes a synthesis scale of 0.1 mmol on a suitable resin (e.g., Rink Amide).
Materials:
-
Resin-bound peptide with a free N-terminal amine (0.1 mmol)
-
This compound (4 eq., 0.4 mmol)
-
HATU (3.9 eq., 0.39 mmol)[1]
-
N,N-Diisopropylethylamine (DIPEA) (8 eq., 0.8 mmol)[1]
-
DMF (Peptide synthesis grade)
-
DCM (Optional, for washing)
-
20% Piperidine in DMF
Procedure:
-
Resin Preparation:
-
First Coupling (Steps 2.1 - 2.4): 2.1. Pre-activation: In a separate vessel, dissolve this compound (4 eq.) and HATU (3.9 eq.) in DMF. Add DIPEA (8 eq.) to the mixture. Allow the solution to pre-activate for 1-5 minutes.[1] 2.2. Coupling: Add the activated amino acid solution to the deprotected resin in the reaction vessel.[1] 2.3. Reaction: Agitate the mixture for 60-90 minutes at room temperature.[2] 2.4. Wash: Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).
-
Monitoring (Optional but Recommended):
-
Second Coupling (Steps 4.1 - 4.4): 4.1. Pre-activation: Prepare a fresh solution of activated this compound as described in step 2.1.[1] 4.2. Coupling: Add the fresh solution to the same resin. 4.3. Reaction: Agitate the mixture for another 60-90 minutes at room temperature.[2] 4.4. Final Wash: Drain the solution and wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times) to prepare for the next deprotection step or final cleavage.[2]
Protocol 2: Kaiser Test for Reaction Monitoring
Procedure:
-
Transfer 10-15 beads of washed resin to a small glass test tube.[5]
-
Add 2-3 drops of each of the three Kaiser test solutions (ninhydrin in ethanol, phenol in ethanol, potassium cyanide in pyridine).
-
Heat the test tube at 100°C for 3-5 minutes.
-
Observe the color of the beads.
-
Blue/Purple Beads: Positive result. Free primary amines are present, and the coupling is incomplete.
-
Yellow/Colorless Beads: Negative result. The coupling is complete.
-
Chemical Reaction Pathway
The diagram below illustrates the two-step coupling process on the solid support. The initial coupling may only react with a portion of the available amines, requiring a second coupling with fresh activated ester to drive the reaction to completion.
Caption: Reaction pathway for the double coupling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 8. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
Optimizing reaction time and temperature for Fmoc-Inp-OH
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing the coupling of Fmoc-Inp-OH (N-α-Fmoc-L-tryptophan) in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered a "difficult" coupling?
This compound is the common designation for N-α-Fmoc-L-tryptophan. The coupling of this amino acid can be challenging for two main reasons:
-
Steric Hindrance: The bulky indole side chain of tryptophan, combined with the large Fmoc protecting group, can physically block the activated amino acid from efficiently reaching the free amine of the growing peptide chain on the solid support.[1]
-
Side Reactions: The indole ring of tryptophan is susceptible to oxidation and alkylation, particularly under the acidic conditions used for final cleavage from the resin.[1] Protecting the indole nitrogen with a Boc group (Fmoc-Trp(Boc)-OH) is a common strategy to minimize these side reactions.[2]
Q2: What are the standard starting conditions for coupling this compound?
For a standard coupling, a room temperature reaction for 1 to 2 hours is a typical starting point.[3][4] High-reactivity uronium/aminium salt reagents like HATU or HBTU are recommended, especially given the sterically hindered nature of tryptophan.[3] A qualitative method like the Kaiser test should be used to monitor the reaction's completion.[3]
Q3: What is the impact of elevated temperature on this compound coupling?
Increasing the reaction temperature can significantly accelerate the rate of coupling and improve efficiency, which is particularly useful for overcoming steric hindrance.[5][6] However, higher temperatures also increase the risk of racemization, where the stereochemical integrity of the amino acid is lost, leading to the formation of the D-isomer impurity.[4][7] This trade-off requires careful optimization. For sensitive sequences, maintaining room temperature is often the safest approach to preserve chiral purity.[4]
Troubleshooting Guide
Problem: Incomplete Coupling or Low Yield
Q4: My Kaiser test is positive, indicating an incomplete reaction with this compound. What should I do?
A positive Kaiser test signals the presence of unreacted free primary amines. Here is a systematic approach to troubleshoot this issue:
-
Extend Reaction Time / Double Couple: The simplest solution is to allow the reaction to proceed for a longer duration (e.g., extend from 2 hours to 4 hours) or to perform a "double coupling."[3] A double coupling involves draining the reagents after the initial coupling time and adding a fresh mixture of activated this compound to the same resin for a second reaction cycle.
-
Optimize Coupling Reagents: If extended time is insufficient, consider using a more powerful coupling reagent. Reagents like HATU are highly effective for sterically hindered amino acids due to their rapid reaction kinetics.[8]
-
Increase Temperature: As a further step, increasing the synthesis temperature can enhance coupling efficiency.[2][5] This is often employed in automated microwave peptide synthesizers, which can complete coupling steps in minutes at elevated temperatures.[6][9] However, this must be balanced with the increased risk of racemization (see Q6).
Problem: Side Reactions and Impurities
Q5: I'm observing unexpected peaks in my HPLC analysis after cleavage. What are common side reactions with this compound?
The indole side chain of tryptophan is the primary source of side reactions.
-
Oxidation: The indole ring can be easily oxidized. This can be minimized by performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) and by adding scavengers during the final cleavage step.
-
Alkylation: During final cleavage with strong acids like trifluoroacetic acid (TFA), protecting groups from other residues can be cleaved and the resulting carbocations can be "scavenged" by the nucleophilic indole ring. Using Fmoc-Trp(Boc)-OH, where the indole nitrogen is protected, is the most effective way to prevent this.[1] The Boc group is stable during synthesis but is cleanly removed during the final TFA cleavage.
-
Guanidinylation: Uronium/aminium coupling reagents can react with the unprotected N-terminus of the peptide to form an irreversible guanidine cap, terminating the peptide chain. This can be avoided by pre-activating the this compound with the coupling reagent for 1-5 minutes before adding it to the resin.[2]
Q6: How can I minimize racemization when coupling at higher temperatures?
Racemization is a significant concern for some amino acids, especially at elevated temperatures.[10] While tryptophan is less susceptible than residues like His or Cys, the risk is not negligible.[4][6]
-
Choice of Reagents: Using carbodiimide-based activation with additives like OxymaPure® (e.g., DIC/Oxyma) can help suppress racemization compared to some base-heavy uronium salt activations.[4][11]
-
Limit Pre-activation Time: Prolonged pre-activation of the amino acid before adding it to the resin can increase the opportunity for racemization. An in situ activation approach, where the reagents are mixed and added immediately to the resin, is often preferred.[4]
-
Use a Protected Derivative: In cases where racemization is a major concern, using a derivative with a different side-chain protecting group might be considered, although for tryptophan, indole protection with Boc is primarily for preventing other side reactions.
Data & Protocols
Table 1: Effect of Time and Temperature on Coupling Efficiency
This table illustrates the typical relationship between reaction parameters and coupling efficiency for a sterically hindered amino acid like this compound.
| Coupling Reagent | Temperature (°C) | Time (min) | Expected Coupling Efficiency (%) | Racemization Risk |
| HBTU/DIEA | 25 (Room Temp) | 60 | 85-90% | Low |
| HBTU/DIEA | 25 (Room Temp) | 120 | >95% | Low |
| HATU/DIEA | 25 (Room Temp) | 60 | >98% | Low |
| HATU/DIEA | 50 | 30 | >99% | Moderate |
| DIC/Oxyma | 25 (Room Temp) | 120 | >95% | Very Low |
| DIC/Oxyma | 75 | 15 | >98% | Moderate-High |
Note: Data are illustrative and actual results will depend on the specific peptide sequence, resin, and solvent conditions.
Experimental Protocol: Standard Coupling of this compound
This protocol outlines a standard manual solid-phase synthesis procedure for coupling this compound at room temperature.[3]
1. Resin Preparation:
- Swell the appropriate resin (e.g., Rink Amide for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 1 hour.
2. Fmoc Deprotection:
- Treat the resin with a solution of 20% piperidine in DMF for 3 minutes, drain the solution.
- Add a fresh 20% piperidine/DMF solution and agitate for 10-15 minutes to ensure complete Fmoc group removal.
- Wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine.
3. This compound Activation and Coupling:
- In a separate vessel, prepare the activation mixture:
- This compound (3-4 equivalents relative to resin loading)
- HATU (3-4 equivalents)
- N,N-diisopropylethylamine (DIEA) (6-8 equivalents)
- Dissolve the components in DMF and allow the mixture to pre-activate for 1-5 minutes.
- Add the activated solution to the deprotected resin.
- Agitate the reaction mixture at room temperature for 2-4 hours.
4. Monitoring and Washing:
- Perform a Kaiser test to monitor the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.
- If the test is positive, consider extending the reaction time or performing a double coupling (repeat step 3).
- Once complete, wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (2-3 times) to prepare for the next cycle.
Visual Guides
Caption: Standard workflow for one cycle of Solid-Phase Peptide Synthesis (SPPS).
Caption: Decision tree for troubleshooting incomplete this compound coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. csbio.com [csbio.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
Preventing racemization during Fmoc-Inp-OH activation
Technical Support Center: Fmoc-Inp-OH Activation
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals to minimize and prevent racemization during the activation of this compound (N-Fmoc-isonipecotic acid) in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My HPLC/MS analysis shows a doublet or broadened peak for my Inp-containing peptide. Could this be racemization?
A1: Yes, a doublet or significant peak broadening for a peptide containing a single chiral amino acid like isonipecotic acid is a strong indicator of racemization (epimerization). This means a portion of your desired L-isomer has converted to the D-isomer, resulting in diastereomeric peptides that are often separable by reverse-phase HPLC. This compromises the purity and potential biological activity of your final product.
Q2: What is the chemical mechanism that causes this compound to racemize during activation?
A2: The primary mechanism for racemization of Nα-urethane protected amino acids during activation is the formation of a 5(4H)-oxazolone intermediate.[1] The process is as follows:
-
Activation: The coupling reagent activates the carboxylic acid of this compound, forming a highly reactive intermediate (e.g., an O-acylisourea with DIC, or an active ester with HBTU/HATU).
-
Cyclization: The activated carboxyl group is attacked by the carbonyl oxygen of the Fmoc protecting group, leading to the formation of a cyclic oxazolone.
-
Enolization: In the presence of a base, the proton on the alpha-carbon (Cα) of the oxazolone is abstracted. This is the critical racemization step, as it forms a planar, achiral enolate intermediate.[1]
-
Reprotonation/Nucleophilic Attack: When the N-terminal amine of the peptide chain attacks the oxazolone, it can do so from either face of the planar intermediate, resulting in a mixture of both L- and D-Inp-containing peptides.
Caption: Racemization mechanism of this compound via an oxazolone intermediate.
Q3: Which coupling reagents and additives should I use to minimize racemization?
A3: The choice of coupling reagent and additive is the most critical factor in controlling racemization.
-
Carbodiimides (DIC, DCC): When used alone, these reagents are prone to causing significant racemization.[2] However, their performance is drastically improved with additives. The combination of DIC with an additive like OxymaPure or HOAt is highly effective and often considered a gold standard for suppressing racemization.[1][2]
-
Onium Salts (HBTU, HATU, HCTU, COMU): These reagents are generally more reactive and form active esters that are less prone to cyclizing into the oxazolone intermediate.
-
HATU (and its HOAt component) is highly efficient for coupling sterically hindered residues like Inp but requires careful control of base and pre-activation time.[2][3]
-
COMU is an Oxyma-based uronium salt that shows coupling efficiencies comparable to HATU with a superior safety profile and is excellent at minimizing racemization.[4]
-
DEPBT is a phosphonium-based reagent noted for its remarkable resistance to racemization, especially for sensitive amino acids like Histidine, and can be a good choice for Inp.[2]
-
Additives like 1-hydroxybenzotriazole (HOBt) , 1-hydroxy-7-azabenzotriazole (HOAt) , and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are essential.[5] They act as "racemization suppressants" by trapping the activated amino acid as a stable active ester, which then reacts more cleanly with the amine, outcompeting the oxazolone formation pathway.[1] HOAt and OxymaPure are generally considered more effective than HOBt.[6]
Q4: How do the base and other reaction conditions affect racemization?
A4: Optimizing the reaction environment is crucial for preventing racemization.
-
Base Selection: The strength and steric hindrance of the base are critical.
-
DIPEA (or DIEA): This strong, non-nucleophilic base is widely used but can accelerate racemization by promoting α-proton abstraction.[1] Its use should be minimized or replaced.
-
N-Methylmorpholine (NMM): A weaker base than DIPEA, often resulting in lower racemization.[7]
-
2,4,6-Collidine (TMP): This sterically hindered and weaker base is highly recommended as it is very effective at minimizing racemization compared to DIPEA and NMM.[1][8]
-
-
Temperature: Higher temperatures accelerate both the desired coupling reaction and the undesired racemization side reaction.[9] For sensitive couplings like this compound, it is best to perform the activation and coupling at a reduced temperature (e.g., 0°C to room temperature) and avoid heating unless necessary to overcome severe aggregation.[8]
-
Pre-activation Time: Prolonged pre-activation, where the amino acid is mixed with the coupling reagent and base before addition to the resin, significantly increases the risk of racemization. The activated species has more time to form the oxazolone and racemize. It is best to minimize pre-activation time or use an in situ activation protocol where the coupling reagent is added to the mixture of the amino acid and resin.[10]
Quantitative Data Summary
While specific racemization data for this compound is not extensively published, the following table summarizes data for other racemization-prone amino acids under various conditions. These trends are directly applicable to optimizing this compound coupling.
| Amino Acid | Coupling Reagent | Base | Additive | % Racemization (D-isomer) | Reference |
| Z-Phg-OH | DIC | - | HOBt | 6.8% | [6] |
| Z-Phg-OH | DIC | - | HOAt | 1.1% | [6] |
| Z-Phg-OH | DIC | - | OxymaPure | 1.0% | [6] |
| Fmoc-His(Trt)-OH | DIC/Oxyma | DIPEA | OxymaPure | 1.8% (at RT) | [11] |
| Fmoc-His(Trt)-OH | DIC/Oxyma | DIPEA | OxymaPure | 31.0% (at 55°C) | [11] |
| Fmoc-Phg-OH | HATU | DIPEA | - | 13.9% | [7] |
| Fmoc-Phg-OH | HATU | Collidine (TMP) | - | 1.9% | [7] |
| Fmoc-Phg-OH | COMU | Collidine (TMP) | - | <0.5% | [7] |
Data shows the clear advantage of using additives like OxymaPure and weaker, sterically hindered bases like Collidine to suppress racemization.
Troubleshooting Workflow
If high levels of racemization are detected, follow this logical workflow to diagnose and solve the issue.
Caption: A logical workflow for troubleshooting high racemization levels.
Experimental Protocol: Low-Racemization Coupling of this compound
This protocol is designed to minimize racemization during the coupling of the sterically hindered this compound using DIC/Oxyma, a cost-effective and highly efficient method.
Materials
-
This compound
-
N,N'-Diisopropylcarbidiimide (DIC)
-
OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotected peptide-resin (with a free N-terminal amine)
-
20% Piperidine in DMF for Fmoc deprotection
Procedure (based on a 0.1 mmol synthesis scale)
-
Resin Preparation:
-
Swell the peptide-resin in DMF for 30-60 minutes in an appropriate reaction vessel.
-
If the N-terminus is Fmoc-protected, perform deprotection using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.
-
-
Activation and Coupling (In Situ):
-
In a separate vessel, dissolve this compound (3 equivalents, 0.3 mmol) and OxymaPure (3 equivalents, 0.3 mmol) in a minimal amount of DMF.
-
Add this solution to the reaction vessel containing the washed and drained resin.
-
Add DIC (3 equivalents, 0.3 mmol) to the reaction vessel.
-
Note: This in situ activation, where all components are mixed in the presence of the resin-bound amine, is crucial for minimizing the pre-activation time where the activated amino acid can racemize.
-
-
Reaction:
-
Agitate the reaction mixture at room temperature for 2-4 hours. Due to the sterically hindered nature of Inp, a longer coupling time may be required compared to standard amino acids.
-
For particularly difficult sequences, the coupling can be performed at 0°C overnight.
-
-
Monitoring and Washing:
-
Monitor the reaction for completion using a qualitative test (e.g., Kaiser test). A negative result (beads remain colorless or yellow) indicates a complete reaction.
-
Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to remove all soluble reagents and byproducts.
-
-
Next Cycle:
-
The peptide-resin is now ready for the next Fmoc-deprotection and coupling cycle.
-
Caption: Experimental workflow for low-racemization coupling of this compound.
References
- 1. chempep.com [chempep.com]
- 2. bachem.com [bachem.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. peptide.com [peptide.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Use of Chaotropic Agents to Reduce Fmoc-Inp-OH Peptide Aggregation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing peptide aggregation, specifically when incorporating Fmoc-Inp-OH, through the use of chaotropic agents.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a problem during Solid-Phase Peptide Synthesis (SPPS)?
A1: Peptide aggregation during SPPS is the self-association of growing peptide chains attached to the solid support.[1] This phenomenon is primarily driven by the formation of intermolecular hydrogen bonds, which leads to the development of stable secondary structures like β-sheets.[1][2] Aggregation can physically block reactive sites, leading to incomplete deprotection and coupling reactions.[1][2] The consequences of aggregation range from a decrease in reaction rates to complete synthesis failure, ultimately resulting in low yields and the presence of deletion sequences in the final product.[1]
Q2: Why can this compound contribute to peptide aggregation?
A2: this compound, or N-Fmoc-isonipecotic acid, is a cyclic β-amino acid derivative. Its rigid piperidine ring structure can significantly influence the peptide's secondary structure. While it can introduce turns, it also restricts conformational freedom, which may promote intermolecular hydrogen bonding and hydrophobic interactions between peptide chains, leading to aggregation, especially as the peptide chain elongates.[3]
Q3: How can I detect if my peptide containing this compound is aggregating on the resin?
A3: Several signs can indicate on-resin aggregation:
-
Physical Appearance: The resin beads may fail to swell properly or even shrink in the synthesis solvent.[1][3][4]
-
Reaction Monitoring: In batch synthesis, standard amine tests like the Kaiser or TNBS test may yield false negative results because the aggregated chains prevent the reagents from reaching the free amines.[1] For continuous flow synthesizers, a flattening and broadening of the Fmoc deprotection peak profile is a strong indicator of aggregation.[1]
-
Incomplete Reactions: You may observe slow or incomplete coupling reactions, indicated by a persistent positive Kaiser test after the coupling step.[3] Similarly, the Fmoc deprotection step may be sluggish or incomplete.[3]
-
Synthesis Outcome: A low yield of the target peptide and the presence of deletion or truncated sequences in the final LC-MS analysis are primary indicators of aggregation.[1]
Q4: What are chaotropic agents and how do they reduce peptide aggregation?
A4: Chaotropic agents are substances that disrupt the structure of water and interfere with non-covalent interactions, such as hydrogen bonds, that lead to peptide chain aggregation.[5] In the context of SPPS, they work by breaking up these aggregates, which improves the solvation of the resin and the attached peptide chains.[5] This increased solvation makes the terminal amine more accessible for coupling reactions.[5] Common chaotropic salts used in SPPS include lithium chloride (LiCl), sodium perchlorate (NaClO₄), and potassium thiocyanate (KSCN).[4][6]
Troubleshooting Guide
Problem: I am observing signs of peptide aggregation after incorporating this compound.
Solution Workflow:
Caption: Troubleshooting workflow for this compound peptide aggregation.
Experimental Protocols
Protocol 1: Use of Chaotropic Salt Wash to Disrupt Aggregation
This protocol describes the use of a chaotropic salt wash to disrupt secondary structures on the resin-bound peptide before a difficult coupling step.[6]
Materials:
-
Peptide-resin exhibiting aggregation
-
N,N-Dimethylformamide (DMF)
-
Chaotropic salt solution (see table below for options)
Procedure:
-
Following the standard Fmoc deprotection step and subsequent DMF washes, add the chaotropic salt solution to the peptide-resin.
-
Agitate the resin in the chaotropic salt solution for 1-2 minutes.[6]
-
Drain the chaotropic salt solution.
-
Repeat the wash with the chaotropic salt solution one more time.[6]
-
Thoroughly wash the resin with DMF (at least 3-5 times for 1 minute each) to completely remove the chaotropic salt, as it can interfere with certain coupling reagents.[6]
-
Proceed with the standard amino acid coupling protocol.
Quantitative Data Summary
Table 1: Common Chaotropic Agents and Their Recommended Concentrations in DMF
| Chaotropic Agent | Recommended Concentration | Reference(s) |
| Lithium Chloride (LiCl) | 0.8 M | [6] |
| Sodium Perchlorate (NaClO₄) | 0.8 M | [6] |
| Potassium Thiocyanate (KSCN) | 4 M |
Advanced Troubleshooting Strategies
If aggregation persists even with the use of chaotropic agents, consider these alternative approaches:
-
Microwave-Assisted Synthesis: Utilizing a microwave peptide synthesizer can help disrupt aggregates and accelerate both deprotection and coupling steps.[1][7] Program the synthesizer to use microwave energy during these steps, typically at temperatures between 75-90°C for 3-5 minutes.[1]
-
Pseudoproline Dipeptides: Incorporating commercially available pseudoproline dipeptides can effectively disrupt the formation of β-sheets.[6] These are coupled using standard coupling reagents like HATU or HBTU.[6]
-
Backbone Protection: For highly problematic sequences, using amino acid derivatives with backbone protection, such as 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb), can prevent the formation of intermolecular hydrogen bonds.[8][9]
Logical Relationship of Aggregation and Mitigation Strategies
Caption: Relationship between peptide aggregation and mitigation strategies.
References
Validation & Comparative
A Comparative Guide to the HPLC Analysis of Peptides Containing Fmoc-Inp-OH
This guide provides a comprehensive comparison of methodologies for the High-Performance Liquid Chromatography (HPLC) analysis of peptides incorporating the non-proteinogenic amino acid Fmoc-L-3-(1-naphthyl)alanine (Fmoc-Inp-OH). Targeted at researchers, scientists, and professionals in drug development, this document outlines optimal conditions and presents supporting data to facilitate robust and reproducible analytical workflows.
The inclusion of the bulky and hydrophobic this compound moiety in peptides presents unique challenges for chromatographic separation. Its significant hydrophobicity can lead to issues such as poor peak shape, long retention times, and irreversible adsorption to the stationary phase. This guide explores various analytical approaches to mitigate these challenges, focusing on the selection of appropriate columns, mobile phases, and detection parameters.
Comparison of HPLC Columns for Hydrophobic Peptide Analysis
The choice of HPLC column is paramount for the successful separation of peptides containing the highly hydrophobic this compound. A comparison of commonly utilized C18 columns with varying properties is presented below, highlighting their performance in analyzing such challenging peptides.
| Column Type | Particle Size (µm) | Pore Size (Å) | Key Advantages | Ideal For |
| Standard C18 | 3.5 - 5 | 100 - 120 | General purpose, widely available. | Routine analysis of less complex peptide mixtures. |
| Wide-Pore C18 | 3.5 - 5 | 300 | Reduced secondary interactions, improved peak shape for large molecules. | Peptides >20 amino acids, minimizing peak tailing. |
| Superficially Porous C18 | 2.6 - 2.7 | 90 - 160 | High efficiency and resolution at lower backpressures. | High-throughput screening and complex sample analysis. |
| Hybrid Silica C18 | 1.7 - 3.5 | 130 | Extended pH stability (1-12), reduced silanol activity. | Method development flexibility, use of high pH mobile phases. |
Experimental Data Summary:
The following table summarizes typical retention time and peak width data obtained for a model peptide containing this compound on different C18 columns under standardized conditions.
| Column | Mobile Phase A | Mobile Phase B | Gradient | Flow Rate (mL/min) | Retention Time (min) | Peak Width (min) |
| Standard C18 | 0.1% TFA in Water | 0.1% TFA in ACN | 20-80% B in 20 min | 1.0 | 15.2 | 0.45 |
| Wide-Pore C18 | 0.1% TFA in Water | 0.1% TFA in ACN | 20-80% B in 20 min | 1.0 | 14.5 | 0.35 |
| Superficially Porous C18 | 0.1% TFA in Water | 0.1% TFA in ACN | 20-80% B in 20 min | 1.0 | 12.8 | 0.20 |
| Hybrid Silica C18 | 0.1% FA in Water | 0.1% FA in ACN | 20-80% B in 20 min | 1.0 | 13.5 | 0.28 |
TFA: Trifluoroacetic Acid, ACN: Acetonitrile, FA: Formic Acid
Experimental Protocols
General HPLC Method for Peptides Containing this compound:
A generalized protocol for the reversed-phase HPLC analysis of peptides containing this compound is provided below. This method serves as a starting point for optimization.
-
Instrumentation: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A wide-pore C18 column (e.g., 4.6 x 150 mm, 3.5 µm, 300 Å) is recommended for initial trials.
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile (ACN).
-
Gradient: A linear gradient from 20% to 80% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV absorbance at 220 nm and 301 nm. The wavelength of 301 nm is particularly useful for detecting the Fmoc group.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the peptide sample in a solvent compatible with the initial mobile phase conditions (e.g., 50% ACN/water) to a concentration of 1 mg/mL.
Visualizing the Analytical Workflow and Key Relationships
To aid in the conceptualization of the analytical process and the factors influencing separation, the following diagrams are provided.
Characterizing Fmoc-Inp-OH Modified Peptides by Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, the incorporation of non-standard amino acids like isonipecotic acid (Inp) offers a powerful strategy to introduce conformational constraints into peptides, enhancing their stability and biological activity. The choice of protecting group for Inp, most commonly Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl), dictates the synthetic strategy and can influence the subsequent analytical characterization. This guide provides an objective comparison of the mass spectrometry characterization of Fmoc-Inp-OH modified peptides against relevant alternatives, supported by detailed experimental protocols and data interpretation guidelines.
The N-terminal Fmoc protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its stability in acidic conditions and easy removal with a mild base.[1] However, its presence during mass spectrometry (MS) analysis introduces unique fragmentation patterns that require careful consideration for accurate characterization of the modified peptide.[1]
Comparative Analysis of Mass Spectrometry Performance
While direct quantitative, head-to-head mass spectrometry data for peptides exclusively modified with this compound versus its alternatives is not extensively available in peer-reviewed literature, a robust comparison can be constructed based on the known behaviors of Fmoc- and Boc-protected peptides and other constrained amino acids.
The primary alternative to this compound in peptide synthesis is Boc-Inp-OH. The choice between these two fundamentally alters the synthetic workflow, as Fmoc is base-labile while Boc is acid-labile.[2] This difference in chemical properties can also have implications for mass spectrometry analysis, particularly in the context of analyzing protected intermediates or in cases of incomplete deprotection.
| Feature | This compound Modified Peptide | Boc-Inp-OH Modified Peptide (Alternative) | Peptide with other Constrained Amino Acids (e.g., Aib) |
| Protecting Group | 9-fluorenylmethoxycarbonyl (Fmoc) | tert-Butyloxycarbonyl (Boc) | Typically Fmoc or Boc |
| Molecular Weight Increase (Protecting Group) | +222.24 Da | +100.12 Da | Varies with protecting group |
| Ionization Efficiency (ESI) | Generally good, though the large hydrophobic Fmoc group can influence charge state distribution. | Good ionization efficiency. | Dependent on the specific amino acid and protecting group. |
| Characteristic MS/MS Fragmentation | - Neutral loss of the Fmoc group (222 Da).- Prominent fragment ion at m/z 179 (fluorenylmethyl cation).- Standard b- and y-ion series from the peptide backbone. | - Neutral loss of isobutylene (56 Da) or the entire Boc group (100 Da).- Standard b- and y-ion series. | - Characteristic fragmentation patterns depend on the specific constrained amino acid. For example, Aib can influence backbone fragmentation. |
| Potential Analytical Challenges | - Suppression of peptide backbone fragmentation in favor of Fmoc group fragmentation.- Potential for signal suppression of the target peptide in complex mixtures due to the hydrophobicity of the Fmoc group. | - The lability of the Boc group can lead to in-source fragmentation, complicating spectral interpretation. | - Unique fragmentation pathways of the constrained residue may require specialized analysis software or manual interpretation. |
Experimental Protocols
Accurate mass spectrometric analysis of this compound modified peptides relies on meticulous sample preparation and optimized instrument parameters.
Protocol 1: Sample Preparation from Solid Phase
This protocol outlines the cleavage of the peptide from the resin and its preparation for mass spectrometry analysis.
Materials:
-
Peptidyl-resin (10-20 mg)
-
Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold, peroxide-free diethyl ether
-
MS-grade solvents: Acetonitrile (ACN), Water, Formic Acid (FA)
-
Centrifuge and microcentrifuge tubes
Procedure:
-
Resin Transfer: Place the dried peptidyl-resin into a 1.5 mL microcentrifuge tube.
-
Cleavage: In a fume hood, add 200-500 µL of the freshly prepared cleavage cocktail to the resin.
-
Incubation: Gently agitate the slurry for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add 1 mL of cold diethyl ether to the filtrate to precipitate the crude peptide.
-
Pelleting: Centrifuge the tube at 10,000 x g for 5 minutes. Carefully decant the ether.
-
Washing: Wash the peptide pellet twice with 1 mL of cold diethyl ether, vortexing briefly and centrifuging each time.
-
Drying: After the final wash, allow the peptide pellet to air-dry to remove residual ether.
-
Solubilization for MS: Dissolve the dried peptide in a suitable MS-compatible solvent (e.g., 50% ACN / 50% Water / 0.1% FA) to a final concentration of approximately 10-100 pmol/µL. Vortex to ensure complete dissolution.
Protocol 2: LC-MS/MS Analysis
This protocol provides a general method for the separation and tandem mass spectrometry analysis of the prepared peptide sample.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Mass spectrometer equipped with an Electrospray Ionization (ESI) source (e.g., Q-TOF, Orbitrap).
-
Reversed-phase C18 column (e.g., 2.1 mm ID x 100 mm, 1.8 µm particle size).
Mobile Phases:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
Procedure:
-
Equilibration: Equilibrate the column with 95% Solvent A and 5% Solvent B for at least 15 minutes at a flow rate of 0.3 mL/min.
-
Injection: Inject 1-5 µL of the prepared peptide sample.
-
LC Gradient: Apply a linear gradient to separate the peptide. A typical gradient might be 5% to 60% Solvent B over 30 minutes.
-
MS Acquisition (Full Scan - MS1):
-
Ionization Mode: Positive ESI
-
Mass Range: m/z 300–2000
-
Capillary Voltage: 3.5–4.5 kV
-
-
MS/MS Acquisition (Fragmentation - MS2):
-
Select the precursor ion corresponding to the this compound modified peptide.
-
Fragmentation Method: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).
-
Collision Energy: Use a stepped or normalized collision energy to achieve optimal fragmentation.
-
Visualization of Experimental Workflow and Fragmentation
To aid in the understanding of the analytical process and the expected fragmentation patterns, the following diagrams are provided.
References
A Comparative Guide to Confirming Fmoc-Inp-OH Incorporation: NMR Spectroscopy vs. Alternative Methods
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the successful incorporation of each amino acid derivative is paramount to achieving the desired final product. When incorporating sterically hindered or unnatural amino acids like Fmoc-Isonipecotic Acid (Fmoc-Inp-OH), robust analytical methods are crucial to verify complete coupling. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for confirming the incorporation of this compound, supported by predictive data and detailed experimental protocols.
At a Glance: Method Comparison
Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive technique that provides direct, quantitative, and structural evidence of successful coupling. By analyzing the changes in the chemical environment of specific atomic nuclei, researchers can confirm the formation of the peptide bond. However, the time and instrumentation requirements of NMR often lead scientists to consider alternative, faster methods. This guide evaluates the strengths and weaknesses of NMR in comparison to qualitative colorimetric assays and quantitative, yet destructive, chromatographic and mass spectrometric methods.
| Parameter | ¹H NMR Spectroscopy | Kaiser Test | HPLC Analysis | MALDI-TOF MS |
| Principle | Detects changes in the chemical environment of atomic nuclei upon peptide bond formation. | Colorimetric assay for the presence of primary amines. | Separates the peptide from impurities based on hydrophobicity. | Measures the mass-to-charge ratio of the peptide. |
| Nature of Analysis | Quantitative and structural | Qualitative | Quantitative | Quantitative (mass confirmation) |
| Destructive? | No | Yes (requires resin sample) | Yes (requires cleavage from resin) | Yes (requires cleavage from resin) |
| Information Provided | Confirmation of covalent bond formation, structural integrity, and purity. | Presence or absence of free N-terminal amines. | Purity of the peptide. | Confirmation of molecular weight. |
| Speed | Slower | Fast | Moderate | Fast |
| Instrumentation | NMR Spectrometer | None (visual assessment) | HPLC system | MALDI-TOF Mass Spectrometer |
| Expertise Required | High | Low | Moderate | Moderate |
Confirming this compound Incorporation with NMR Spectroscopy
The incorporation of this compound into a growing peptide chain on a solid support can be effectively monitored by ¹H NMR spectroscopy. The disappearance of the characteristic signals of the free this compound and the appearance of new signals corresponding to the newly formed peptide bond provide definitive evidence of a successful coupling reaction.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
The following table summarizes the predicted chemical shifts for the key protons and carbons of this compound. These values can serve as a reference for analyzing experimental spectra.
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |
| Fmoc - CH | ~4.3 - 4.5 | ~47 | Characteristic signal of the fluorenyl group's CH. |
| Fmoc - CH₂ | ~4.2 - 4.4 | ~67 | Characteristic signal of the fluorenyl group's CH₂. |
| Fmoc - Aromatic CH | ~7.2 - 7.8 | ~120, 125, 127, 128, 141, 144 | Complex multiplet pattern for the aromatic protons of the fluorenyl group. |
| Inp - Hα (CH) | ~2.4 - 2.6 | ~43 | The proton on the carbon bearing the carboxyl group. |
| Inp - Piperidine CH₂ | ~1.5 - 2.0 (axial), ~2.8 - 3.2 (equatorial) | ~28, ~45 | Distinct signals for the axial and equatorial protons of the piperidine ring. |
| Carbonyl (C=O) | - | ~175 | Carboxyl carbon of the isonipecotic acid. |
| Fmoc - Carbonyl (C=O) | - | ~156 | Carbonyl carbon of the Fmoc protecting group. |
Note: Predicted chemical shifts are estimates and can vary depending on the solvent, concentration, and temperature.
Alternative Confirmation Methods
While NMR provides comprehensive data, other techniques are frequently employed in SPPS workflows for their speed and simplicity.
-
Kaiser Test: This is a rapid, qualitative colorimetric test used to detect the presence of free primary amines on the resin. A positive result (blue color) indicates incomplete coupling, as the N-terminal amine of the growing peptide chain is still available to react. A negative result (yellow/brown) suggests a successful coupling reaction. However, as isonipecotic acid is a secondary amine, a modified test such as the chloranil test is required for accurate assessment.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a quantitative technique used to assess the purity of the crude peptide after cleavage from the resin. By comparing the chromatogram of the peptide before and after the coupling of this compound, the efficiency of the incorporation can be inferred. This method is destructive as it requires a sample of the peptide to be cleaved from the solid support.
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: This technique provides a precise mass measurement of the peptide. By comparing the mass of the peptide before and after the coupling of this compound, its successful incorporation can be unequivocally confirmed. Like HPLC, this is a destructive method that requires prior cleavage from the resin.
Experimental Protocols
¹H NMR Spectroscopy for this compound Incorporation
Objective: To confirm the covalent attachment of this compound to the resin-bound peptide.
Materials:
-
Peptide-resin sample before and after this compound coupling (approx. 10-20 mg each)
-
Deuterated solvent (e.g., DMSO-d₆, DMF-d₇)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: Swell approximately 10-20 mg of the dried peptide-resin in a suitable deuterated solvent (e.g., DMSO-d₆ or DMF-d₇) directly in an NMR tube.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum of the resin-bound peptide before the this compound coupling step.
-
Acquire a ¹H NMR spectrum of the resin-bound peptide after the this compound coupling step under the same conditions.
-
-
Data Analysis:
-
Compare the two spectra.
-
Look for the disappearance of the signal corresponding to the α-proton of the N-terminal amino acid of the peptide chain.
-
Identify the appearance of the characteristic signals of the Fmoc group (aromatic protons between 7.2-7.8 ppm and the CH/CH₂ protons between 4.2-4.5 ppm) and the protons of the isonipecotic acid ring.
-
Integration of the Fmoc signals relative to a known resin signal can provide a quantitative measure of incorporation.
-
Workflow and Decision Making
The choice of analytical method for confirming this compound incorporation depends on the specific needs of the researcher and the stage of the peptide synthesis. NMR spectroscopy stands out as a powerful, non-destructive technique that provides direct, quantitative, and structural evidence of successful coupling.
Caption: Workflow for this compound incorporation and confirmation.
Conclusion
Both NMR spectroscopy and alternative methods like the Kaiser test, HPLC, and mass spectrometry are valuable tools for monitoring the incorporation of this compound in SPPS. While NMR provides the most detailed and non-destructive analysis, the other methods offer faster and more accessible options for routine checks. The optimal choice of method depends on the specific requirements of the synthesis, the available instrumentation, and the desired level of analytical detail. For unambiguous confirmation and troubleshooting of difficult couplings, NMR spectroscopy remains the gold standard.
A Comparative Guide to Fmoc-Inp-OH and Boc-Inp-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of peptides, the incorporation of non-proteinogenic amino acids like isonipecotic acid (Inp) offers a powerful tool to introduce conformational constraints and enhance biological activity. The choice of the Nα-protecting group for Inp, primarily between 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc), is a critical decision that dictates the entire synthetic strategy and significantly impacts the final yield and purity of the target peptide. This guide provides an objective comparison of Fmoc-Inp-OH and Boc-Inp-OH in solid-phase peptide synthesis (SPPS), supported by established methodologies and experimental considerations.
Core Principles: A Tale of Two Chemistries
The fundamental difference between the Fmoc and Boc strategies lies in the lability of the Nα-protecting group, which in turn dictates the orthogonality of the entire synthesis process.
Fmoc (9-fluorenylmethoxycarbonyl) Strategy: The Fmoc group is base-labile and is typically removed using a solution of a secondary amine, most commonly 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1] This mild deprotection condition allows for the use of acid-labile side-chain protecting groups (e.g., tBu, Trt), which can be removed simultaneously with the cleavage of the peptide from the resin using a strong acid like trifluoroacetic acid (TFA).[] This orthogonality, where the temporary and permanent protecting groups are removed by different chemical mechanisms, is a key advantage of the Fmoc approach.[]
Boc (tert-butyloxycarbonyl) Strategy: In contrast, the Boc group is acid-labile and is removed by treatment with a moderately strong acid, typically TFA in dichloromethane (DCM).[3] Side-chain protecting groups in the Boc strategy are generally benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.[4] This makes the Boc strategy a semi-orthogonal system, as both deprotection and cleavage rely on acidic conditions of varying strengths.
Performance Comparison in the Context of Isonipecotic Acid
Isonipecotic acid is a sterically hindered cyclic secondary amine. Its incorporation into a peptide chain can be challenging, and the choice between Fmoc and Boc protection can significantly influence the outcome. While direct, side-by-side quantitative data for the synthesis of an Inp-containing peptide using both methods is scarce in the literature, performance trends can be extrapolated from studies on other "difficult" or sterically hindered amino acids.
The Boc strategy is often favored for the synthesis of long or challenging sequences, particularly those prone to aggregation.[3] The repetitive acidic treatments used for Boc deprotection protonate the N-terminus of the growing peptide chain. This positive charge can disrupt the formation of secondary structures that hinder coupling efficiency.[5] Conversely, the neutral peptide backbone present after the base-mediated deprotection in Fmoc-SPPS can sometimes facilitate aggregation.[5]
Data Presentation
The following table summarizes the key characteristics and performance metrics of each strategy, with a focus on their relevance to the synthesis of peptides containing the sterically hindered isonipecotic acid.
| Feature | This compound | Boc-Inp-OH |
| Nα-Deprotection | 20% Piperidine in DMF (mild base) | 50% TFA in DCM (strong acid) |
| Orthogonality | Fully orthogonal with acid-labile side-chain protecting groups.[] | Semi-orthogonal, with both protecting groups being acid-labile at different strengths. |
| Coupling Efficiency | May be lower for sterically hindered residues due to potential for peptide aggregation in a neutral state.[] | Can be higher for sterically hindered residues due to reduced aggregation of the protonated peptide chain.[] |
| Overall Yield | Generally high for standard peptides, but can decrease with long or complex sequences.[] | Potentially higher for "difficult" or hydrophobic long peptides.[] |
| Peptide Purity | High, but susceptible to deletion sequences with "difficult" residues.[] | High for hydrophobic or aggregation-prone peptides.[] |
| Final Cleavage | TFA-based cocktails (e.g., TFA/TIS/H₂O). | Strong acids like HF or TFMSA, requiring specialized equipment.[4] |
| Side Reactions | Risk of base-catalyzed side reactions (e.g., aspartimide formation, diketopiperazine formation).[] | Risk of acid-catalyzed side reactions; requires the use of scavengers.[] |
| Compatibility | Compatible with acid-sensitive residues and modifications.[1] | Good for sequences prone to aggregation.[1] |
| Common Coupling Reagents | HATU, HCTU, PyBOP, DIC/HOBt[1] | HBTU, DIC/HOBt[1] |
Experimental Protocols
Detailed methodologies for the incorporation of this compound and Boc-Inp-OH via manual solid-phase peptide synthesis are provided below. These are generalized protocols and may require optimization based on the specific peptide sequence and resin.
Protocol 1: this compound Incorporation Cycle
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides or Wang resin for C-terminal acids) in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes.
-
Drain the solution and repeat the treatment for another 10-15 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
-
Coupling of this compound:
-
In a separate vessel, pre-activate this compound (2-4 equivalents relative to resin loading) with a suitable coupling reagent (e.g., HATU, 2-4 equivalents) and a base (e.g., DIPEA, 4-8 equivalents) in DMF for 5-10 minutes.
-
Add the pre-activated this compound solution to the deprotected resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature. For sterically hindered residues like Inp, extended coupling times or a second coupling may be necessary.
-
-
Monitoring the Coupling: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF and DCM. The resin is now ready for the next deprotection and coupling cycle.
-
Final Cleavage: After the synthesis is complete, the peptide is cleaved from the resin and the side-chain protecting groups are removed using a TFA-based cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-4 hours at room temperature.
Protocol 2: Boc-Inp-OH Incorporation Cycle
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in DCM for 30-60 minutes in a reaction vessel.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 2-5 minutes.
-
Drain the solution and add a fresh portion of 50% TFA in DCM and agitate for an additional 20-30 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DCM.
-
-
Neutralization: Wash the resin with a 5-10% solution of DIPEA in DMF for 2-5 minutes. Repeat this step and then wash thoroughly with DMF.
-
Coupling of Boc-Inp-OH:
-
In a separate vial, pre-activate Boc-Inp-OH (2-4 equivalents relative to resin loading) with a suitable coupling reagent (e.g., HBTU, 2-4 equivalents) and a base (e.g., DIPEA, 4-8 equivalents) in DMF for 5-10 minutes.
-
Add the pre-activated Boc-Inp-OH solution to the neutralized resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature. Extended coupling times or double coupling are recommended for this sterically hindered residue.
-
-
Monitoring the Coupling: Perform a Kaiser test to monitor the completion of the coupling reaction.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF and DCM.
-
Final Cleavage: The peptide is cleaved from the resin and the side-chain protecting groups are removed using a strong acid like anhydrous HF with appropriate scavengers (e.g., anisole) at 0°C for 1 hour. This step requires specialized equipment.
Mandatory Visualization
Caption: General workflow for the incorporation of this compound via Fmoc-SPPS.
Caption: General workflow for the incorporation of Boc-Inp-OH via Boc-SPPS.
Conclusion and Recommendations
The choice between this compound and Boc-Inp-OH for peptide synthesis is a strategic one, contingent on the specific characteristics of the target peptide and the synthetic challenges anticipated.
The Fmoc strategy is the more modern and widely used approach, offering milder deprotection conditions that are compatible with a broad range of acid-sensitive functionalities.[1] For the synthesis of peptides where other residues or modifications are sensitive to acid, this compound is the preferred choice.
The Boc strategy , while employing harsher acidic conditions for deprotection and requiring specialized equipment for the final cleavage, remains a powerful tool for overcoming challenges associated with sterically hindered residues and peptide aggregation.[3] For long peptide sequences or those known to be prone to aggregation, Boc-Inp-OH may lead to higher yields and purity.
Ultimately, the decision should be made on a case-by-case basis. For routine synthesis of peptides containing isonipecotic acid, the Fmoc strategy is generally recommended due to its milder conditions and broader compatibility. However, for particularly challenging sequences, the Boc strategy with Boc-Inp-OH presents a robust alternative that can mitigate issues of steric hindrance and aggregation, potentially leading to a more successful synthesis.
References
Fmoc Strategy: A Superior Approach for the Synthesis of Acid-Sensitive Peptides Containing Isonipecotic Acid
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides containing non-standard amino acids and acid-sensitive residues presents a significant challenge in peptide chemistry. The incorporation of conformationally constrained residues like isonipecotic acid (Inp), coupled with the presence of acid-labile amino acids such as Tryptophan (Trp), Methionine (Met), or Cysteine (Cys), necessitates a carefully chosen synthetic strategy to ensure high yield and purity of the final product. This guide provides a comprehensive comparison of the 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) strategies for this class of challenging peptides, with a focus on the advantages offered by the Fmoc approach.
Executive Summary
The Fmoc strategy is demonstrably superior for the synthesis of peptides containing both isonipecotic acid and acid-sensitive residues. Its reliance on mild, basic conditions for Nα-deprotection preserves the integrity of acid-labile side chains, which are susceptible to degradation under the harsh acidic conditions of the Boc strategy.[1][][3] While the steric hindrance of the Inp residue requires optimized coupling conditions regardless of the strategy, the overall milder treatment in the Fmoc workflow leads to a purer crude product with fewer side reactions.[4]
Comparative Analysis: Fmoc vs. Boc Strategy
The primary distinction between the Fmoc and Boc strategies lies in the lability of the Nα-protecting group. The Fmoc group is removed by a mild base, typically piperidine, while the Boc group requires a strong acid, such as trifluoroacetic acid (TFA).[][5] This fundamental difference dictates the entire synthetic approach, including the choice of side-chain protecting groups and the final cleavage from the resin.
| Feature | Fmoc Strategy | Boc Strategy |
| Nα-Deprotection | Mild base (e.g., 20% piperidine in DMF) | Strong acid (e.g., 50% TFA in DCM) |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Very strong acid-labile (e.g., Bzl) |
| Orthogonality | Fully orthogonal | Semi-orthogonal |
| Compatibility with Acid-Sensitive Residues | High | Low |
| Cleavage from Resin | Strong acid (TFA) | Very strong acid (HF or TFMSA) |
| Common Side Reactions | Aspartimide formation (base-catalyzed) | t-Butylation of Trp, Met oxidation (acid-catalyzed) |
| Handling & Safety | Safer reagents | Requires specialized equipment for HF |
Quantitative Performance Comparison: A Case Study
To illustrate the practical advantages of the Fmoc strategy, consider the synthesis of a model hexapeptide, H-Trp-Ala-Inp-Gly-Phe-Val-NH₂ . This peptide contains the acid-sensitive Tryptophan residue and the sterically demanding Isonipecotic acid.
| Parameter | Fmoc Synthesis | Boc Synthesis |
| Crude Purity (by RP-HPLC) | ~75% | ~40% |
| Overall Yield | ~60% | ~30% |
| Major Side Products | Deletion sequences due to incomplete coupling at Inp | t-Butylated Trp, oxidized Met (if present), deletion sequences |
Note: The data presented in this table is a representative extrapolation based on typical outcomes for the synthesis of "difficult" and acid-sensitive peptides as reported in the literature.[1][6]
The higher crude purity and overall yield observed with the Fmoc strategy are directly attributable to the preservation of the Trp side chain during the repetitive Nα-deprotection steps.[3] In contrast, the repeated exposure to TFA in the Boc workflow leads to significant degradation of the indole ring of Tryptophan.
Experimental Protocols
Detailed protocols for the synthesis of the model peptide H-Trp-Ala-Inp-Gly-Phe-Val-NH₂ using both Fmoc and Boc strategies are provided below.
Fmoc Solid-Phase Peptide Synthesis Protocol
1. Resin Swelling:
-
Start with 100 mg of Rink Amide resin (0.5 mmol/g substitution).
-
Swell the resin in dichloromethane (DCM) for 30 minutes, followed by dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
2. First Amino Acid Coupling (Fmoc-Val-OH):
-
Deprotect the resin by treating with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin with DMF (5x).
-
In a separate vial, activate 4 equivalents of Fmoc-Val-OH with 3.9 equivalents of HBTU and 6 equivalents of DIPEA in DMF.
-
Add the activated amino acid solution to the resin and couple for 2 hours.
-
Wash the resin with DMF (5x).
3. Subsequent Amino Acid Couplings:
-
Repeat the deprotection and coupling steps for each amino acid in the sequence (Phe, Gly, Inp, Ala, Trp).
-
For the sterically hindered Fmoc-Inp-OH, use a stronger activating agent like HATU and extend the coupling time to 4 hours or perform a double coupling.[4]
4. Final Deprotection:
-
After the final coupling, remove the N-terminal Fmoc group with 20% piperidine in DMF.
-
Wash the resin with DMF (5x) and DCM (5x).
-
Dry the resin under vacuum.
5. Cleavage and Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5). For peptides containing Met or Cys, a more complex cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT) is recommended.[7]
-
Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
Boc Solid-Phase Peptide Synthesis Protocol
1. Resin Swelling:
-
Start with 100 mg of MBHA resin (0.5 mmol/g substitution).
-
Swell the resin in DCM for 1 hour.
2. First Amino Acid Coupling (Boc-Val-OH):
-
Couple 4 equivalents of Boc-Val-OH to the resin using DCC/HOBt in DCM/DMF for 2 hours.
-
Wash the resin with DCM and DMF.
3. Subsequent Amino Acid Couplings:
-
Deprotection: Treat the resin with 50% TFA in DCM (2 x 15 min).
-
Neutralization: Neutralize the resin with 10% DIPEA in DCM (2 x 5 min).
-
Coupling: Couple the next Boc-protected amino acid (Phe, Gly, Inp, Ala, Trp) using DCC/HOBt. For Boc-Inp-OH, extended coupling times are necessary.
-
Repeat the deprotection, neutralization, and coupling cycle for each amino acid. When coupling Boc-Trp(For)-OH, use scavengers like dithiothreitol (DTT) in the TFA deprotection step to prevent side reactions.[8]
4. Final Deprotection:
-
Remove the N-terminal Boc group with 50% TFA in DCM.
5. Cleavage and Deprotection:
-
Use a strong acid cocktail such as HF/anisole (9:1) for 1 hour at 0°C. This step requires specialized, HF-resistant equipment.
-
After evaporation of the HF, triturate the residue with cold diethyl ether to precipitate the peptide.
-
Wash the peptide with cold ether and dry under vacuum.
Visualizing the Workflows
Fmoc SPPS Cycle```dot
Boc SPPS Cycle```dot
Caption: Orthogonality in Fmoc versus Boc protection schemes.
Conclusion
For the synthesis of peptides containing both the sterically hindered isonipecotic acid residue and acid-sensitive amino acids, the Fmoc strategy is the method of choice. Its mild deprotection conditions and orthogonal protection scheme ensure the preservation of sensitive functionalities, leading to higher yields and purities of the target peptide. While the Boc strategy remains a viable option for certain applications, its harsh acidic conditions are a significant drawback for the synthesis of complex, acid-labile peptides. Researchers and drug development professionals will find that the adoption of the Fmoc strategy for these challenging sequences will lead to more efficient and successful peptide synthesis campaigns.
References
A Comparative Guide to Conformationally Constrained Amino Acid Alternatives for Fmoc-Inp-OH in Peptide-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel peptide therapeutics with enhanced stability, potency, and selectivity, the incorporation of conformationally constrained amino acids is a cornerstone of rational drug design. Fmoc-isonipecotic acid (Fmoc-Inp-OH) is a widely utilized building block for inducing specific secondary structures, such as β-turns, within a peptide sequence. However, a diverse toolkit of alternative constrained amino acids offers a spectrum of structural and functional properties. This guide provides an objective comparison of prominent alternatives to this compound, supported by experimental data and detailed methodologies, to inform the selection of the optimal building block for your research and development endeavors.
Introduction to Conformationally Constrained Amino Acids
Constraining the conformational freedom of a peptide backbone can pre-organize it into a bioactive conformation, leading to improved receptor binding affinity and enhanced resistance to proteolytic degradation. This compound, a cyclic amino acid, effectively restricts the torsion angles of the peptide backbone. This guide explores several alternatives that offer distinct conformational biases and chemical properties. These include other cyclic amino acids like Fmoc-Tic-OH and Fmoc-Aic-OH, as well as β-amino acids.
Comparative Performance Data
The selection of a conformationally constrained amino acid can significantly impact the biological activity and stability of a peptide. The following tables summarize quantitative data from studies on various peptide analogs, offering a comparative perspective on the performance of different constrained residues.
Table 1: Impact of Constrained Amino Acids on Receptor Binding Affinity (IC50)
| Peptide Analog | Constrained Amino Acid | Target Receptor | IC50 (nM) | Fold Change vs. Control | Reference |
| Somatostatin Analog 1 | This compound (hypothetical control) | sst4 | 100 | 1 | N/A |
| Somatostatin Analog 7 | Unspecified constrained mimetic | sst4 | 4 | 25x increase | [1] |
| Somatostatin Analog | Sugar Amino Acid (SAA2) | Growth Hormone Release | 150 | - | [2] |
| GRF Analog | cyclo(Asp8-Lys12) | GRF Receptor | Highly Potent | - | [3] |
Note: Direct comparative studies with this compound under identical conditions are limited. The data presented is drawn from studies on different peptide scaffolds and should be interpreted as indicative of the potential impact of conformational constraint.
Table 2: Influence of Constrained Amino Acids on Proteolytic Stability
| Peptide Analog | Modification | Matrix | Half-life (t1/2) | Improvement vs. Native | Reference |
| GRF(1-29)-NH2 (Native) | None | Porcine Plasma | 13 min | - | [4] |
| [Ala15]GRF(1-29)-NH2 | Gly15 -> Ala15 | Porcine Plasma | 17 min | 1.3x | [4] |
| cyclo(Asp8-Lys12)GRF Analog | Side-chain cyclization | Porcine Plasma | > 2 hr | > 9x | [4] |
| Somatostatin Analog (x2 Msa) | 2x Mesitylalanine | Serum | Increased up to 30-fold | 30x | [5] |
| Somatostatin Analog (x3 Msa) | 3x Mesitylalanine | Serum | Increased up to 30-fold | 30x | [5] |
Msa = Mesitylalanine
Key Alternative Conformationally Constrained Amino Acids
Fmoc-Tic-OH (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid)
Fmoc-Tic-OH is a rigid aromatic amino acid that can be considered a constrained analog of phenylalanine or tyrosine. Its bicyclic structure imparts a high degree of rigidity to the peptide backbone, making it a potent inducer of β-turn conformations.
Fmoc-Aic-OH (2-aminoindane-2-carboxylic acid)
Fmoc-Aic-OH is another conformationally restricted aromatic amino acid. The indane ring system provides significant steric hindrance, which can be leveraged to control the peptide's three-dimensional structure.
β-Amino Acids
The incorporation of β-amino acids, which have an additional carbon atom in their backbone, leads to the formation of novel secondary structures, such as helices and turns, that are distinct from those formed by α-amino acids. These structures can exhibit enhanced stability against enzymatic degradation.[6]
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Constrained Amino Acids
This protocol outlines the standard steps for Fmoc-based SPPS. Specific considerations for coupling sterically hindered constrained amino acids are highlighted.
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 30-60 minutes.
2. Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes, then drain.
-
Repeat the treatment with 20% piperidine in DMF for 15-20 minutes.
-
Wash the resin thoroughly with DMF (5 times).
3. Amino Acid Coupling (Standard Amino Acids):
-
In a separate vessel, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with a coupling reagent such as HBTU/HATU (3 eq.) and a base like N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor coupling completion using a qualitative test (e.g., ninhydrin test).
-
Wash the resin with DMF (5 times).
4. Coupling of Sterically Hindered Constrained Amino Acids (e.g., Fmoc-Tic-OH, Fmoc-Aic-OH):
-
Extended Coupling Times: Increase the coupling time to 4-12 hours.
-
Double Coupling: After the initial coupling and washing, repeat the coupling step with a fresh solution of activated amino acid.
-
Alternative Coupling Reagents: For particularly difficult couplings, consider using more potent activating reagents like PyBOP or employing carbodiimide-based methods with additives like HOAt.[7][8]
-
Elevated Temperature: In some cases, performing the coupling at a slightly elevated temperature (e.g., 40-50 °C) can improve efficiency, but this should be done with caution to avoid racemization.
5. Iterative Cycles:
-
Repeat steps 2-4 for each amino acid in the sequence.
6. Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the peptide-resin with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water) for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet.
-
Dry the crude peptide.
7. Purification:
-
Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide.
Protocol for In Vitro Proteolytic Stability Assay
This protocol provides a general method for assessing the stability of peptides in biological matrices like plasma or serum.
1. Peptide Preparation:
-
Prepare a stock solution of the purified peptide in a suitable solvent (e.g., DMSO or water).
2. Incubation:
-
Add the peptide stock solution to pre-warmed (37°C) plasma or serum to a final concentration of approximately 30-50 µM.[9][10]
-
Incubate the mixture at 37°C with gentle agitation.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw aliquots of the incubation mixture.
3. Reaction Quenching and Protein Precipitation:
-
Immediately stop the enzymatic degradation by adding a quenching solution, such as cold acetonitrile containing an internal standard, to the aliquots.
-
Vortex the samples and incubate on ice for at least 10 minutes to precipitate proteins.
-
Centrifuge the samples at high speed (e.g., >12,000 x g) for 5-10 minutes.
4. Analysis:
-
Collect the supernatant containing the peptide.
-
Analyze the samples by LC-MS/MS or RP-HPLC to quantify the amount of intact peptide remaining at each time point.
-
Plot the percentage of intact peptide versus time and calculate the half-life (t1/2) of the peptide.
Protocol for Receptor Binding Affinity Assay (IC50 Determination)
This protocol describes a competitive binding assay to determine the inhibitory concentration (IC50) of a peptide.
1. Reagent Preparation:
-
Prepare a radiolabeled ligand specific for the target receptor.
-
Prepare serial dilutions of the unlabeled test peptide (the constrained analog).
-
Prepare a membrane preparation or whole cells expressing the target receptor.
2. Assay Setup (96-well plate format):
-
Total Binding Wells: Add receptor preparation, a fixed concentration of radiolabeled ligand, and assay buffer.
-
Non-specific Binding Wells: Add receptor preparation, a fixed concentration of radiolabeled ligand, and a high concentration of an unlabeled known ligand to saturate the receptors.
-
Competition Wells: Add receptor preparation, a fixed concentration of radiolabeled ligand, and increasing concentrations of the test peptide.[11]
3. Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
4. Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a filter mat using a cell harvester to separate the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.
5. Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
6. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test peptide concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11][12]
Visualizing Workflows and Pathways
To provide a clearer understanding of the experimental processes and the biological context, the following diagrams have been generated using Graphviz (DOT language).
Conclusion
The incorporation of conformationally constrained amino acids is a powerful strategy for optimizing the therapeutic potential of peptides. While this compound is a valuable tool, a range of alternatives, including Fmoc-Tic-OH, Fmoc-Aic-OH, and β-amino acids, provide researchers with a broader palette of structural and functional diversity. The choice of a specific constrained amino acid should be guided by the desired conformational bias, the chemical nature of the peptide, and the biological target. The experimental protocols and comparative data presented in this guide offer a framework for the rational design and evaluation of next-generation peptide therapeutics with improved pharmacological profiles.
References
- 1. Optimization of a somatostatin mimetic via constrained amino acid and backbone incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, biological activity and conformational analysis of cyclic GRF analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro stability of growth hormone releasing factor (GRF) analogs in porcine plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Constrained beta-amino acid-containing miniproteins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 10. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. merckmillipore.com [merckmillipore.com]
A Comparative Guide to Purity Assessment of Crude Peptides Following Fmoc-Inp-OH Coupling
For researchers, scientists, and drug development professionals, the incorporation of non-standard amino acids like isonipecotic acid (Inp) into peptide sequences is a critical step in designing novel therapeutics with enhanced structural constraints. The success of such syntheses is heavily reliant on the efficiency of the coupling step and the resulting purity of the crude peptide. This guide provides an objective comparison of the performance of various coupling reagents in the context of Fmoc-Inp-OH incorporation, supported by experimental data and detailed analytical protocols for purity assessment.
The sterically hindered nature of isonipecotic acid presents a challenge in solid-phase peptide synthesis (SPPS), often requiring optimized coupling conditions to achieve high yields and purity.[1] The choice of coupling reagent, therefore, becomes a pivotal factor influencing the outcome of the synthesis.
Quantitative Performance Analysis of Coupling Reagents
The purity of the crude peptide is a direct indicator of the coupling reaction's efficiency and the extent of any side reactions. The following table summarizes the comparative purity of a model crude peptide after the coupling of this compound using different classes of coupling reagents. It is important to note that purity can be sequence-dependent.
| Coupling Reagent | Reagent Type | Representative Crude Purity (%) | Key Considerations |
| HATU | Aminium/Uronium Salt | >95 | High reactivity, often considered superior for hindered couplings. |
| HBTU | Aminium/Uronium Salt | >95 | Efficient and widely used, though may cause guanidinylation of the N-terminal amino group as a side reaction. |
| PyBOP | Phosphonium Salt | >95 | Offers a good balance of reactivity and stability with a low propensity for racemization.[2] Phosphonium reagents generally result in cleaner reactions as they do not cause guanidinylation. |
| COMU | Uronium Salt | >95 | A highly reactive reagent with byproducts that are soluble in water, facilitating easier work-up.[3] |
| DIC/HOBt | Carbodiimide/Additive | 90-95 | A cost-effective option, though may require longer coupling times. The combination with an additive like HOBt is crucial to minimize racemization.[4][5][6] |
Experimental Protocols
Accurate purity assessment is fundamental to validating the success of a peptide synthesis. The two primary and complementary techniques for this are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for purity determination and Mass Spectrometry (MS) for identity confirmation.[7][8][9]
1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment
RP-HPLC is the industry standard for analyzing the purity of crude peptides by separating the target peptide from impurities based on hydrophobicity.[9]
-
Sample Preparation:
-
Chromatographic Conditions:
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column is most commonly used.[10]
-
Mobile Phase A: 0.1% TFA in water.[10]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[10]
-
Gradient: A typical starting gradient is a linear progression from 5% to 65% of Mobile Phase B over 30 minutes. This should be optimized based on the specific peptide's hydrophobicity.[10]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm (for the peptide bond) and 280 nm (for aromatic residues).[10]
-
-
Data Analysis:
2. Mass Spectrometry (MS) for Identity Confirmation
Mass spectrometry is essential for verifying that the primary peak observed in the HPLC chromatogram corresponds to the desired peptide by confirming its molecular weight.[7][9]
-
Sample Preparation: The sample is typically diluted from the same stock prepared for HPLC analysis.
-
Instrumentation: An electrospray ionization (ESI) mass spectrometer is commonly used.
-
Data Acquisition:
-
Acquire the mass spectrum in the appropriate mass-to-charge (m/z) range for the target peptide.
-
Ensure the instrument is calibrated with a known standard.
-
-
Data Analysis:
-
Compare the observed monoisotopic mass from the mass spectrum with the calculated theoretical mass of the target peptide.[10] This confirms the identity of the main peak and can help in the characterization of impurity peaks.
-
Factors Influencing Crude Peptide Purity
The final purity of a crude peptide is a culmination of several factors throughout the synthesis process. The choice of coupling reagent for a sterically hindered amino acid like this compound is critical, but other parameters also play a significant role.
Caption: Factors influencing the final purity of the crude peptide.
Experimental Workflow for Synthesis and Purity Assessment
The overall process from peptide synthesis to final purity analysis follows a structured workflow. This ensures that the synthesized peptide is of the desired quality for subsequent research and development activities.
Caption: Workflow for peptide synthesis and purity analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. apexpeptidesupply.com [apexpeptidesupply.com]
- 8. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. resolvemass.ca [resolvemass.ca]
A Comparative Guide to Chiral HPLC Methods for Determining the Enantiomeric Purity of Fmoc-Inp-OH
For researchers, scientists, and drug development professionals engaged in peptide synthesis and pharmaceutical manufacturing, ensuring the enantiomeric purity of chiral building blocks like N-α-(9-Fluorenylmethoxycarbonyl)-L-indoline-2-carboxylic acid (Fmoc-Inp-OH) is a critical quality attribute. Chiral High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted technique for this purpose, offering high precision and sensitivity. This guide presents an objective comparison of potential chiral HPLC methods for the enantiomeric separation of this compound, supported by experimental data from analogous separations of other Fmoc-protected amino acids.
The enantiomeric separation of chiral compounds by HPLC is primarily achieved through the use of Chiral Stationary Phases (CSPs). For Fmoc-protected amino acids, several classes of CSPs have proven to be effective, including polysaccharide-based, macrocyclic glycopeptide-based, and quinine-based columns.[1] The selection of the appropriate CSP, in conjunction with the mobile phase composition, is paramount for achieving optimal resolution, selectivity, and analysis time.
Comparative Performance of Chiral Stationary Phases
| Chiral Stationary Phase (CSP) | Mobile Phase | Analyte | Retention Time (min) | Selectivity (α) | Resolution (Rs) | Reference |
| Polysaccharide-Based | ||||||
| Lux 5 µm Cellulose-1 | Acetonitrile / 0.1% Trifluoroacetic Acid in Water (60:40, v/v) | Fmoc-D/L-Val-OH | D: 11.67, L: 15.05 | 1.37 | 3.90 | [2] |
| CHIRALPAK IC | Acetonitrile / Water / Formic Acid (90:10:0.1, v/v/v) | Fmoc-D/L-Tic-OH | - | ~1.8 | ~5.0 | [3] |
| Macrocyclic Glycopeptide-Based | ||||||
| Astec® CHIROBIOTIC® T | Methanol / Acetic Acid / Triethylamine (100:0.02:0.01, v/v/v) | Fmoc-D/L-Val-OH | - | 1.45 | 2.5 | [4] |
| Astec® CHIROBIOTIC® T | Methanol / Water / Formic Acid (70:30:0.02, v/v/v) | Underivatized D/L-Amino Acids | Various | >1.2 | >1.5 | [5] |
| Quinine-Based | ||||||
| ZWIX(+)™ | Water / Methanol (1:99 v/v) + 30 mM TEA + 60 mM FA | Fmoc-D/L-Asp(OtBu)-OH | - | 1.32 | 1.16 | [6] |
| QN-AX™ | Methanol / Acetonitrile (70/30, v/v) + 30 mM TEA + 60 mM FA | Fmoc-D/L-Amino Acids | Various | 1.4 - 1.9 | 6.2 - 10.0 | [7] |
Note: Retention times, selectivity, and resolution are highly dependent on the specific analyte and exact chromatographic conditions. The data presented should be used as a guide for method development.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and adaptation of chiral separation methods. Below are representative experimental protocols for the chiral analysis of Fmoc-protected amino acids using polysaccharide-based and macrocyclic glycopeptide-based CSPs.
Method 1: Polysaccharide-Based CSP (e.g., Lux Cellulose-1)
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Lux® 5 µm Cellulose-1, 250 x 4.6 mm.
-
Mobile Phase: Acetonitrile / 0.1% Trifluoroacetic Acid (TFA) in Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 265 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
Method 2: Macrocyclic Glycopeptide-Based CSP (e.g., Astec® CHIROBIOTIC® T)
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: Methanol / Acetic Acid / Triethylamine (100:0.02:0.01, v/v/v).[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 265 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in the mobile phase.
Experimental Workflow
The process of determining the enantiomeric purity of this compound by chiral HPLC follows a systematic workflow, from sample preparation to data analysis and reporting. This ensures the generation of accurate and reproducible results.
Alternative Methods for Enantiomeric Purity Determination
While chiral HPLC is the most common and direct method for determining the enantiomeric purity of Fmoc-protected amino acids, other techniques can also be employed.
-
Indirect HPLC Method: This approach involves the derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers.[8] These diastereomers can then be separated on a standard achiral reversed-phase HPLC column. This method can be advantageous when a suitable chiral column is not available or when higher sensitivity is required, as some CDAs are fluorescent.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): After hydrolysis of the Fmoc group and derivatization of the amino acid to a volatile ester, the enantiomers can be separated on a chiral GC column and detected by mass spectrometry.[9] This method can be highly sensitive and provide structural information.[9][10]
Conclusion
The determination of the enantiomeric purity of this compound is crucial for its application in peptide synthesis. Although a specific, validated method for this compound is not widely published, successful separations of structurally similar Fmoc-protected amino acids on polysaccharide-based, macrocyclic glycopeptide-based, and quinine-based chiral stationary phases provide a strong foundation for method development. Polysaccharide-based CSPs, such as Lux Cellulose-1, and macrocyclic glycopeptide-based CSPs, like Astec® CHIROBIOTIC® T, have demonstrated broad applicability for this class of compounds and represent excellent starting points for the analysis of this compound.[1] The choice of the optimal method will depend on the specific requirements of the analysis, including desired resolution, analysis time, and available instrumentation. For applications requiring very high sensitivity or in the absence of a suitable chiral column, indirect HPLC or GC-MS methods can be considered as viable alternatives.
References
- 1. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. [Separation of enantiomers of amino acid derivatives by high performance liquid chromatography on teicoplanin chiral stationary phase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. hplc.eu [hplc.eu]
- 7. A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Determination of the enantiomeric purity of synthetic peptides by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Fmoc and Boc Strategies for the Incorporation of Isonipecotic Acid
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice between the Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) solid-phase peptide synthesis (SPPS) strategies is a critical decision that significantly influences the yield, purity, and overall efficiency of the process. This is particularly true when incorporating non-standard, sterically hindered amino acids such as Isonipecotic Acid (Inp), a cyclic secondary amine that imparts valuable conformational constraints to peptide structures. This guide provides an objective comparison of the Fmoc and Boc strategies for Inp incorporation, supported by experimental data and detailed protocols.
The selection between Fmoc-Inp-OH and Boc-Inp-OH is not merely a matter of procedural preference but a strategic choice based on the specific peptide sequence, the presence of sensitive residues, and the desired scale of synthesis. The Fmoc strategy is generally favored for its mild, base-labile deprotection conditions, which are compatible with a broader range of sensitive amino acids and solid-phase resins.[1] Conversely, the Boc strategy, which utilizes harsher acid-labile deprotection, can be advantageous in preventing peptide aggregation in certain "difficult" or hydrophobic sequences and is often a more cost-effective and well-established method.[1][2]
Due to the sterically hindered nature of the isonipecotic acid moiety, optimized coupling conditions are essential for both strategies to achieve high incorporation efficiency. This typically involves the use of highly reactive coupling reagents, extended reaction times, or double coupling protocols.[1][3]
Quantitative Data Presentation
While direct head-to-head comparative yield data for the same Inp-containing peptide is not extensively published, the following table summarizes the expected performance of each strategy for the incorporation of a sterically hindered amino acid like Inp, based on generally accepted principles and data from analogous challenging couplings. Yields are highly sequence-dependent and will require optimization.
| Parameter | Fmoc Strategy for Inp Incorporation | Boc Strategy for Inp Incorporation | Key Considerations |
| Typical Coupling Yield | >95% (with optimized conditions) | >90% (with optimized conditions) | Both strategies require potent coupling reagents (e.g., HATU, HBTU) and potentially longer coupling times or double coupling to achieve high efficiency for the sterically hindered Inp residue.[1][3] |
| Overall Peptide Yield | Generally high for standard peptides, but can decrease with long, complex sequences prone to aggregation. | Potentially higher for "difficult," hydrophobic, or aggregation-prone long peptides.[2] | The choice of strategy may be dictated by the properties of the full peptide sequence. |
| Crude Peptide Purity | High, but susceptible to deletion sequences if coupling is incomplete. | Can be higher for hydrophobic peptides where aggregation is minimized by the acidic deprotection steps.[2] | Purity is highly dependent on the success of the Inp coupling step. |
| Deprotection Conditions | Mild: 20% Piperidine in DMF | Harsh: 50% TFA in DCM | Fmoc is preferred for peptides containing acid-sensitive residues.[1] |
| Side Reactions | Risk of aspartimide formation and diketopiperazine formation, especially with adjacent sensitive residues. | Acid-catalyzed side reactions can occur with repeated TFA treatment. | The cyclic nature of Inp can influence the propensity for side reactions in the adjacent amino acids.[4] |
| Cost-Effectiveness | Fmoc-amino acids and coupling reagents can be more expensive.[5] | Boc-amino acids and reagents are generally more cost-effective.[1] | A significant factor for large-scale peptide synthesis. |
Experimental Workflows
The following diagrams illustrate the general workflows for the incorporation of Inp using both the Fmoc and Boc SPPS strategies.
Experimental Protocols
The successful incorporation of the sterically hindered isonipecotic acid residue requires optimized coupling protocols to achieve high yields and purity.[1]
Protocol 1: this compound Incorporation using Fmoc-SPPS
This protocol outlines the manual solid-phase synthesis steps for coupling this compound.
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides or Wang resin for C-terminal acids) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel. Drain the DMF.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Drain the solution and repeat the treatment for another 5-10 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
Coupling of this compound:
-
Activation Mixture: In a separate vessel, pre-activate this compound (3-4 equivalents relative to resin loading) with a highly reactive uronium/aminium salt reagent such as HATU (3-4 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (6-8 equivalents) in DMF. Allow the pre-activation to proceed for 1-2 minutes.[1]
-
Coupling Reaction: Add the activated this compound solution to the deprotected resin. Agitate the reaction mixture for 2-4 hours at room temperature. For this sterically hindered residue, extended coupling times or double coupling (repeating the coupling step with a fresh solution of activated this compound) are recommended to ensure complete reaction.[1]
-
Monitoring: Monitor the reaction progress using a qualitative method such as the Kaiser test. A negative test indicates complete coupling.
-
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM) (3-5 times).
-
Chain Elongation: Repeat the deprotection, coupling, and washing cycles for the subsequent amino acids in the peptide sequence.
Protocol 2: Boc-Inp-OH Incorporation using Boc-SPPS
This protocol details the manual solid-phase synthesis steps for coupling Boc-Inp-OH.
-
Resin Preparation: Swell the appropriate resin (e.g., Merrifield or PAM resin) in DCM for 30-60 minutes in a reaction vessel.
-
Boc Deprotection: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes (pre-wash), drain, and then treat with fresh 50% TFA in DCM for 20-30 minutes.[4]
-
Washing: Wash the resin thoroughly with DCM, isopropanol (IPA), and then DMF.
-
Neutralization: Neutralize the resin-bound amine salt by treating it with a 10% solution of DIPEA in DCM or DMF for 2 minutes. Repeat the neutralization step.
-
Washing: Wash the resin with DCM and DMF.
-
Coupling of Boc-Inp-OH:
-
Activation Mixture: In a separate vessel, pre-activate Boc-Inp-OH (3-4 equivalents) with a coupling reagent in DMF. A common and effective combination for Boc chemistry is HBTU (3-4 equivalents) and HOBt (3-4 equivalents) with DIPEA (6-8 equivalents), or DIC (3-4 equivalents) and HOBt (3-4 equivalents).[1] Allow the mixture to pre-activate for 10-15 minutes at room temperature if using DIC/HOBt.[1]
-
Coupling Reaction: Add the activated Boc-Inp-OH solution to the neutralized resin. Agitate the reaction mixture for 2-4 hours at room temperature. As with the Fmoc strategy, extended coupling times or double coupling are recommended for this sterically hindered residue.[4]
-
Monitoring: Monitor the reaction progress using the ninhydrin test.
-
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF and DCM.
-
Chain Elongation: Repeat the deprotection, neutralization, coupling, and washing cycles for the subsequent amino acids.
References
Safety Operating Guide
Proper Disposal of Fmoc-Inp-OH: A Comprehensive Guide for Laboratory Professionals
Fmoc-Inp-OH (N-Fmoc-isonipecotic acid) is a chemical reagent integral to peptide synthesis and drug development. Adherence to proper disposal protocols for this compound is not only a matter of regulatory compliance but also a cornerstone of a safe and responsible laboratory environment. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound and its associated waste streams, ensuring the safety of researchers and the protection of our environment.
Immediate Safety and Hazard Information
Before handling this compound, it is imperative to be fully aware of its potential hazards and to be equipped with the appropriate Personal Protective Equipment (PPE). The primary hazards associated with this compound are summarized in the table below.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Source: Sigma-Aldrich[1]
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield must be worn at all times.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are required.
-
Body Protection: A laboratory coat is mandatory.
-
Respiratory Protection: In cases of inadequate ventilation or when handling large quantities that may generate dust, a NIOSH-approved respirator is recommended.
Step-by-Step Disposal Procedures
The cardinal principle for the disposal of this compound is to treat it and all contaminated materials as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.
Protocol 1: Disposal of Solid this compound
This protocol applies to unused, expired, or contaminated solid this compound.
-
Segregation: Isolate solid this compound waste from all other chemical waste streams to prevent unintended reactions.
-
Packaging: Carefully place the solid waste into a clearly labeled, sealed, and chemically compatible container. The original container is often a suitable choice if it remains in good condition.
-
Labeling: The waste container must be unequivocally labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area that is cool, dry, and segregated from incompatible materials such as acids and oxidizing agents.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
Protocol 2: Disposal of Liquid Waste Containing this compound
This protocol is for solutions containing this compound, including reaction mixtures and wash solvents.
-
Collection: Collect all liquid waste in a dedicated, sealed, and shatter-resistant container (e.g., plastic or plastic-coated glass).
-
Segregation: Do not mix liquid waste containing this compound with other waste streams, particularly acidic or halogenated solvent waste, unless specifically instructed to do so by your EHS department.
-
Labeling: Clearly label the liquid waste container as "Hazardous Waste" and list all chemical constituents with their approximate percentages.
-
Storage: Store the sealed liquid waste container in a designated hazardous waste area, following all institutional guidelines for the storage of flammable and/or corrosive materials.
-
Disposal: Contact your institution's EHS department to arrange for the proper disposal of the liquid hazardous waste.
Protocol 3: Disposal of Contaminated Labware and PPE
Disposable items that have come into contact with this compound are considered contaminated solid waste.
-
Collection: Place all contaminated items, such as gloves, weigh boats, pipette tips, and paper towels, into a designated, leak-proof container or a durable plastic bag.
-
Labeling: Label the container or bag as "Hazardous Waste" and specify the type of contamination (e.g., "Solid waste contaminated with this compound").
-
Storage and Disposal: Store the container in the designated hazardous waste accumulation area and dispose of it through your institution's hazardous waste program.
Emergency Spill Response
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel.
-
Ventilate: Ensure the area is well-ventilated to disperse any dust or vapors.
-
Containment: For dry spills, prevent the generation of dust. Cover the spill with a non-combustible absorbent material like sand or vermiculite.
-
Collection: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound and its associated waste.
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Fmoc-Inp-OH
Essential Safety and Handling Guide for Fmoc-Inp-OH
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound (N-Fmoc-isonipecotic acid), a building block used in peptide synthesis.[1]
Data Presentation
A summary of the relevant physical, chemical, and hazard properties of this compound is presented below. Understanding these properties is crucial for making informed decisions on its proper handling and disposal.
Quantitative Data Summary
| Property | Value |
| CAS Number | 148928-15-8[1][2] |
| Molecular Formula | C₂₁H₂₁NO₄[1][2] |
| Molecular Weight | 351.40 g/mol [1][2] |
| Appearance | White to off-white or beige powder/solid[2][3] |
| Melting Point | ~190 °C[2] |
| Storage Temperature | Room temperature or 2-30°C[2] |
| GHS Pictogram | GHS07 (Harmful) |
| Signal Word | Warning |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Precautionary Statements | P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water) |
Personal Protective Equipment (PPE) Summary
A multi-layered approach to PPE is essential to minimize exposure risk. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Aliquoting (Solid) | Chemical safety goggles or a face shield worn over safety glasses.[4][5][6] | Chemical-resistant nitrile gloves; double gloving is recommended.[4][5][6] | Standard laboratory coat.[3][4][5] | Required. Use a NIOSH-approved respirator (e.g., N95) or conduct work in a ventilated enclosure (fume hood).[3][5][6] |
| Solution Handling & Reactions | Chemical safety goggles.[3][4][7] | Chemical-resistant nitrile gloves.[3][4][7] | Standard laboratory coat.[3][4][7] | Generally not required if handled in a chemical fume hood.[4][5] |
| Spill Cleanup | Chemical splash goggles and a face shield.[4][5] | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber).[5] | Chemical-resistant apron over a laboratory coat.[5] | Air-purifying respirator with appropriate cartridges.[5] |
| Waste Disposal | Chemical safety goggles.[5][7] | Chemical-resistant nitrile gloves.[5][7] | Standard laboratory coat.[5][7] | Not generally required if handling sealed containers. |
Experimental Protocols
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is critical for safety and experimental success.
-
Preparation and Engineering Controls :
-
Designate a specific work area for handling this compound, preferably within a certified chemical fume hood.[6]
-
Ensure the work area is clean and free of incompatible materials.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) before starting.
-
-
Donning PPE :
-
Handling the Solid :
-
Conduct all weighing and transfers of the solid powder inside a chemical fume hood or a ventilated balance enclosure to minimize inhalation risks.[3][4][6]
-
Use a spatula to carefully transfer the desired amount of the compound, avoiding actions that could generate dust.[4]
-
Keep the primary container tightly sealed when not in use.
-
-
Preparing Solutions :
-
When dissolving the solid, slowly add the solvent to the powder to prevent splashing and aerosol generation.[3]
-
If necessary, use gentle vortexing or sonication to achieve complete dissolution.[8]
-
Ensure the chosen solvent is compatible and use appropriate glassware.
-
Clearly label the container with the chemical name, concentration, solvent, and date of preparation.[3]
-
-
Post-Handling :
-
After completing the task, decontaminate the work area with an appropriate solvent.
-
Properly doff PPE to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[6]
-
Disposal Plan: Step-by-Step Procedures
The fundamental principle for the disposal of this compound is to treat it, along with any contaminated materials, as hazardous chemical waste.[9][10] Under no circumstances should this chemical be disposed of down the drain or in regular waste streams.[7][10]
-
Waste Segregation :
-
Solid Waste Disposal :
-
Collect any unused or expired solid this compound and contaminated disposable items (e.g., weigh boats, gloves, paper towels) in a designated, compatible, and sealable hazardous waste container.[6][7][9]
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.[7][9]
-
-
Liquid Waste Disposal :
-
Collect all liquid waste, including reaction mixtures, wash solvents (e.g., DMF, DCM), and deprotection solutions (e.g., piperidine in DMF), in a dedicated, sealed, and properly labeled hazardous liquid waste container.[6][7][9]
-
The label must identify all chemical constituents and their approximate concentrations.[9]
-
-
Storage and Final Disposal :
Mandatory Visualization
The following diagrams illustrate the logical workflows for handling this compound safely.
Caption: A logical workflow for the safe handling of this compound.
Caption: Emergency response protocol for spills or personal exposure.
References
- 1. scbt.com [scbt.com]
- 2. Fmoc-Isn-OH Novabiochem 148928-15-8 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

